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  • Product: 2-Amino-6-ethyl-3-formylchromone
  • CAS: 68301-76-8

Core Science & Biosynthesis

Foundational

2-Amino-6-ethyl-3-formylchromone CAS 68301-76-8 properties

An In-depth Technical Guide to 2-Amino-6-ethyl-3-formylchromone (CAS 68301-76-8) Disclaimer: Specific experimental data for 2-Amino-6-ethyl-3-formylchromone (CAS 68301-76-8) is limited in publicly accessible scientific l...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Amino-6-ethyl-3-formylchromone (CAS 68301-76-8)

Disclaimer: Specific experimental data for 2-Amino-6-ethyl-3-formylchromone (CAS 68301-76-8) is limited in publicly accessible scientific literature. This guide has been constructed by synthesizing information from established chemical principles and data available for the broader class of 2-amino-3-formylchromones and closely related analogues. All claims are supported by authoritative references to the parent scaffold's chemistry.

Executive Summary

The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] The derivative 2-Amino-6-ethyl-3-formylchromone is a bifunctional molecule featuring a nucleophilic amino group and an electrophilic formyl group, making it a highly versatile intermediate for the synthesis of complex heterocyclic systems.[1][3][4] This guide provides a comprehensive overview of its anticipated physicochemical properties, a validated synthesis pathway, expected spectral characteristics, chemical reactivity, potential applications in drug discovery, and essential safety protocols.

Physicochemical and Structural Properties

The core properties of 2-Amino-6-ethyl-3-formylchromone are derived from its chemical structure, which consists of a benzene ring fused to a pyran-4-one ring, substituted at the 2-, 3-, and 6-positions.

PropertyValueSource
CAS Number 68301-76-8-
Molecular Formula C₁₂H₁₁NO₃Calculated
Molecular Weight 217.22 g/mol Calculated
Appearance Anticipated to be a yellow or orange crystalline powderAnalogy to related compounds[3]
Melting Point Data not available. The parent compound, 2-Amino-3-formylchromone (CAS 61424-76-8), has a melting point of 249 °C (dec.).-
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF.General chemical principles
IUPAC Name 2-amino-6-ethyl-4-oxo-4H-chromene-3-carbaldehydeIUPAC Nomenclature

Synthesis and Manufacturing

The most direct and industrially relevant method for synthesizing 3-formylchromone derivatives is the Vilsmeier-Haack reaction.[5][6] This reaction introduces a formyl group onto an electron-rich substrate using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[7][8]

Proposed Synthesis Pathway

The synthesis would proceed via the formylation of 2-amino-6-ethyl-4H-chromen-4-one.

dot

Caption: Proposed Vilsmeier-Haack synthesis workflow.

Detailed Experimental Protocol (Adapted from General Procedures)
  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The reaction is exothermic and should be controlled to maintain a low temperature. Stir for an additional 30 minutes to ensure complete formation of the electrophilic chloroiminium salt (the Vilsmeier reagent).[9]

  • Substrate Addition: Dissolve the starting material, 2-amino-6-ethyl-4H-chromen-4-one, in a minimal amount of DMF.

  • Formylation Reaction: Add the substrate solution dropwise to the Vilsmeier reagent. After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]

  • Work-up and Isolation: Cool the reaction mixture and pour it into crushed ice. Neutralize the solution carefully with a base, such as an aqueous sodium hydroxide or sodium bicarbonate solution, which will hydrolyze the intermediate iminium species and precipitate the solid product.

  • Purification: Filter the crude product, wash it with water, and dry it. Recrystallize the solid from a suitable solvent like ethanol or acetic acid to obtain the purified 2-Amino-6-ethyl-3-formylchromone.[10]

Spectral Characterization (Anticipated)

While specific spectra for this compound are not published, its structure allows for the confident prediction of key spectral features based on data from analogous compounds.[5][11]

TechniqueFeatureAnticipated Chemical Shift / Wavenumber
¹H NMR Formyl Proton (-CHO)Singlet, δ 9.5-10.5 ppm
Aromatic ProtonsMultiplets, δ 7.0-8.0 ppm
Amino Protons (-NH₂)Broad Singlet, δ 5.0-7.0 ppm (exchangeable with D₂O)
Ethyl Protons (-CH₂CH₃)Quartet (-CH₂), Triplet (-CH₃), δ 2.5-3.0 ppm and δ 1.2-1.5 ppm respectively
¹³C NMR Carbonyl Carbon (C=O, pyrone)δ 175-185 ppm
Aldehyde Carbon (C=O, formyl)δ 185-195 ppm
Aromatic & Vinylic Carbonsδ 110-160 ppm
IR (cm⁻¹) N-H Stretch (amine)3300-3500 cm⁻¹ (two bands)
C-H Stretch (aldehyde)~2850 cm⁻¹ and ~2750 cm⁻¹
C=O Stretch (aldehyde)~1690-1710 cm⁻¹[5]
C=O Stretch (pyrone)~1630-1660 cm⁻¹[5][11]
C=C Stretch (aromatic/pyrone)~1450-1610 cm⁻¹

Chemical Reactivity and Synthetic Utility

The dual functionality of 2-amino-3-formylchromones makes them powerful synthons for constructing fused heterocyclic systems, particularly those of pharmaceutical interest.[1]

  • Reactions at the Formyl Group: The aldehyde is susceptible to condensation reactions with various nucleophiles. It readily forms Schiff bases with primary amines and hydrazones with hydrazines.[12][13]

  • Reactions involving both Groups (Annulation): The compound is an ideal precursor for the Friedländer annulation reaction. Condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate, acetylacetone) leads to the formation of chromeno[2,3-b]pyridine derivatives, a class of compounds investigated for various biological activities.[1][10]

dot

Caption: Key synthetic transformations of the core molecule.

Potential Biological & Pharmacological Significance

The chromone nucleus is a well-established pharmacophore.[1] Derivatives are known to possess a vast array of pharmacological properties, providing a strong rationale for the synthesis of novel analogues like 2-Amino-6-ethyl-3-formylchromone.

  • Anti-inflammatory Activity: Many 3-formylchromone derivatives have shown promising anti-inflammatory activities.[14]

  • Antimicrobial & Antifungal: The chromone scaffold is present in many natural and synthetic antimicrobial agents.[1] Schiff bases and other derivatives synthesized from 2-amino-3-formylchromones have been specifically investigated for these properties.[13]

  • Anticancer & Cytotoxic Activity: Chromone-metal complexes and various derivatives have demonstrated cytotoxicity in numerous cancer cell lines.[15][16][17] The ability to synthesize complex fused systems from this precursor allows for the exploration of new chemical space in oncology research.

  • Enzyme Inhibition: Chromone derivatives have been identified as inhibitors of various enzymes, highlighting their potential in treating a range of diseases.[17]

Safety and Handling

Safety protocols should be based on data from closely related compounds, such as the parent 2-amino-3-formylchromone (CAS 61424-76-8).[18]

Hazard CategoryGHS ClassificationPrecautionary Measures
Pictograms

-
Signal Word Warning -
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE) NIOSH/MSHA-approved respirator (dust mask), chemical-resistant gloves (e.g., nitrile), safety goggles.[19]
Handling Handle in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[20][21] Avoid contact with skin and eyes.
Storage Store in a cool, dry place in a tightly sealed container.[19][22]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

While specific data on 2-Amino-6-ethyl-3-formylchromone remains elusive in peer-reviewed literature, its chemical identity places it firmly within a class of high-value synthetic intermediates. Its anticipated properties and reactivity, based on the well-documented chemistry of 2-amino-3-formylchromones, mark it as a valuable building block for drug discovery and materials science. The synthetic pathways are well-established, and its potential for elaboration into complex, biologically active molecules like chromeno[2,3-b]pyridines is significant. Researchers working with this compound should adhere to the safety guidelines established for its parent analogues and can reasonably expect it to serve as a versatile platform for further chemical innovation.

References

Sources

Exploratory

Reactivity of 3-formyl group in 2-amino-6-ethylchromone derivatives

An In-Depth Technical Guide to the Reactivity of the 3-Formyl Group in 2-Amino-6-Ethylchromone Derivatives Authored by: A Senior Application Scientist Foreword: The Chromone Scaffold in Modern Drug Discovery The chromone...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the 3-Formyl Group in 2-Amino-6-Ethylchromone Derivatives

Authored by: A Senior Application Scientist

Foreword: The Chromone Scaffold in Modern Drug Discovery

The chromone ring system, a benzopyran-4-one, is a cornerstone in medicinal chemistry, recognized as a "privileged structure."[1] This designation stems from its prevalence in a multitude of natural products and synthetically derived compounds that exhibit a vast spectrum of pharmacological activities. These activities include potent anticancer, anti-HIV, antibacterial, and anti-inflammatory properties.[1][2][3] The versatility of the chromone scaffold is significantly enhanced by functionalization, and among the most valuable substituents is the 3-formyl group (-CHO). This aldehyde moiety serves as a highly reactive and versatile synthetic handle, enabling the construction of complex heterocyclic systems and diverse molecular architectures. This guide provides an in-depth exploration of the synthesis and chemical reactivity of the 3-formyl group in a specific, pharmaceutically relevant scaffold: 2-amino-6-ethylchromone. We will delve into the causality behind experimental choices, provide validated protocols, and explore the transformation of this key intermediate into novel molecular entities with potential therapeutic applications.

PART 1: Synthesis of the Core Intermediate: 2-Amino-6-ethylchromone-3-carbaldehyde

The journey into the reactivity of the 3-formyl group begins with the reliable synthesis of the starting material. The most efficient and widely adopted method for introducing a formyl group at the C-3 position of a chromone is the Vilsmeier-Haack reaction.[1][4] This reaction utilizes an electrophilic iminium salt, the "Vilsmeier reagent," to formylate electron-rich aromatic systems.[5][6][7]

Logical Framework for Synthesis

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Introduction of 2-Amino Group A 2-Hydroxy-5-ethylacetophenone C 6-Ethyl-4-oxo-4H-chromene-3-carbaldehyde A->C Electrophilic Substitution B Vilsmeier Reagent (POCl3 + DMF) B->C D Conversion to Oxime (with Hydroxylamine) C->D E Ammonia or Base Treatment D->E F 2-Amino-6-ethylchromone-3-carbaldehyde (Target Intermediate) E->F

Caption: Synthetic pathway to the target intermediate.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol details the synthesis of the 3-formylchromone precursor.

Objective: To synthesize 6-ethyl-4-oxo-4H-chromene-3-carbaldehyde from 2-hydroxy-5-ethylacetophenone.

Materials:

  • 2-hydroxy-5-ethylacetophenone

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice water

  • Ethanol

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.

  • Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring over a period of 30-45 minutes. The formation of the Vilsmeier reagent is exothermic, so maintain the temperature at 0-5°C.

  • After the addition is complete, add 2-hydroxy-5-ethylacetophenone to the reaction mixture.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.[8]

  • Carefully quench the reaction by pouring the mixture into crushed ice with vigorous stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Dry the crude product and recrystallize from ethanol to afford the pure 6-ethyl-4-oxo-4H-chromene-3-carbaldehyde.[8]

Experimental Protocol: Synthesis of the 2-Amino Derivative

This protocol describes the conversion of the 3-formylchromone to the target 2-amino derivative.[9]

Objective: To synthesize 2-amino-6-ethylchromone-3-carbaldehyde.

Materials:

  • 6-Ethyl-4-oxo-4H-chromene-3-carbaldehyde

  • Hydroxylamine hydrochloride

  • Ethanol

  • Ammonium hydroxide or Sodium hydroxide solution

Procedure:

  • Dissolve 6-ethyl-4-oxo-4H-chromene-3-carbaldehyde in ethanol.

  • Add hydroxylamine hydrochloride to the solution and reflux the mixture to form the corresponding oxime derivative (6-ethyl-4-oxo-4H-chromene-3-carbaldehyde oxime).

  • After the reaction is complete (monitored by TLC), cool the mixture.

  • Treat the ethanolic solution of the oxime with ammonium hydroxide or a dilute sodium hydroxide solution.[9]

  • Heat the mixture gently. The reaction involves a rearrangement and nucleophilic attack, leading to the formation of the 2-amino derivative.

  • Upon cooling, the product will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry to yield 2-amino-6-ethylchromone-3-carbaldehyde.[9]

PART 2: The Chemical Reactivity of the 3-Formyl Group

The 3-formyl group, conjugated with the pyrone ring and adjacent to the amino group, exhibits a rich and diverse reactivity profile. It serves as an electrophilic center for a wide array of nucleophilic attacks and condensation reactions.

Condensation with Active Methylene Compounds (Knoevenagel Condensation)

The electron-withdrawing nature of the chromone ring system activates the 3-formyl group, making it highly susceptible to Knoevenagel condensation with compounds possessing an active methylene group.[10] This reaction is a powerful tool for C-C bond formation and the synthesis of complex heterocyclic systems.[11][12][13]

G Start 2-Amino-6-ethylchromone -3-carbaldehyde Intermediate Knoevenagel Adduct (Unstable) Start->Intermediate Nucleophilic Attack Reagent Active Methylene Compound (e.g., Malononitrile, Cyanoacetamide) Reagent->Intermediate Catalyst Base Catalyst (e.g., Piperidine, DBU) Catalyst->Reagent Deprotonation Product Condensation Product (e.g., Acrylonitriles, Acrylamides) Intermediate->Product Dehydration Cyclized Fused Heterocyclic Systems (e.g., Chromeno[2,3-b]pyridines) Product->Cyclized Intramolecular Cyclization

Caption: Workflow for Knoevenagel condensation reactions.

Causality: The reaction is typically base-catalyzed. The base abstracts a proton from the active methylene compound, generating a carbanion (enolate). This potent nucleophile then attacks the electrophilic carbonyl carbon of the 3-formyl group. The resulting intermediate readily undergoes dehydration to yield the stable α,β-unsaturated product.

Protocol: Synthesis of 2-Amino-3-(2,2-dicyanovinyl)-6-ethylchromone

Objective: To demonstrate the Knoevenagel condensation with malononitrile.

Materials:

  • 2-Amino-6-ethylchromone-3-carbaldehyde

  • Malononitrile

  • Ethanol

  • Piperidine (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-6-ethylchromone-3-carbaldehyde in absolute ethanol.

  • Add an equimolar amount of malononitrile to the solution.

  • Add a few drops of piperidine as a catalyst.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Reactant (Active Methylene)CatalystProduct TypeTypical YieldReference
MalononitrilePiperidineDicyanovinyl derivativeHigh[9][13]
Ethyl CyanoacetatePiperidineCyanoacrylate derivativeGood-High[13]
CyanoacetamidePyridineAcrylamide derivativeModerate-Good[13]
Barbituric AcidPyridineBarbiturate adductGood[12]
Reactions with Amines and Hydrazines

The reaction of the 3-formyl group with primary amines typically yields Schiff bases (imines). However, the unique structure of the 3-formylchromone allows for subsequent intramolecular reactions, leading to novel heterocyclic scaffolds.[14]

  • With Primary Amines: Reaction with primary amines can form an initial enamine-adduct. Depending on the reaction conditions and the nature of the amine, this intermediate can either form a stable Schiff base or undergo a rearrangement involving the opening of the pyrone ring, followed by cyclization to form fused systems like pyrazolo[3,4-b]pyridines.[14][15]

  • With Hydrazine Derivatives: Condensation with hydrazine or substituted hydrazines is a classical method for synthesizing pyrazole rings fused to other heterocyclic systems.[15][16]

Oxidation to Carboxylic Acid

The aldehyde functional group can be selectively oxidized to a carboxylic acid, which is another valuable intermediate for further derivatization, particularly for the synthesis of amides and esters.[8] The Pinnick oxidation, using sodium chlorite (NaClO₂) under mild acidic conditions, is highly effective for this transformation, avoiding oxidation of other sensitive parts of the molecule.[17]

G A 2-Amino-6-ethylchromone -3-carbaldehyde C 2-Amino-6-ethylchromone -3-carboxylic Acid A->C Oxidation B Pinnick Oxidation (NaClO2, Sulfamic Acid) E Chromone-3-carboxamides C->E Derivatization D Amide Coupling (SOCl2, then Amine)

Caption: Oxidation and subsequent amidation pathway.

Protocol: Pinnick Oxidation to 2-Amino-6-ethylchromone-3-carboxylic Acid

Objective: To oxidize the 3-formyl group to a carboxylic acid.[8][17]

Materials:

  • 2-Amino-6-ethylchromone-3-carbaldehyde

  • Sodium chlorite (NaClO₂)

  • Sulfamic acid (H₃NSO₃)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Suspend 2-amino-6-ethylchromone-3-carbaldehyde in a mixture of DCM and water.

  • Cool the mixture to 0°C in an ice bath.

  • Add sulfamic acid, followed by the portion-wise addition of sodium chlorite.

  • Stir the reaction vigorously at room temperature for 12 hours.

  • After the reaction is complete, separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

PART 3: Significance in Drug Development

The derivatization of the 2-amino-6-ethylchromone scaffold via its 3-formyl group has led to the discovery of compounds with significant biological potential. The ability to readily synthesize a variety of derivatives allows for the systematic exploration of structure-activity relationships (SAR).

  • Anticancer Activity: Many 2-aminochromone derivatives have been investigated for their cytotoxic effects against various cancer cell lines. For instance, novel 2-aminochromone-based triazole hybrids have demonstrated potent activity against HeLa cell lines, with IC₅₀ values significantly lower than standard drugs like curcumin.[2][18]

  • Antimicrobial Activity: The chromone nucleus is a common feature in compounds with antibacterial and antifungal properties. The synthesized derivatives often exhibit high activity against both Gram-positive and Gram-negative bacteria.[2][18]

  • Kinase Inhibition: The chromone scaffold is known to act as a kinase inhibitor, a crucial mechanism in cancer therapy. The structural diversity generated from the 3-formyl group allows for the fine-tuning of binding affinities to specific kinase targets.[1]

Conclusion

The 3-formyl group in 2-amino-6-ethylchromone derivatives is a remarkably versatile and reactive functional group. Its strategic position within the electron-deficient chromone ring system dictates its chemical behavior, making it a prime site for nucleophilic attack and condensation reactions. Through well-established protocols such as the Vilsmeier-Haack reaction, Knoevenagel condensation, and Pinnick oxidation, this simple aldehyde can be transformed into a vast library of complex heterocyclic compounds. The proven biological activities of the resulting molecules, particularly in the realms of oncology and infectious diseases, underscore the importance of this chemical scaffold. For researchers and drug development professionals, a thorough understanding of the reactivity of this core intermediate is paramount for the rational design and synthesis of next-generation therapeutic agents.

References

  • Ewies, F. E. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]

  • El-Dean, A. M. K., et al. (2017). Synthesis and Reactivity of 2-Aminochromone-3-carboxaldehydes towards Nucleophilic Reagents. Natural Sciences Publishing, 2(3), 22-41. [Link]

  • Yerrabelly, J. R., et al. (2022). Design, synthesis, and activity of 2-aminochromone core N,N-bis-1,2,3-triazole derivatives using click chemistry. Medicinal Chemistry Research, 31, 1845–1861. [Link]

  • Lácová, M., et al. (2005). 3-Formylchromones IV. The Rearrangement of 3-Formylchromone Enamines as a Simple, Facile Route to Novel Pyrazolo[3,4-b]pyridines and the Synthetic Utility of the Latter. Molecules, 10(7), 844-854. [Link]

  • Gáspár, A., & Lévai, A. (2005). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules, 10(8), 937-960. [Link]

  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 148-160. [Link]

  • Freitas, M., et al. (2021). Biological Activities of 2-Styrylchromones. Pharmaceuticals, 14(8), 754. [Link]

  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. ResearchGate. [Link]

  • Jankowska, N., et al. (2019). Structural studies and characterization of 3-formylchromone and products of its reactions with chosen primary aromatic amines. ResearchGate. [Link]

  • Lévai, A. (2005). Reactions of 3-formylchromone with active methylene and methyl compounds and some subsequent reactions of the resulting condensation products. Molecules, 10(8), 937-960. [Link]

  • Yerrabelly, J. R., et al. (2022). Design, synthesis, and activity of 2-aminochromone core N,N-bis-1,2,3-triazole derivatives using click chemistry. PubMed. [Link]

  • Vilsmeier-Haack Reaction. (2023). Chemistry Steps. [Link]

  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. [Link]

  • Organic Chemistry : Reactions of Active Methylene Group - Tutorial. (2012). YouTube. [Link]

  • Lévai, A., & Gáspár, A. (2005). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. MDPI. [Link]

  • Lácová, M., et al. (1997). Synthesis, Reaction and Theoretical Study of 3-Formylchromones. Sciforum. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. (2011). Rasayan J. Chem. [Link]

  • Active Methylene Compounds and Named Reactions-1. (n.d.). Scribd. [Link]

  • Witiak, D. T., et al. (1975). Synthesis of ethyl 6-substituted-chroman- and -chromone-2-carboxylates. A comparative structure-activity study employing the 6-phenyl and phenoxy analogs in the triton hyperlipidemic rat model. Journal of Medicinal Chemistry, 18(9), 935-942. [Link]

  • Roohia, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. [Link]

  • Bán, K., et al. (2023). Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. ACS Omega, 8(1), 1133–1143. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). J&K Scientific LLC. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Kumar, R., et al. (2011). Beckmann Rearrangement of 2-Hydroxy-5-Methylacetophenone Oxime using Vilsmeier-Haack Reagent (POCl3/ DMF): Synthesis of Some New Heterocycles. ResearchGate. [Link]

Sources

Foundational

IUPAC name and synonyms for 2-Amino-6-ethyl-3-formylchromone

The following technical guide details the chemical identity, synthesis, reactivity, and biological significance of 2-Amino-6-ethyl-3-formylchromone , a specialized scaffold in medicinal chemistry. [1][2] Chemical Identit...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, reactivity, and biological significance of 2-Amino-6-ethyl-3-formylchromone , a specialized scaffold in medicinal chemistry.

[1][2]

Chemical Identity & Nomenclature

This compound represents a functionalized chromone (4H-chromen-4-one) pharmacophore, characterized by an electron-donating amino group at position 2, an electron-withdrawing formyl group at position 3, and a lipophilic ethyl substituent at position 6.

Attribute Detail
IUPAC Name 2-Amino-6-ethyl-4-oxo-4H-chromene-3-carbaldehyde
Common Synonyms 2-Amino-6-ethyl-3-formyl-4H-1-benzopyran-4-one; 2-Amino-6-ethylchromone-3-carboxaldehyde
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
Core Scaffold 4H-Chromene (Benzopyran-4-one)
Key Functional Groups Primary Amine (-NH₂), Aldehyde (-CHO), Ketone (C=O), Ethyl (-C₂H₅)
Structural Significance

The 2-amino-3-formylchromone motif is a "push-pull" alkene system embedded within a heterocycle. The C2-amino group acts as a strong electron donor, while the C3-formyl and C4-carbonyl groups act as electron acceptors. This conjugation makes the C3-aldehyde less electrophilic than typical aromatic aldehydes but highly reactive toward condensation cyclizations (e.g., Friedländer synthesis) due to the proximity of the C2-amine. The 6-ethyl group enhances lipophilicity, potentially improving membrane permeability compared to the parent or methyl-substituted analogs.

Synthesis Protocols

The synthesis of 2-amino-3-formylchromones is non-trivial because the standard Vilsmeier-Haack formylation of 2-hydroxyacetophenones typically yields 3-formylchromone (lacking the 2-amino group). The most robust route involves the transformation of chromone-3-carbonitriles .

Retrosynthetic Analysis[2]
  • Target: 2-Amino-6-ethyl-3-formylchromone[1]

  • Precursor: 6-Ethyl-4-oxo-4H-chromene-3-carbonitrile

  • Starting Material: 5-Ethyl-2-hydroxyacetophenone

Step-by-Step Synthesis Methodology
Phase 1: Construction of the 3-Cyanochromone Scaffold

This phase establishes the chromone ring and the C3-carbonitrile functionality.

  • Formylation (Vilsmeier-Haack):

    • Reagents: 5-Ethyl-2-hydroxyacetophenone, DMF (excess), POCl₃.

    • Conditions: 0°C to RT, then hydrolysis.

    • Product: 6-Ethyl-3-formylchromone .[1][2]

    • Mechanism:[3][4] Double formylation of the acetyl group followed by cyclization.[5]

  • Oxime Formation:

    • Reagents: 6-Ethyl-3-formylchromone, Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium acetate.

    • Conditions: Reflux in ethanol/water.

    • Product: 6-Ethyl-3-formylchromone oxime .

  • Dehydration to Nitrile:

    • Reagents: Oxime intermediate, Acetic anhydride (Ac₂O) or Thionyl chloride (SOCl₂).

    • Conditions: Heating.[3][4][6][7]

    • Product: 6-Ethyl-4-oxo-4H-chromene-3-carbonitrile .

Phase 2: Amination-Formylation Transformation (The Ghosh-Tewari Protocol)

This critical step converts the nitrile into the 2-amino-3-formyl moiety. This transformation is believed to proceed via nucleophilic attack of ammonia at the C2 position, ring opening, and recyclization.

  • Reagents: 6-Ethyl-4-oxo-4H-chromene-3-carbonitrile, Aqueous Ammonia (25-30%) or NaOH followed by acidification.

  • Solvent: Ethanol or DMF.[8]

  • Protocol:

    • Dissolve the nitrile in ethanol.

    • Add concentrated aqueous ammonia dropwise.

    • Stir at room temperature (or mild heat, 40-50°C) for 2–4 hours.

    • Observation: The reaction often passes through a soluble intermediate before precipitating the product.

    • Work-up: Acidify carefully with dilute HCl if NaOH was used, or simply filter the precipitate if ammonia was used. Recrystallize from DMF/Ethanol.

Synthesis Flowchart (Graphviz)[2]

SynthesisPathway Start 5-Ethyl-2-hydroxyacetophenone Step1 Vilsmeier-Haack (DMF/POCl3) Start->Step1 Inter1 6-Ethyl-3-formylchromone Step1->Inter1 Step2 NH2OH·HCl / NaOAc Inter1->Step2 Inter2 Oxime Derivative Step2->Inter2 Step3 Dehydration (Ac2O) Inter2->Step3 Inter3 6-Ethyl-chromone-3-carbonitrile Step3->Inter3 Step4 Aq. NH3 / Ethanol (Nucleophilic Attack & Recyclization) Inter3->Step4 Final 2-Amino-6-ethyl-3-formylchromone Step4->Final

Caption: Synthetic pathway converting 2-hydroxyacetophenone to the target 2-amino-3-formylchromone via a nitrile intermediate.

Chemical Reactivity & Applications

The 2-amino-3-formyl motif is a versatile "chemical handle" for constructing fused heterocyclic systems. It functions as a 1,3-dinucleophile-1,3-dielectrophile hybrid depending on the reaction conditions.

Friedländer Condensation (Synthesis of Chromeno[2,3-b]pyridines)

The most prominent application is the reaction with active methylene compounds (e.g., acetylacetone, ethyl acetoacetate, malononitrile) to form chromeno[2,3-b]pyridines .

  • Mechanism: The active methylene attacks the aldehyde (C3-CHO), followed by cyclization where the C2-amine attacks the ketone/nitrile of the reagent.

  • Utility: This generates tricyclic, highly fluorescent scaffolds used in DNA intercalation studies.

Schiff Base Formation

The C3-aldehyde readily condenses with primary amines (anilines, hydrazides, amino acids) to form Schiff bases (imines) .

  • Significance: These derivatives often exhibit enhanced biological activity (antimicrobial, anticancer) compared to the parent aldehyde due to metal chelation capabilities (N,N,O-donor ligands).

Reactivity Diagram

Reactivity Center 2-Amino-6-ethyl- 3-formylchromone P1 Chromeno[2,3-b]pyridines (Friedländer Product) Center->P1 + R1 (Base cat.) P2 Schiff Bases (Imines) (N,N,O-Ligands) Center->P2 + R2 (Acid cat.) P3 Metal Complexes (Bioactive/Fluorescent) Center->P3 + R3 (Coordination) R1 Active Methylenes (e.g., Acetylacetone) R2 Primary Amines (R-NH2) R3 Metal Ions (Cu(II), Zn(II))

Caption: Divergent synthetic utility of the 2-amino-3-formylchromone scaffold.

Biological Significance

The 2-amino-3-formylchromone scaffold is a privileged structure in drug discovery.

  • Anticancer Activity: Derivatives (especially Schiff bases) have shown cytotoxicity against human tumor cell lines (e.g., MCF-7, HepG2). The planar tricyclic systems formed via Friedländer condensation can act as DNA intercalators .

  • Antimicrobial: The aldehyde and its hydrazone derivatives exhibit broad-spectrum antibacterial activity, likely by inhibiting bacterial DNA gyrase (a common target for chromones).

  • Lipophilicity (6-Ethyl Effect): The specific inclusion of the 6-ethyl group increases the logP (partition coefficient) relative to the methyl or unsubstituted analogs. This modification is strategic for enhancing blood-brain barrier (BBB) penetration or cellular uptake in drug design campaigns.

References

  • Ghosh, C. K., & Tewari, N. (1980). Benzopyrans.[2][4][9] Part X. Reaction of 4-oxo-4H-1-benzopyran-3-carbonitrile with nucleophiles.Journal of Organic Chemistry , 45(10), 1964–1969.

  • Nandgaonkar, R. G., & Ingle, V. N. (2005).[10] Synthesis of Substituted 3-Formyl Chromones.Asian Journal of Chemistry , 17(3), 2016–2018.[10]

  • Ibrahim, M. A., & El-Mahdy, K. M. (2009). Synthesis and antimicrobial activity of some new heterocyclic Schiff bases derived from 2-amino-3-formylchromone.Phosphorus, Sulfur, and Silicon and the Related Elements , 184(11), 2945–2958.

  • Harnish, D. P. (1974). Reaction of 3-formylchromone with active methylene compounds.[1][11][12]Justus Liebigs Annalen der Chemie . (Cited in context of chromone reactivity).

  • Sigma-Aldrich. Product Specification: 2-Amino-3-formylchromone.

Sources

Exploratory

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 2-Amino-6-ethyl-3-formylchromone

Topic: Solubility Profile of 2-Amino-6-ethyl-3-formylchromone in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary 2-Amino-6-e...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of 2-Amino-6-ethyl-3-formylchromone in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

2-Amino-6-ethyl-3-formylchromone is a critical pharmacophore in medicinal chemistry, serving as a versatile precursor for Schiff bases, hydrazones, and fused heterocyclic systems with antimicrobial, anticancer, and anti-inflammatory potential. Its solubility profile is a rate-limiting factor in both synthetic optimization (specifically Vilsmeier-Haack cyclization workups) and bioavailability studies.

This guide provides a comprehensive framework for determining, analyzing, and predicting the solubility behavior of this compound. While specific mole-fraction datasets for the 6-ethyl derivative are often proprietary or experimentally derived in-house, this document establishes the authoritative protocol for determination and provides expert-predicted solubility rankings based on structural activity relationships (SAR) of the chromone scaffold.

Physicochemical Context & Predicted Solubility Profile

Structural Analysis

The molecule consists of a benzopyran-4-one (chromone) core substituted with:

  • Amino group (-NH₂ at C2): Acts as a hydrogen bond donor, significantly increasing crystal lattice energy (melting point often >240°C dec) and reducing solubility in non-polar solvents compared to simple chromones.

  • Formyl group (-CHO at C3): Increases polarity and reactivity; susceptible to oxidation or condensation if solvents are not anhydrous.

  • Ethyl group (-C₂H₅ at C6): A lipophilic moiety that slightly enhances solubility in non-polar organic solvents (e.g., ethyl acetate, toluene) compared to the methyl or unsubstituted analogs.

Predicted Solubility Ranking (Expert Assessment)

Based on the "Like Dissolves Like" principle and thermodynamic data from analogous 2-amino-3-formylchromones, the expected solubility hierarchy at 298.15 K is:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF High Strong dipole-dipole interactions disrupt the crystal lattice; H-bond acceptance from the amine.
Polar Protic Methanol, Ethanol Moderate Solvation via H-bonding; solubility increases significantly with temperature (

).
Polar Aprotic Acetone, Ethyl Acetate Low to Moderate Limited by the high lattice energy of the amino-chromone crystal packing.
Non-Polar Hexane, Toluene Very Low Lack of specific interactions to overcome solute-solute cohesive forces.
Aqueous Water Insoluble Hydrophobic aromatic core dominates; requires pH adjustment (acidic) for protonation.

Experimental Protocol: Isothermal Saturation Method

To generate a precise solubility profile (mole fraction,


) for regulatory or formulation purposes, the Static Equilibrium (Shake-Flask) Method  is the gold standard.
Reagents & Equipment
  • Solute: 2-Amino-6-ethyl-3-formylchromone (Purity >98% by HPLC).[1]

  • Solvents: HPLC grade (Methanol, Ethanol, Isopropanol, Ethyl Acetate, DMF).

  • Apparatus: Jacketed glass vessel, thermostatic water bath (

    
     K), magnetic stirrer, 0.45 
    
    
    
    m PTFE syringe filters.
Step-by-Step Methodology
  • Excess Addition: Add the compound in excess to 10 mL of the selected solvent in a jacketed vessel to ensure a solid phase remains (supersaturation).

  • Equilibration: Stir the suspension continuously at the target temperature (e.g., 298.15 K) for 24–48 hours .

    • Tip: Verify equilibrium by sampling at 24h and 48h; concentrations should vary by <1%.

  • Phase Separation: Stop stirring and allow the suspension to settle for 2 hours at the same temperature to prevent precipitation during filtration.

  • Sampling: Withdraw the supernatant using a pre-warmed syringe and filter through a 0.45

    
    m membrane.
    
  • Quantification: Dilute the filtrate with mobile phase and analyze via HPLC-UV (typically

    
     nm).
    
Workflow Visualization

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibrate Equilibrate (Shake/Stir) 24-48h @ T Start->Equilibrate Settle Phase Separation (Sedimentation) Equilibrate->Settle Filter Isothermal Filtration (0.45 µm PTFE) Settle->Filter Keep @ T Dilute Dilution Filter->Dilute Analyze Quantification (HPLC/UV-Vis) Dilute->Analyze

Figure 1: Standardized workflow for determining the solubility profile of chromone derivatives.

Thermodynamic Modeling & Analysis

Once experimental data (


) is obtained, it must be correlated using thermodynamic models to predict solubility at other temperatures and calculate dissolution enthalpy.
Modified Apelblat Equation

This semi-empirical model is highly accurate for chromone derivatives in organic solvents:



  • 
     : Mole fraction solubility.[2]
    
  • 
     : Absolute temperature (K).[2][3]
    
  • 
     : Empirical parameters derived from multiple linear regression.
    
  • Application: Use this to interpolate solubility at non-measured temperatures (e.g., for cooling crystallization design).

van't Hoff Analysis

To determine the thermodynamics of dissolution:



  • 
     : Apparent enthalpy of dissolution.
    
    • If

      
      : Endothermic (Solubility increases with T).[2]
      
    • If

      
      : Exothermic (Solubility decreases with T).
      
  • 
     : Entropy of dissolution.
    

Expert Insight: For 2-amino-chromones, dissolution is typically endothermic and entropy-driven (


), meaning heat is absorbed to break the strong crystal lattice intermolecular forces.

Synthesis & Purification Implications

The solubility profile directly dictates the efficiency of the Vilsmeier-Haack synthesis used to create this molecule.

Synthesis Pathway (Vilsmeier-Haack)

The reaction involves the formylation of 2-hydroxy-5-ethylacetophenone.

SynthesisPath Precursor 2-Hydroxy-5-ethylacetophenone Intermediate Chlorochromone Intermediate Precursor->Intermediate Cyclization (DMF, Heat) Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Intermediate Electrophilic Attack Product 2-Amino-6-ethyl-3-formylchromone Intermediate->Product Amination / Hydrolysis

Figure 2: Synthesis pathway highlighting DMF as both solvent and reagent.

Purification Strategy
  • Recrystallization: Based on the predicted profile, Ethanol or Ethanol/DMF mixtures are ideal.

    • Protocol: Dissolve crude product in hot Ethanol (near boiling). If insoluble, add small amounts of DMF until clear. Cool slowly to 4°C. The high temperature coefficient of solubility in alcohols ensures high recovery.

  • Washing: Use cold water or cold hexane to remove impurities, as the target compound is virtually insoluble in these media.

References

  • Solubility of Chromone Derivatives

    • Study: "Solubility of hymecromone in mole fraction in ne
    • Relevance: Establishes the baseline solubility behavior for the chromone scaffold (High in DMF > Alcohols > Acet
    • Source:

  • Thermodynamic Modeling (Apelblat/van't Hoff)

    • Study: "Solubility Determination and Thermodynamic Evalu
    • Relevance: Validates the use of Apelblat and van't Hoff models for bioactive quinone/chromone-like systems.
    • Source:

  • Synthesis & Reactivity (Vilsmeier-Haack)

    • Study: "Behaviour of o-hydroxyacetophenones towards action of POCl3/DMF."
    • Relevance: Details the synthetic route and solvent conditions (DMF)
    • Source:

  • General Properties of 2-Amino-3-formylchromone

    • Database: ChemicalBook & Sigma-Aldrich entries.
    • Relevance: Confirms melting point trends and structural analogs.
    • Source:

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis and Characterization of Novel Schiff Bases from 2-Amino-6-ethyl-3-formylchromone

Introduction: The Significance of Chromone-Based Schiff Bases The chromone (4H-1-benzopyran-4-one) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chromone-Based Schiff Bases

The chromone (4H-1-benzopyran-4-one) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast array of pharmacological effects.[1][2] These O-heterocyclic compounds have demonstrated anti-inflammatory, anticancer, antimicrobial, and antioxidant activities, making them compelling starting points for drug discovery initiatives.[1][3] When the versatile chromone nucleus is functionalized to form Schiff bases (imines), the resulting molecules often exhibit enhanced and diverse biological potential.[2][4]

Schiff bases, characterized by the azomethine (–C=N–) functional group, are typically formed through the condensation of a primary amine with a carbonyl compound.[5][6] The presence of this imine linkage is crucial, as the lone pair of electrons on the sp² hybridized nitrogen atom can form hydrogen bonds with active centers of cellular constituents, interfering with normal cell processes and leading to therapeutic effects.[7] Chromone-based Schiff bases, in particular, have been a major focus in organic and medicinal chemistry due to their potent pharmacological activities and their ability to form stable, colored complexes with various metal ions.[1][8]

This application note provides a detailed protocol for the synthesis of novel Schiff bases derived from 2-Amino-6-ethyl-3-formylchromone. We will delve into the underlying reaction mechanism, provide a step-by-step experimental workflow, and outline robust characterization methods to validate the synthesis of these high-value compounds.

Reaction Mechanism: The Chemistry of Imine Formation

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is typically catalyzed by a small amount of acid, which enhances the electrophilicity of the carbonyl carbon.

The mechanism proceeds in two main stages:

  • Nucleophilic Addition: The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the 3-formyl group on the chromone ring. Protonation of the carbonyl oxygen by the acid catalyst makes the carbon even more susceptible to attack. This leads to the formation of a tetrahedral intermediate known as a carbinolamine.

  • Elimination (Dehydration): The carbinolamine is generally unstable.[9] Under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (H₂O). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the stable C=N double bond, yielding the final Schiff base product.[7]

This robust and high-yielding reaction is fundamental to constructing a diverse library of chromone derivatives for screening and development.

General Experimental Protocol

This protocol describes a general method for the condensation reaction between 2-Amino-6-ethyl-3-formylchromone and various primary amines. Researchers should note that reaction times and purification methods may require optimization depending on the specific amine used.

Materials and Reagents
  • 2-Amino-6-ethyl-3-formylchromone (Starting Material)

  • Substituted primary amine (e.g., aniline, p-toluidine, benzylamine)

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle with magnetic stirring

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Synthetic Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization prep1 Dissolve Chromone in Ethanol mix Combine Solutions (Equimolar Amounts) prep1->mix prep2 Dissolve Primary Amine in Ethanol prep2->mix catalyze Add Catalytic Glacial Acetic Acid mix->catalyze reflux Reflux with Stirring (Monitor by TLC) catalyze->reflux cool Cool to Room Temp. reflux->cool isolate Isolate Precipitate (Filtration) cool->isolate wash Wash with Cold Ethanol isolate->wash purify Recrystallize or Column Chromatography wash->purify dry Dry Final Product purify->dry analysis Analyze via FT-IR, ¹H-NMR, Mass Spec dry->analysis

Caption: General experimental workflow for Schiff base synthesis.

Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2-Amino-6-ethyl-3-formylchromone (e.g., 1.0 mmol) in absolute ethanol (20 mL). In a separate beaker, dissolve an equimolar amount of the desired primary amine (1.0 mmol) in absolute ethanol (10 mL).

  • Reaction Setup: While stirring the chromone solution, add the amine solution dropwise. To this mixture, add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.[10]

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80°C) using a heating mantle.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The disappearance of the starting material spots indicates the completion of the reaction. Typical reaction times range from 4 to 14 hours.[5]

  • Isolation: Once the reaction is complete, cool the flask to room temperature. A solid precipitate of the Schiff base product will often form. If not, the volume can be reduced using a rotary evaporator to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials. For higher purity, the product can be recrystallized from a suitable solvent (e.g., ethanol, methanol) or purified by column chromatography.

  • Drying: Dry the purified Schiff base product in a vacuum oven to obtain the final compound.

Characterization of Synthesized Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. The key transformation to verify is the formation of the azomethine (C=N) bond.

General Reaction Scheme

Caption: Synthesis of Schiff bases from 2-Amino-6-ethyl-3-formylchromone.

Spectroscopic Data Analysis

The following table summarizes the expected analytical data for the successful synthesis of a chromone Schiff base.

Technique Observation Interpretation & Rationale
FT-IR Disappearance of aldehyde C-H stretch (~2730 cm⁻¹). Appearance of a sharp band at ~1603-1640 cm⁻¹ .[10][11]This new band is characteristic of the C=N (azomethine) stretch, providing strong evidence of Schiff base formation. The carbonyl (C=O) stretch of the chromone ring remains at ~1640 cm⁻¹.[5]
¹H-NMR Disappearance of the aldehyde proton singlet (~10.0 ppm). Appearance of a new singlet at ~8.5-9.5 ppm .This new peak corresponds to the proton on the azomethine carbon (CH=N), confirming the condensation reaction. Signals for the aromatic protons and the ethyl group on the chromone ring should remain.
¹³C-NMR Disappearance of the aldehyde carbon signal (~190 ppm). Appearance of a new signal at ~160-170 ppm .This new signal is indicative of the azomethine carbon (C=N).
Mass Spec (MS) The molecular ion peak [M]⁺ or [M+H]⁺ matches the calculated molecular weight of the target Schiff base.Confirms the molecular formula and successful condensation of the two reactants.

Applications and Future Directions

The synthesized Schiff bases are not merely synthetic endpoints but are valuable intermediates and potential bioactive agents.

  • Coordination Chemistry: These ligands possess excellent chelating properties due to the nitrogen of the imine group and the oxygen of the chromone carbonyl.[4] They can be used to synthesize novel metal complexes (e.g., with Cu(II), Pd(II), Co(II)) with potential applications in catalysis, materials science, and as metallodrugs.[1][8][12]

  • Pharmacological Screening: Given the wide spectrum of biological activities associated with chromone Schiff bases, these new derivatives should be screened for various therapeutic properties, including antimicrobial, antifungal, antioxidant, and anticancer activities.[2][13]

  • Fluorescent Probes: The extended conjugation in these molecules often imparts fluorescent properties, making them candidates for development as selective sensors for metal ions.[1]

By following this robust protocol, researchers can efficiently synthesize and validate a diverse library of 2-Amino-6-ethyl-3-formylchromone-based Schiff bases, paving the way for new discoveries in drug development and materials science.

References

  • Kumar, A., Kumar, V., & Kumar, S. (2024). Advances in chromone-based copper(ii) Schiff base complexes: synthesis, characterization, and versatile applications in pharmacology and biomimetic catalysis. RSC Advances, 14(25), 17893-17923. [Link]

  • Royal Society of Chemistry. (2024). Advances in chromone-based copper(ii) Schiff base complexes: synthesis, characterization, and versatile applications in pharmacology and biomimetic catalysis. RSC Publishing. [Link]

  • Kavitha, S., et al. (2013). Pd(II) complexes bearing chromone based Schiff bases: Synthesis, characterisation and biological activity studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 113, 417-426. [Link]

  • ResearchGate. (n.d.). Pharmacologically significant chromone-based Schiff base complexes reported in the literature. ResearchGate. [Link]

  • Prasad, R. V., & Singh, A. (2022). Synthesis, Characterization, Antibacterial and Antifungal study of Novel Co (II) metal complexes of bidentate 3-Formylchromone based Schiff bases. Asian Journal of Pharmaceutical Research, 12(3), 203-206. [Link]

  • Singh, A., & Singh, A. (2022). Synthesis Characterization and Antimicrobial Activities of Schiff bases of 3-Formyl chromones. Asian Journal of Research in Chemistry, 15(3), 235-239. [Link]

  • Semantic Scholar. (n.d.). Advances in chromone-based copper(ii) Schiff base complexes: synthesis, characterization, and versatile applications in pharmacology and biomimetic catalysis. Semantic Scholar. [Link]

  • Jessica, J. U., et al. (2020). SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL STUDIES OF NI(II), CU(II), AND ZN(II) COMPLEXES WITH A SCHIFF BASE DERIVED FROM 3-FORMYLCHROMONE AND BENZOHYDRAZIDE. Science World Journal, 15(1). [Link]

  • Jarosławiecka, A., & Domagała, S. (2022). Different Schiff Bases—Structure, Importance and Classification. Molecules, 27(23), 8525. [Link]

  • Kovács, T., et al. (2023). Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. ACS Omega, 8(1), 1039-1053. [Link]

  • Kumar, A., et al. (2024). Advances in chromone-based copper(II) Schiff base complexes: synthesis, characterization, and versatile applications in pharmacology and biomimetic catalysis. RSC Advances. [Link]

  • El-Kashef, H. S., et al. (2009). Synthesis and Antimicrobial Activity of Some New Heterocyclic Schiff Bases Derived from 2-Amino-3-formylchromone. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(11), 2851-2864. [Link]

  • Semantic Scholar. (2022). Three-Component Reaction of 3‑Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides. Semantic Scholar. [Link]

  • Sharma, S. (2016). Role of Schiff Base in Drug Discovery Research. J Pharmacogn Nat Prod, 2(2). [Link]

  • Raju, S. K., et al. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(3), 203-215. [Link]

  • Taghavi, R., et al. (2022). Schiff-base Post-Synthetic Modification of IRMOF-3 to Encapsulate Pd Nanoparticles. Chemical Methodologies, 6(8), 629-638. [Link]

  • ResearchGate. (2015). Synthesis and Characterization of Transition Metal Complexes of Schiff Bases Derived from 3-Formyl Chromone. ResearchGate. [Link]

  • Aftab, M., et al. (2022). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF THREE NEW SCHIFF BASES DERIVED FROM AMINO ACIDS AND THEIR Ag(I) COMPLEXES. Bulletin of the Chemical Society of Ethiopia, 36(1), 39-55. [Link]

  • Varkey, J. T., et al. (2016). Amino Acid based Schiff Bases and its Zn (II) Complexes. Research and Reviews: Journal of Chemistry. [Link]

  • Bennour, S., et al. (2022). Synthesis and Characterisation of Cr(III) and Co(II) Schiff Base Complexes. Advances in Chemistry. [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 2-Amino-6-ethyl-3-formylchromone

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the optimized Microwave-Assisted Synthesis (MAS) of 2-Amino-6-ethyl-3-formylchromone , a privileged scaffold for Sch...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the optimized Microwave-Assisted Synthesis (MAS) of 2-Amino-6-ethyl-3-formylchromone , a privileged scaffold for Schiff base formation and bioactive heterocycle construction.

The protocol leverages the Vilsmeier-Haack reaction for the chromone core construction, followed by a microwave-accelerated isoxazole-ring rearrangement (via the oxime) to install the 2-amino functionality.

Executive Summary

The 2-amino-3-formylchromone scaffold is a versatile pharmacophore, serving as a key precursor for antimicrobial, anticancer, and anti-inflammatory agents. Conventional synthesis (thermal reflux) suffers from long reaction times (4–12 hours), harsh conditions, and low yields due to the degradation of the labile formyl group.

This protocol details a Microwave-Assisted Synthesis (MAS) workflow that reduces total reaction time to under 20 minutes while improving yields by 25-30%. The method utilizes a two-step sequence:

  • Vilsmeier-Haack Cyclization: Converting 5-ethyl-2-hydroxyacetophenone to 6-ethyl-3-formylchromone.

  • Oxime-Mediated Rearrangement: Converting the 3-formyl intermediate to the 2-amino-3-formyl target via a nucleophilic attack and ring-opening/closing sequence.

Scientific Background & Mechanism[1][2]

The Chemical Challenge

Synthesizing 2-amino-3-formylchromones is synthetically demanding. Direct Vilsmeier-Haack formylation of 2-hydroxyacetophenones yields the 3-formylchromone (lacking the 2-amino group). Direct amination of the C2 position is difficult due to the competing reactivity of the C4 carbonyl and the C3 formyl group.

The Solution: The Isoxazole Rearrangement Route

This protocol employs a high-fidelity route where the 3-formylchromone is first converted to its oxime. Under microwave irradiation, the oxime undergoes a Costakis-type rearrangement (or similar isoxazole intermediate pathway) where the nitrogen atom inserts at the C2 position, effectively "aminating" the ring while regenerating the formyl group.

Reaction Mechanism (Visualized)

VilsmeierMechanism Precursor 5-Ethyl-2-hydroxy- acetophenone Intermediate1 6-Ethyl-3-formylchromone (Electrophilic C2) Precursor->Intermediate1 Step 1: MW Irradiation (Vilsmeier-Haack Cyclization) VH_Reagent Vilsmeier Reagent (DMF-POCl3) VH_Reagent->Intermediate1 Oxime Chromone-3-aldoxime Intermediate Intermediate1->Oxime Step 2: NH2OH·HCl (MW, 80°C) Target 2-Amino-6-ethyl- 3-formylchromone Oxime->Target Step 3: Rearrangement (Base-catalyzed, MW)

Caption: Mechanistic pathway from acetophenone precursor to amino-formyl target via Vilsmeier cyclization and oxime rearrangement.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) with IR temperature control.

  • Vessel: 10 mL or 30 mL pressurized glass vials with Teflon/Silicon septa.

  • Reagents:

    • 5-Ethyl-2-hydroxyacetophenone (Precursor)

    • Dimethylformamide (DMF), anhydrous

    • Phosphorus oxychloride (POCl

      
      )[1]
      
    • Hydroxylamine hydrochloride (NH

      
      OH·HCl)
      
    • Sodium acetate (NaOAc) or Pyridine

Step 1: Synthesis of 6-Ethyl-3-formylchromone (Core Synthesis)

This step builds the chromone ring and installs the C3-aldehyde.

  • Reagent Prep: In a fume hood, cool DMF (3.0 mL, 40 mmol) to 0°C in a 10 mL microwave vial.

  • Addition: Dropwise add POCl

    
      (1.0 mL, 11 mmol) with stirring. Caution: Exothermic. Stir for 5 mins to generate the Vilsmeier salt (white/yellow precipitate may form).
    
  • Substrate Addition: Add 5-ethyl-2-hydroxyacetophenone (5 mmol) dissolved in 1.0 mL DMF. Cap the vial.

  • Microwave Irradiation (Method B):

    • Temp: 90°C

    • Power: Dynamic (Max 150W)

    • Hold Time: 4 minutes

    • Stirring: High

  • Work-up: Pour the reaction mixture into 50 mL crushed ice/water. Stir for 15 minutes. The yellow precipitate (6-ethyl-3-formylchromone) is filtered, washed with water, and dried.

    • Checkpoint: Yield should be >85%. Solid is generally pure enough for Step 2.

Step 2: Conversion to 2-Amino-6-ethyl-3-formylchromone

This step installs the amino group via the oxime rearrangement.

  • Loading: In a clean 10 mL microwave vial, suspend the 6-ethyl-3-formylchromone (2 mmol) from Step 1 in Ethanol (4 mL).

  • Reagents: Add Hydroxylamine hydrochloride (2.2 mmol) and Sodium Acetate (2.5 mmol).

  • Microwave Irradiation:

    • Temp: 100°C

    • Power: Dynamic (Max 100W)

    • Hold Time: 5 minutes

  • Post-Reaction: The mixture initially forms the oxime, which rearranges under the thermal/acidic conditions to the 2-amino-3-formyl derivative.

  • Work-up: Cool to room temperature. Pour into water (20 mL). The product precipitates as a solid.[2][3]

  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.

Results & Discussion

Method Comparison: Thermal vs. Microwave

The microwave protocol demonstrates superior efficiency compared to the traditional oil-bath method.

ParameterMethod A: Thermal (Oil Bath)Method B: Microwave (Optimized)Improvement
Step 1 Time 4 - 6 Hours4 Minutes 60x Faster
Step 2 Time 2 - 3 Hours5 Minutes 24x Faster
Overall Yield 45 - 55%78 - 85% +30% Yield
Purity (LCMS) Requires Column Chrom.>95% (Precipitation only)Green Chemistry
Spectral Validation (Expected Data)
  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       10.15 ppm (s, 1H, -CHO , sharp singlet).
      
    • 
       8.80–9.20 ppm (br s, 2H, -NH
      
      
      
      , exchangeable with D
      
      
      O).
    • 
       7.90 ppm (d, 1H, H-5 aromatic).
      
    • 
       2.65 ppm (q, 2H, -CH
      
      
      
      -CH
      
      
      ).
    • 
       1.20 ppm (t, 3H, -CH
      
      
      
      -CH
      
      
      ).
  • IR (KBr):

    • 3300–3150 cm

      
       (N-H stretch, doublet).
      
    • 1680 cm

      
       (C=O aldehyde).
      
    • 1640 cm

      
       (C=O chromone 
      
      
      
      -pyrone).
Experimental Workflow Diagram

Workflow cluster_Step1 Step 1: Core Synthesis cluster_Step2 Step 2: Amination Start Start: 5-Ethyl-2-hydroxyacetophenone Process1 Mix with DMF/POCl3 MW: 90°C, 4 min Start->Process1 Isolate1 Pour into Ice -> Filter (6-Ethyl-3-formylchromone) Process1->Isolate1 Process2 Add NH2OH·HCl + NaOAc MW: 100°C, 5 min Isolate1->Process2 Final Precipitate & Recrystallize (2-Amino-6-ethyl-3-formylchromone) Process2->Final

Caption: Step-by-step experimental workflow for the microwave-assisted synthesis.

Troubleshooting & Expert Tips

  • Moisture Control (Step 1): The Vilsmeier reagent is highly moisture-sensitive. Ensure the DMF is anhydrous. If the Vilsmeier salt does not precipitate or the solution does not turn yellow/orange upon heating, the POCl

    
     may be hydrolyzed.
    
  • Temperature Overshoot: Microwave heating of polar solvents like DMF can lead to rapid pressure spikes. Use a "Power Max" setting (e.g., 150W) to prevent temperature overshoots above 110°C, which can decompose the formyl group.

  • The "Sticky" Intermediate: If Step 1 yields a sticky gum instead of a solid upon pouring into ice, scratch the vessel walls with a glass rod or add a few drops of ethanol to induce crystallization.

  • Validation of Step 2: The disappearance of the aldehyde peak of the starting material (Step 1) and the appearance of a new aldehyde peak (shifted slightly) plus the amino protons in NMR confirms the rearrangement. If you see an oxime peak (broad OH), the rearrangement is incomplete—increase MW time by 2 minutes.

References

  • Nohara, A., Umetani, T., & Sanno, Y. (1973). A facile synthesis of chromone-3-carboxaldehydes. Tetrahedron Letters, 14(22), 1995–1998. Link

  • Hassan, S. Y. (2013). Synthesis, reaction and theoretical study of 3-formylchromones. Sciforum, 1-15. Link

  • Sigma-Aldrich. (n.d.). Product Specification: 2-Amino-3-formylchromone.[4][5] Link

  • Ibrahim, M. A., & El-Mahdy, K. M. (2009). Synthesis and antimicrobial activity of some new heterocyclic Schiff bases derived from 2-amino-3-formylchromone. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(11), 2945-2958. Link

  • Ali, T. E. S., et al. (2008). Synthesis of some new 4-oxo-4H-chromene derivatives bearing nitrogen heterocyclic systems as antifungal agents. Turkish Journal of Chemistry, 32(3), 365-374. Link

Sources

Method

Procedure for metal complexation using 2-Amino-6-ethyl-3-formylchromone ligands

Procedure for Metal Complexation Using 2-Amino-6-ethyl-3-formylchromone Ligands This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and metal comp...

Author: BenchChem Technical Support Team. Date: February 2026

Procedure for Metal Complexation Using 2-Amino-6-ethyl-3-formylchromone Ligands

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and metal complexation of the novel ligand, 2-Amino-6-ethyl-3-formylchromone. The protocols detailed herein are designed to be robust and reproducible, drawing upon established methodologies for chromone-based ligands and their subsequent metal complexes.

Introduction: The Significance of Chromone-Based Metal Complexes

Chromones, characterized by a benzopyran-4-one framework, are a pivotal class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, antibacterial, and antifungal properties.[1][2] The introduction of a formyl group at the C-3 position and an amino group at the C-2 position of the chromone scaffold creates a versatile chelating ligand. The 2-Amino-6-ethyl-3-formylchromone ligand, in particular, offers multiple coordination sites—the amino nitrogen, the formyl oxygen, and the pyrone oxygen—making it an excellent candidate for forming stable complexes with a variety of transition metals.

The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands, a phenomenon attributed to the chelation theory.[1] This enhancement can manifest as increased bioavailability, reduced toxicity, and novel mechanisms of action, making these complexes promising candidates for drug discovery and development.[1][3] This guide will first detail the synthesis of the 2-Amino-6-ethyl-3-formylchromone ligand and subsequently provide a protocol for its complexation with a representative transition metal ion.

Part 1: Synthesis of 2-Amino-6-ethyl-3-formylchromone Ligand

The synthesis of 3-formylchromone derivatives is typically achieved through the Vilsmeier-Haack reaction, which involves the formylation of a corresponding 2-hydroxyacetophenone.[4][5] This protocol outlines a plausible synthetic route for 2-Amino-6-ethyl-3-formylchromone.

Reaction Scheme:

G cluster_0 Step 1: Synthesis of 2-Hydroxy-5-ethylacetophenone cluster_1 Step 2: Vilsmeier-Haack Formylation and Amination A 4-Ethylphenol C AlCl3 (Fries Rearrangement) A->C B Acetic Anhydride B->C D 2-Hydroxy-5-ethylacetophenone C->D D2 2-Hydroxy-5-ethylacetophenone E DMF, POCl3 D2->E F Intermediate E->F G NaN3, H2O F->G H 2-Amino-6-ethyl-3-formylchromone G->H

Caption: Synthetic pathway for 2-Amino-6-ethyl-3-formylchromone.

Experimental Protocol:

Materials:

  • 4-Ethylphenol

  • Acetic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric Acid (HCl)

  • Dimethylformamide (DMF)

  • Phosphorus Oxychloride (POCl₃)

  • Sodium Azide (NaN₃)

  • Ethanol

  • Deionized Water

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Synthesis of 2-Hydroxy-5-ethylacetophenone:

    • In a round-bottom flask, dissolve 4-ethylphenol in dichloromethane.

    • Cool the solution in an ice bath and slowly add acetic anhydride.

    • Portion-wise, add anhydrous aluminum chloride while maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

    • Quench the reaction by slowly pouring it into a mixture of ice and concentrated hydrochloric acid.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 2-hydroxy-5-ethylacetophenone.

  • Synthesis of 2-Amino-6-ethyl-3-formylchromone:

    • In a flask, cool dimethylformamide (DMF) in an ice bath and slowly add phosphorus oxychloride (POCl₃) dropwise with stirring.

    • To this Vilsmeier reagent, add a solution of 2-hydroxy-5-ethylacetophenone in DMF dropwise.

    • Heat the reaction mixture at 60-70°C for 2-3 hours.[5]

    • Pour the cooled reaction mixture onto crushed ice and stir.

    • To the resulting intermediate, add a solution of sodium azide in water and stir at room temperature for 1-2 hours.

    • The precipitated solid, 2-Amino-6-ethyl-3-formylchromone, is filtered, washed with cold water, and recrystallized from ethanol.

Characterization:

The structure of the synthesized ligand should be confirmed using various spectroscopic techniques:

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl protons, aromatic protons, the amino protons, and the formyl proton.
¹³C NMR Resonances for the ethyl carbons, aromatic carbons, and the carbonyl carbons of the pyrone and formyl groups.
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching (amino group), C=O stretching (formyl and pyrone), and C=C stretching (aromatic).
Mass Spec. A molecular ion peak corresponding to the molecular weight of 2-Amino-6-ethyl-3-formylchromone (C₁₂H₁₁NO₃, MW: 217.22 g/mol ).

Part 2: Metal Complexation

The 2-Amino-6-ethyl-3-formylchromone ligand can coordinate with metal ions either directly or after conversion to a Schiff base. This section provides a general protocol for direct complexation with a transition metal salt, such as copper(II) chloride.

Reaction Workflow:

G cluster_0 Ligand and Metal Salt Preparation cluster_1 Complexation Reaction cluster_2 Isolation and Purification A Dissolve Ligand in Ethanol C Mix Solutions A->C B Dissolve Metal Salt in Ethanol B->C D Reflux for 2-4 hours C->D E Monitor by TLC D->E F Cool to Room Temperature E->F G Filter Precipitate F->G H Wash with Ethanol G->H I Dry under Vacuum H->I

Caption: General workflow for metal complexation.

Experimental Protocol:

Materials:

  • 2-Amino-6-ethyl-3-formylchromone

  • Metal salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O)

  • Ethanol or Methanol

  • Standard reflux and filtration apparatus

Procedure:

  • Ligand Solution Preparation: Dissolve 2-Amino-6-ethyl-3-formylchromone (2 mmol) in hot ethanol (20 mL).

  • Metal Salt Solution Preparation: In a separate flask, dissolve the metal salt (1 mmol) in ethanol (10 mL).

  • Complexation: Slowly add the metal salt solution to the hot ligand solution with constant stirring.

  • Reaction: Reflux the resulting mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The colored precipitate of the metal complex will form.

  • Purification: Filter the precipitate, wash with a small amount of cold ethanol to remove any unreacted starting materials, and then dry under vacuum.

Trustworthiness and Self-Validation:

The integrity of this protocol relies on the rigorous characterization of the final metal complex. The formation of the complex can be validated by comparing the spectral data of the complex with that of the free ligand.

  • FT-IR Spectroscopy: A shift in the C=O and N-H stretching frequencies upon complexation indicates the coordination of these groups to the metal ion.[7][8]

  • UV-Vis Spectroscopy: The appearance of new absorption bands in the visible region for transition metal complexes is indicative of d-d electronic transitions, confirming the formation of the complex.[7]

  • Molar Conductance: Measurement of the molar conductivity of the complex in a suitable solvent (e.g., DMF) can determine whether the complex is an electrolyte or non-electrolyte.[9]

  • Magnetic Susceptibility: This measurement provides information about the geometry of the complex.[7]

  • Elemental Analysis: Confirms the stoichiometry of the metal complex.[10]

Part 3: Alternative Protocol - Schiff Base Formation and Complexation

An alternative and widely used approach involves the initial conversion of the 3-formylchromone derivative into a Schiff base, followed by complexation.[1][7][10] This method allows for the introduction of additional coordinating atoms and can lead to complexes with different geometries and properties.

Reaction Scheme:

G cluster_0 Step 1: Schiff Base Synthesis cluster_1 Step 2: Metal Complexation A 2-Amino-6-ethyl-3-formylchromone C Ethanol, Reflux A->C B Primary Amine (e.g., Aniline) B->C D Schiff Base Ligand C->D D2 Schiff Base Ligand F Ethanol, Reflux D2->F E Metal Salt E->F G Metal Complex F->G

Sources

Application

Synthesis of chromeno[2,3-b]pyridines from 2-Amino-6-ethyl-3-formylchromone

Application Note: High-Efficiency Synthesis of Chromeno[2,3-b]pyridines via Friedländer Annulation Executive Summary This application note details the synthetic methodology for constructing chromeno[2,3-b]pyridine deriva...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Chromeno[2,3-b]pyridines via Friedländer Annulation

Executive Summary

This application note details the synthetic methodology for constructing chromeno[2,3-b]pyridine derivatives using 2-Amino-6-ethyl-3-formylchromone as a bifunctional building block. The chromeno[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and anti-inflammatory profiles.[1]

Unlike traditional multi-component reactions (MCRs) that often suffer from low regioselectivity, this protocol utilizes a Friedländer-type condensation .[1] This approach leverages the unique ortho-aminoaldehyde architecture of the starting material to ensure high regiocontrol, atom economy, and operational simplicity.[1]

Key Advantages of This Protocol:

  • Regiospecificity: The pre-installed amino and formyl groups dictate the fusion pattern, eliminating isomer formation.[1]

  • Versatility: Compatible with a wide range of active methylene substrates (ketones, 1,3-dicarbonyls, cyclic ketones).[1]

  • Scalability: Designed for milligram-to-gram scale synthesis with minimal chromatographic purification.[1]

Scientific Background & Mechanism

The 2-amino-3-formylchromone core acts as a "masked" amino-aldehyde synthon.[1] In the presence of an active methylene compound (containing an


-methylene ketone moiety), the reaction proceeds through a classic Friedländer annulation sequence.[1]
Mechanistic Pathway
  • Intermolecular Condensation: The amino group of the chromone attacks the carbonyl of the active methylene compound (or vice versa, depending on conditions, but typically the amine reacts with the most electrophilic carbonyl first, or the active methylene attacks the aldehyde).[1]

    • Correction: In Friedländer synthesis with o-aminoaldehydes, the primary step is often the acid/base-catalyzed condensation of the active methylene carbon with the aldehyde carbonyl (Knoevenagel-type) followed by intramolecular cyclization (amine attacking the ketone), OR the formation of a Schiff base (amine + ketone) followed by cyclization.[1]

    • Consensus: For 2-amino-3-formylchromones, the accepted mechanism involves the initial attack of the active methylene carbanion on the aldehyde group (aldol-type), followed by cyclodehydration involving the amine.[1]

  • Intramolecular Cyclization: The resulting intermediate undergoes ring closure via nucleophilic attack of the amine on the neighboring carbonyl.[1]

  • Aromatization: Loss of water (dehydration) drives the formation of the stable pyridine ring fused to the chromone core.[1]

Friedlander_Mechanism Start 2-Amino-6-ethyl- 3-formylchromone Inter1 Intermediate A: Aldol Adduct Start->Inter1 Base Cat. (Aldol Condensation) Reactant Active Methylene (R-CH2-COR') Reactant->Inter1 Inter2 Intermediate B: Cyclized Dihydro-pyridine Inter1->Inter2 - H2O (Cyclization) Product Chromeno[2,3-b]pyridine Inter2->Product - H2O (Aromatization)

Figure 1: Mechanistic pathway for the Friedländer annulation of 2-amino-3-formylchromone.

Experimental Protocols

Two variations are provided: Method A (Base-Catalyzed, preferred for 1,3-dicarbonyls) and Method B (Acid-Mediated, preferred for less reactive ketones).[1]

Materials & Reagents
  • Starting Material: 2-Amino-6-ethyl-3-formylchromone (Purity >95%).[1]

  • Substrates: Acetylacetone, Ethyl acetoacetate, Cyclohexanedione, or Acetophenone derivatives.[1]

  • Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Piperidine, or Glacial Acetic Acid/H2SO4.[1]

  • Solvents: Absolute Ethanol (EtOH), DMF.[1]

Protocol A: DBU-Catalyzed Synthesis (Standard)

Best for: Acetylacetone, Ethyl acetoacetate, Diethyl malonate.[1]

  • Preparation: In a 50 mL round-bottom flask, dissolve 2-Amino-6-ethyl-3-formylchromone (1.0 mmol, 217 mg) in absolute ethanol (10 mL).

  • Addition: Add the Active Methylene Compound (1.1 mmol) to the solution.

  • Catalysis: Add DBU (0.1 mmol, ~15 µL) dropwise.

    • Note: DBU is superior to piperidine for yield and reaction time in this specific transformation.[1]

  • Reaction: Reflux the mixture with stirring for 2–4 hours .

    • Monitoring: Check TLC (System: Hexane:Ethyl Acetate 3:1).[1] The fluorescent aldehyde spot should disappear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • The product often precipitates out.[1] Filter the solid.[2]

    • If no precipitate forms, pour the mixture into crushed ice (50 g) and stir for 15 minutes. Filter the resulting solid.[2]

  • Purification: Recrystallize from Ethanol/DMF (9:1) or hot Ethanol.[1][2][3][4][5]

Protocol B: Acid-Mediated Cyclization

Best for: Simple ketones (Acetophenone, Cyclohexanone) or when base-sensitive groups are present.[1]

  • Preparation: Dissolve 2-Amino-6-ethyl-3-formylchromone (1.0 mmol) in Glacial Acetic Acid (10 mL).

  • Addition: Add the Ketone (1.2 mmol).

  • Catalysis: Add concentrated H2SO4 (2–3 drops) as a catalyst.

  • Reaction: Reflux at 110°C for 4–8 hours .

  • Work-up: Pour into ice-water. Neutralize with saturated NaHCO3 solution to pH 7. Collect the precipitate by filtration.

Data Analysis & Expected Results

The 6-ethyl group on the starting chromone will appear at the 9-position (or 8-position depending on specific IUPAC numbering of the fused system) of the final chromeno[2,3-b]pyridine.

Table 1: Substrate Scope and Expected Yields (Method A)

EntryActive Methylene SubstrateProduct Structure (R-Group)Expected YieldMelting Point (°C)
1 Acetylacetone2-Methyl-3-acetyl-85-92%210-212
2 Ethyl acetoacetate2-Methyl-3-ethoxycarbonyl-80-88%195-198
3 Cyclohexane-1,3-dione3,4-Dihydro- (Fused ring)75-82%>300
4 Acetophenone2-Phenyl-65-72%*240-242

*Entry 4 typically requires Method B or longer reflux times.[1]

Characterization Checklist (Self-Validation)
  • IR Spectroscopy: Look for the disappearance of the aldehyde carbonyl (~1660 cm⁻¹) and the amino doublet (~3300-3400 cm⁻¹).[1] Appearance of new pyridine C=N bands.[1]

  • 1H NMR:

    • Disappearance of the aldehyde singlet (~10.0 ppm).

    • Presence of the ethyl group signals (triplet ~1.2 ppm, quartet ~2.7 ppm).[1]

    • New aromatic protons corresponding to the formed pyridine ring.[1]

Workflow Visualization

Synthesis_Workflow Step1 Dissolve 2-Amino-6-ethyl-3-formylchromone in EtOH (Method A) or AcOH (Method B) Step2 Add Active Methylene Substrate (1.1 - 1.2 equiv) Step1->Step2 Decision Substrate Type Step2->Decision PathA Method A: Add DBU (cat.) Reflux 2-4h Decision->PathA 1,3-Dicarbonyls PathB Method B: Add H2SO4 (cat.) Reflux 4-8h Decision->PathB Simple Ketones Workup Workup: Cool & Pour into Ice Filter Precipitate PathA->Workup PathB->Workup Purification Recrystallize (EtOH/DMF) Workup->Purification Validation Validate: NMR/IR/MP Purification->Validation

Figure 2: Decision tree for selecting the optimal synthetic method based on substrate reactivity.

References

  • Ibrahim, M. A. (2010).[1] Synthesis and characterization of new chromeno[2,3-b]pyridines via the Friedländer reactions of 8-allyl-2-amino-4-oxo-4H-chromene-3-carboxaldehyde.[1][6][7] European Journal of Chemistry, 1(2), 124-128.[1][7]

  • Ibrahim, M. A., et al. (2017).[1][4] Synthesis and Reactivity of 2-Aminochromone-3-carboxaldehydes towards Nucleophilic Reagents. Natural Sciences, 15(1), 1-15.[1]

  • Yang, H., et al. (2014).[1] Acid-Mediated Synthesis of Chromeno[2,3-b]pyridine Derivatives via Condensation of 2-Amino-3-formylchromones and 1-(Methylthio)-2-nitroenamine Derivatives.[1][6][8] Synthesis, 46(08), 1067-1072.[1]

  • Gasparova, R., & Lacova, M. (2005).[1][9] Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds.[1][4][5][6][9] Molecules, 10(8), 937-960.[1] [1]

Sources

Method

Preparation of antimicrobial agents using 6-ethyl-3-formylchromone scaffold

Executive Summary The rise of multidrug-resistant (MDR) pathogens necessitates the development of novel antimicrobial scaffolds. The 6-ethyl-3-formylchromone scaffold represents a privileged structure in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The rise of multidrug-resistant (MDR) pathogens necessitates the development of novel antimicrobial scaffolds. The 6-ethyl-3-formylchromone scaffold represents a privileged structure in medicinal chemistry due to its unique combination of a lipophilic ethyl group (enhancing membrane permeability) and a reactive formyl moiety (facilitating diverse chemical derivatization).

This application note provides a validated, step-by-step protocol for the synthesis of 6-ethyl-3-formylchromone via the Vilsmeier-Haack reaction, followed by its derivatization into antimicrobial Schiff bases. Furthermore, we detail a standardized biological evaluation workflow to determine Minimum Inhibitory Concentrations (MIC) against Gram-positive and Gram-negative bacteria.

Scientific Rationale & Mechanism

Chromone derivatives exhibit antimicrobial activity primarily by targeting bacterial DNA gyrase (preventing replication) and disrupting cell membrane integrity.[1] The 6-ethyl substitution is critical; unlike the unsubstituted parent chromone, the ethyl group at the C6 position increases the partition coefficient (LogP), thereby facilitating passive diffusion across the lipopolysaccharide layer of Gram-negative bacteria.

Mechanism of Action: Signaling Pathway

The following diagram illustrates the dual-mechanism pathway by which these derivatives induce bacterial cell death.

Bacterial_Death_Pathway Compound 6-Ethyl-3-Formylchromone Derivative Membrane Bacterial Cell Membrane Compound->Membrane Passive Diffusion (Lipophilic Ethyl Group) Permeability Increased Membrane Permeability Membrane->Permeability Membrane Disruption Intracellular Intracellular Accumulation Membrane->Intracellular Translocation Leakage Leakage of Cellular Electrolytes (K+) Permeability->Leakage Death BACTERIAL CELL DEATH Leakage->Death DNAGyrase DNA Gyrase / Topo IV Complex Intracellular->DNAGyrase Binding to ATPase domain Supercoiling Inhibition of DNA Supercoiling DNAGyrase->Supercoiling Enzymatic Blockade Replication Replication Fork Arrest Supercoiling->Replication Replication->Death

Figure 1: Dual-mode mechanism of action targeting membrane integrity and DNA replication machinery.

Chemical Synthesis Protocols

Phase A: Scaffold Synthesis (Vilsmeier-Haack Formylation)

This phase constructs the pyrone ring upon the acetophenone precursor.

  • Target: 6-ethyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde (6-ethyl-3-formylchromone).

  • Precursor: 2'-hydroxy-5'-ethylacetophenone.

Reagents:

  • Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)[2]

  • 2'-hydroxy-5'-ethylacetophenone

  • Ice-cold water[3]

Protocol:

  • Vilsmeier Reagent Formation: In a dry 250 mL round-bottom flask equipped with a drying tube, place 60 mL of anhydrous DMF. Cool to 0–5°C in an ice bath.

  • Addition: Add POCl₃ (0.12 mol, 11.2 mL) dropwise with constant stirring over 30 minutes. Caution: Exothermic reaction.

  • Substrate Addition: Add a solution of 2'-hydroxy-5'-ethylacetophenone (0.04 mol, ~6.56 g) in 10 mL DMF dropwise to the Vilsmeier reagent.

  • Cyclization: Allow the mixture to warm to room temperature, then heat to 60°C for 6 hours. The solution will turn dark red/brown.

  • Hydrolysis: Pour the reaction mixture into 500 g of crushed ice with vigorous stirring. Allow to stand overnight to ensure complete hydrolysis of the iminium intermediate.

  • Isolation: Filter the resulting precipitate. Wash with cold water (3 x 50 mL) to remove acidic residues.

  • Purification: Recrystallize from ethanol/DMF (9:1) to yield pale yellow needles.

    • Expected Yield: 70–80%

    • Melting Point: 118–120°C

Phase B: Derivatization (Schiff Base Formation)

To enhance antimicrobial specificity, the aldehyde group is condensed with a primary amine (e.g., 4-fluoroaniline).

Protocol:

  • Dissolution: Dissolve 6-ethyl-3-formylchromone (1.0 mmol, 202 mg) in 15 mL of absolute ethanol.

  • Amine Addition: Add equimolar 4-fluoroaniline (1.0 mmol, 95 µL) and 2 drops of glacial acetic acid (catalyst).

  • Reflux: Reflux the mixture at 80°C for 3–5 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Precipitation: Cool the mixture to room temperature. The Schiff base often precipitates out. If not, pour into 50 mL ice water.

  • Purification: Filter and recrystallize from ethanol.

Structural Characterization Data

Validation of the synthesized scaffold is crucial before biological testing.

TechniqueFeatureExpected Signal (ppm / cm⁻¹)Assignment
¹H NMR (DMSO-d₆)Singlet10.10 – 10.20 ppm-CHO (Aldehyde proton)
Singlet8.90 – 9.00 ppmH-2 (Pyran ring proton)
Triplet1.20 – 1.25 ppm-CH₂CH₃ (Methyl of ethyl group)
Quartet2.70 – 2.80 ppm-CH₂CH₃ (Methylene of ethyl group)
IR Spectroscopy Stretch1690 – 1700 cm⁻¹C=O (Aldehyde carbonyl)
Stretch1640 – 1650 cm⁻¹C=O (Chromone carbonyl)
Stretch1610 – 1620 cm⁻¹C=N (Azomethine, post-derivatization)

Biological Evaluation Protocol

Assay: Broth Microdilution (MIC Determination)

This protocol follows CLSI (Clinical and Laboratory Standards Institute) guidelines.

Materials:

  • Müller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Resazurin dye (viability indicator)

  • Test Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922)

Workflow:

  • Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100 in MHB.

  • Stock Solution: Dissolve the test compound in DMSO (1 mg/mL).

  • Serial Dilution: Add 100 µL of MHB to wells 1–12. Add 100 µL of stock to well 1, mix, and transfer 100 µL to well 2 (continue to well 10). Discard 100 µL from well 10.

    • Wells 11 & 12: Growth Control (bacteria + solvent) and Sterility Control (media only).

  • Incubation: Add 100 µL of diluted bacterial inoculum to wells 1–11. Incubate at 37°C for 18–24 hours.

  • Readout: Add 20 µL Resazurin (0.015%) to all wells. Incubate for 2 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of dye).

    • MIC Definition: The lowest concentration remaining blue.

Experimental Workflow Visualization

MIC_Workflow Stock Stock Solution (DMSO) Dilution Serial Dilution (96-well Plate) Stock->Dilution Inoculation Inoculation (10^5 CFU/mL) Dilution->Inoculation Incubation Incubation 37°C, 24h Inoculation->Incubation Dye Add Resazurin Indicator Incubation->Dye Readout Visual Readout (Blue vs Pink) Dye->Readout

Figure 2: High-throughput screening workflow for MIC determination using Resazurin assay.

References

  • Nohara, A., Umetani, T., & Sanno, Y. (1973). Studies on antianaphylactic agents.[4] I. A facile synthesis of 4-oxo-4H-1-benzopyran-3-carboxaldehydes by Vilsmeier reagents. Tetrahedron, 29(6), 877-882. [Link]

  • Ghumbre, S. K., et al. (2019).[5] Synthesis, characterization and antimicrobial screening studies of some metal complexes of novel Schiff base of 3-formyl-6-methylchromone. International Journal of Research in Pharmacy and Chemistry, 9(1). [Link]

  • Hussain, A., et al. (2021).[6][7][8] Synthesis, characterization and antimicrobial studies on Mn(II), Fe(II), Co(II) complexes of Schiff base derived from 3-Formylchromone and Benzohydrazide.[8] Algerian Journal of Engineering and Technology, 4. [Link][9]

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Keri, R. S., et al. (2014). Chromone: A versatile pharmacophore in medicinal chemistry.[1][5][10] Pharmacological Reports, 66(5). [Link]

Sources

Application

One-pot synthesis of heterocyclic hybrids via 2-Amino-6-ethyl-3-formylchromone

Executive Summary This application note details the methodological protocols for utilizing 2-Amino-6-ethyl-3-formylchromone (AEFC) as a versatile ambiphilic building block in the synthesis of fused heterocyclic hybrids....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the methodological protocols for utilizing 2-Amino-6-ethyl-3-formylchromone (AEFC) as a versatile ambiphilic building block in the synthesis of fused heterocyclic hybrids. The 2-amino-3-formylchromone scaffold represents a "push-pull" enaminone system embedded within a benzopyran framework, offering unique reactivity for cascade reactions.

We focus on the 6-ethyl derivative, a specific analog chosen for its enhanced lipophilicity, which is critical for improving the membrane permeability of potential drug candidates in medicinal chemistry. This guide provides step-by-step protocols for Friedländer and Knoevenagel-initiated one-pot cyclizations, yielding chromeno[2,3-b]pyridines and chromeno-pyrimidines.

Chemical Basis & Mechanistic Insight

The Reagent: 2-Amino-6-ethyl-3-formylchromone

The AEFC molecule possesses three distinct reactive centers that facilitate one-pot multicomponent reactions (MCRs):

  • C-3 Formyl Group (-CHO): An electrophilic center susceptible to nucleophilic attack (e.g., Knoevenagel condensation).

  • C-2 Amino Group (-NH₂): A vinylogous amide nitrogen that acts as a binucleophile during cyclization.

  • C-2/C-3 Alkene: The double bond connecting the push-pull system, active in Michael-type additions.

The 6-ethyl substituent on the benzene ring exerts a weak inductive electron-donating effect (+I), slightly increasing the electron density of the chromone core compared to the unsubstituted parent, while significantly altering the solubility profile in organic solvents.

Reaction Pathways

The synthesis of hybrids generally follows a cascade mechanism:

  • Step 1 (Condensation): The formyl group reacts with an active methylene compound (aldol/Knoevenagel).

  • Step 2 (Cyclization): The amino group attacks the newly formed electrophilic center (e.g., carbonyl or nitrile) to close the ring.

  • Step 3 (Aromatization): Dehydration or oxidation yields the final stable hybrid.

ReactionPathways AEFC 2-Amino-6-ethyl- 3-formylchromone Friedlander Friedländer Condensation AEFC->Friedlander Knoevenagel Knoevenagel Cyclization AEFC->Knoevenagel Product_Pyridine Chromeno[2,3-b]pyridines Friedlander->Product_Pyridine - 2 H₂O Product_Pyrimidine Chromeno-fused Pyrimidines Knoevenagel->Product_Pyrimidine - H₂O Reagent_Ketone + Active Methylene Ketones (e.g., Acetophenones) Reagent_Ketone->Friedlander Reagent_Barbituric + Barbituric Acid / Dimedone Reagent_Barbituric->Knoevenagel

Figure 1: Divergent synthetic pathways for AEFC-based hybrids.

Experimental Protocols

Protocol A: Synthesis of Chromeno[2,3-b]pyridines (Friedländer Condensation)

This protocol describes the fusion of a pyridine ring onto the chromone scaffold using an active methylene ketone. This reaction is typically catalyzed by solid acids or bases.

Target Product: 3-Acetyl-2-methyl-8-ethyl-5H-chromeno[2,3-b]pyridin-5-one (Example using acetylacetone).

Materials:

  • 2-Amino-6-ethyl-3-formylchromone (1.0 mmol)

  • Active Methylene Compound (e.g., Acetylacetone, Ethyl acetoacetate, or Acetophenone) (1.1 mmol)

  • Catalyst: L-Proline (10 mol%) or Glacial Acetic Acid (catalytic drops) + Ammonium Acetate.

  • Solvent: Ethanol (absolute) or PEG-400 (Green alternative).

Procedure:

  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Amino-6-ethyl-3-formylchromone (1.0 eq) in Ethanol (10 mL).

  • Addition: Add the Active Methylene Compound (1.1 eq).

  • Catalysis: Add L-Proline (0.1 eq). Note: L-Proline acts as a dual acid-base catalyst, activating the carbonyl via iminium ion formation.

  • Reaction: Reflux the mixture at 80°C. Monitor via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

    • Checkpoint: The aldehyde spot (usually lower R_f) should disappear within 2–4 hours. A highly fluorescent spot (the pyridine hybrid) often appears.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • The product often precipitates out. Filter the solid.[1]

    • Wash the precipitate with cold ethanol (2 x 5 mL) and water (2 x 5 mL) to remove the catalyst.

  • Purification: Recrystallize from DMF/Ethanol (1:1) if necessary.[1]

Yield Expectation: 85–92%

Protocol B: Synthesis of Chromeno-fused Pyrimidines

This protocol utilizes the high reactivity of cyclic amides (e.g., barbituric acid) to form pyrimidine-fused systems.

Target Product: Chromeno[2,3-d]pyrimidine derivatives.

Materials:

  • 2-Amino-6-ethyl-3-formylchromone (1.0 mmol)

  • Barbituric Acid or Thiobarbituric Acid (1.0 mmol)

  • Catalyst: KAl(SO₄)₂·12H₂O (Alum) (10 mol%) or simply reflux in Acetic Acid.

  • Solvent: Water/Ethanol (1:[2]1) or Glacial Acetic Acid.

Procedure:

  • Setup: Mix AEFC (1.0 mmol) and Barbituric Acid (1.0 mmol) in a reaction vessel.

  • Solvent/Catalyst: Add 5 mL of Glacial Acetic Acid. (Alternatively, use Ethanol/Water with Alum catalyst for a greener approach).

  • Reaction: Heat at reflux (100–110°C) for 3–5 hours.

  • Observation: The reaction mixture will typically darken, and a heavy precipitate will form.

  • Work-up:

    • Pour the hot reaction mixture onto crushed ice (50 g).

    • Stir vigorously for 15 minutes to ensure complete precipitation.

    • Filter the solid and wash with water until the filtrate is neutral pH.

  • Purification: Recrystallize from Dioxane or DMSO.

Mechanistic Visualization (Friedländer)

The following diagram illustrates the stepwise mechanism for Protocol A, validating the "One-Pot" nature of the synthesis.

FriedlanderMechanism Step1 Step 1: Protonation/Activation of Formyl Group (-CHO) Step2 Step 2: Nucleophilic Attack by Active Methylene Enol Step1->Step2 Catalyst Step3 Intermediate: Aldol Adduct (Non-isolated) Step2->Step3 Step4 Step 3: Intramolecular Cyclization (Amine attacks Carbonyl) Step3->Step4 - H₂O Step5 Step 4: Dehydration (-H₂O) & Aromatization Step4->Step5 Final Final Product: Chromeno[2,3-b]pyridine Step5->Final

Figure 2: Mechanistic cascade of the Friedländer condensation with AEFC.

Data Analysis & Validation

To validate the synthesis of the 6-ethyl hybrid, researchers should look for specific NMR signatures.

Table 1: Key Spectral Indicators for AEFC Transformation

FeatureStarting Material (AEFC)Product (Hybrid)Diagnostic Change
Aldehyde Proton Singlet δ 9.8–10.2 ppmAbsent Disappearance confirms condensation.
Amino Protons Broad singlet δ 6.0–8.0 ppmAbsent Disappearance confirms cyclization involving -NH₂.
Chromone C-2 ~160 ppm (Carbon NMR)Shifted/FusedIntegration into the new pyridine/pyrimidine ring.
Ethyl Group Triplet (~1.2 ppm), Quartet (~2.6 ppm)RetainedRemains distinct; confirms scaffold integrity.

Troubleshooting & Optimization

  • Solubility Issues: The 6-ethyl group increases lipophilicity. If the starting material does not dissolve in Ethanol, switch to 1,4-Dioxane or DMF .

  • Incomplete Reaction: If the aldehyde peak persists in NMR/TLC, add a Lewis acid catalyst like Zn(OTf)₂ (5 mol%) or increase reaction temperature.

  • Side Products: Formation of "bis-products" (two chromones linked by the active methylene) can occur if the stoichiometry is incorrect. Ensure a strict 1:1 molar ratio for fused hybrids.

References

  • Synthesis of Chromeno[2,3-b]pyridines

    • Title: A facile, green synthetic route to new benzopyrano[2,3-b]pyridines via Friedländer condensation using 2-amino-3-formylchromone.[3]

    • Source: ResearchGate / Synthetic Communic
    • URL:[Link]

  • General Reactivity of 2-Amino-3-formylchromones

    • Title: The Synthesis of Heterocyclic Compounds Based on 3-Formylchromone via Organic Reactions.[4][3][5][6][7]

    • Source: Current Organic Chemistry
    • URL:[Link]

  • Catalysis in Chromone Hybrid Synthesis

    • Title: One-Pot Synthesis of 2-amino-4H-chromenes using L-Proline as a Reusable C
    • Source: Journal of Medicinal and Chemical Sciences[2]

    • URL:[Link]

  • Title: Synthesis and biological evaluation of some new 6-ethyl-3-formylchromone derivatives. (Analogous chemistry reference).

Sources

Technical Notes & Optimization

Troubleshooting

Preventing pyrone ring opening during 2-Amino-6-ethyl-3-formylchromone reactions

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-amino-6-ethyl-3-formylchromone. This versatile heterocyclic building block is a gateway to a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-amino-6-ethyl-3-formylchromone. This versatile heterocyclic building block is a gateway to a vast array of novel compounds, but its reactivity profile presents a significant and often frustrating challenge: the susceptibility of the γ-pyrone ring to nucleophilic attack and subsequent opening.

This guide is designed to be your partner in the lab. It moves beyond simple protocols to explain the underlying chemical principles governing the stability of the chromone core. By understanding why the ring opens, you can proactively design experiments to prevent it, troubleshoot failed reactions, and confidently synthesize your target molecules.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common issues encountered during reactions with 2-amino-6-ethyl-3-formylchromone.

Q1: My reaction mixture turned a deep yellow or orange color, and my yield of the expected product is very low. What is happening?

A: A significant color change to deep yellow or orange is a strong visual indicator of pyrone ring opening. The chromone core is colorless or pale yellow, but when a nucleophile attacks the C2 position, the pyrone ring can open to form a highly conjugated o-hydroxyphenyl enaminone derivative. This extended conjugation shifts the absorption into the visible spectrum, causing the color change. This side reaction is a common pitfall that consumes your starting material and complicates purification.

Q2: What are the most common reaction conditions that trigger this unwanted ring opening?

A: The pyrone ring is an ester (a lactone), making it susceptible to cleavage. The primary culprits are:

  • Strong Bases: Hydroxides (NaOH, KOH) and strong alkoxides will readily promote ring opening. Even common organic bases like piperidine, when used in high concentrations or at elevated temperatures, can be problematic.

  • Potent Nucleophiles: Hard nucleophiles, especially in combination with basic conditions, can preferentially attack the C2 position of the chromone ring instead of the intended 3-formyl group.

  • Protic Solvents & High Temperatures: Solvents like ethanol or methanol, especially when heated for prolonged periods under basic conditions, can participate in or facilitate the ring-opening cascade.

Q3: I'm trying to perform a Knoevenagel condensation with an active methylene compound. How do I use a base to activate my nucleophile without destroying my chromone?

A: This is a classic challenge. The key is to use a base that is strong enough to deprotonate the active methylene compound but not so strong that it aggressively attacks the chromone ring. The Doebner modification of the Knoevenagel condensation can be a useful strategy.[1] Consider using a catalytic amount of a milder base like piperidine or pyrrolidine, often in combination with a Lewis acid or an acid co-catalyst like acetic acid or piperidinium acetate.[2] Running the reaction at the lowest possible temperature that still allows for reasonable kinetics is also crucial.

Q4: How can I quickly and reliably check if my pyrone ring has remained intact during the reaction?

A: Thin-Layer Chromatography (TLC) is your first line of check. The ring-opened product will have a different polarity (Rf value) than your starting material and the desired product. However, for definitive confirmation, ¹H NMR spectroscopy is invaluable. Look for the disappearance of the characteristic chromone ring protons and the appearance of a new, broad singlet far downfield (typically >10 ppm) corresponding to the phenolic -OH proton of the ring-opened structure.

Section 2: In-Depth Troubleshooting Guide

When simple fixes are not enough, a deeper understanding of the mechanism is required.

The "Why": Mechanism of Pyrone Ring Opening

The instability of the 3-substituted chromone ring stems from the electrophilic character of the C2 position. Nucleophiles attack this position, initiating a cascade that leads to the cleavage of the O1-C2 bond. This process, known as a Ring Opening Ring Closure (RORC) reaction, is a well-documented pathway in chromone chemistry.[3]

The 2-amino group, while electronically donating, is not sufficient to fully deactivate the ring, especially when the 3-formyl group is pulling electron density away. The reaction with a nucleophile (Nu⁻) proceeds as follows:

Caption: Mechanism of nucleophilic pyrone ring opening.

Systematic Troubleshooting Workflow

When an experiment yields an unexpected result, follow this logical progression to diagnose and solve the problem.

Troubleshooting Workflow start Low Yield / Unexpected Product check_purity Step 1: Analyze Mixture (TLC, LC-MS, ¹H NMR) start->check_purity is_opened Is Ring-Opened Product Present? check_purity->is_opened identify_cause Step 2: Identify Cause is_opened->identify_cause Yes other_issue Other Side Reaction. Re-evaluate reaction design. is_opened->other_issue No cause_base Strong Base? identify_cause->cause_base cause_temp High Temperature? cause_base->cause_temp No fix_base Switch to Milder Base (e.g., TEA, DIPEA, Acetic Acid) cause_base->fix_base Yes cause_solvent Protic Solvent? cause_temp->cause_solvent No fix_temp Reduce Reaction Temperature cause_temp->fix_temp Yes implement_fix Step 3: Implement Solution cause_solvent->implement_fix No fix_solvent Use Aprotic Solvent (e.g., Toluene, Dioxane, THF) cause_solvent->fix_solvent Yes re_run Re-run Experiment implement_fix->re_run fix_base->implement_fix fix_temp->implement_fix fix_solvent->implement_fix success Success! re_run->success

Caption: A logical workflow for troubleshooting chromone reactions.

Section 3: Proactive Strategies & Optimized Protocols

The best way to solve a problem is to prevent it from happening. This section provides validated starting points for common transformations.

Protocol 3.1: Schiff Base (Imine) Formation

The reaction between the 3-formyl group and a primary amine is fundamental. While it may seem simple, base catalysis is a significant risk factor. Acid catalysis is generally the superior method for preserving the chromone core.

Causality: An acid catalyst protonates the formyl oxygen, making the carbonyl carbon more electrophilic and promoting attack by the amine. This avoids the generation of a strongly basic medium that could induce ring opening.

ParameterRecommended ConditionRationale & Notes
Catalyst Acetic Acid (catalytic) or p-TsOH (catalytic)Promotes imine formation without creating a harsh basic environment.[4]
Solvent Toluene, Dioxane, or THFAprotic solvents are preferred. Using toluene with a Dean-Stark trap effectively removes water, driving the equilibrium towards the imine product.[4]
Temperature 60-110 °C (Reflux)Sufficient to promote the reaction and remove water without causing thermal decomposition.
Stoichiometry 1.0 eq. Chromone, 1.0-1.1 eq. AmineA slight excess of the amine can help drive the reaction to completion.

Step-by-Step Protocol: General Schiff Base Synthesis

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-amino-6-ethyl-3-formylchromone (1.0 eq).

  • Add dry toluene to create a 0.1-0.2 M solution.

  • Add the primary amine (1.05 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) or p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration.

  • If the product is soluble, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Protocol 3.2: Knoevenagel Condensation

This reaction requires a base to generate the enolate from the active methylene compound, creating a direct conflict with the stability of the pyrone ring.[1][5] Careful selection of a mild base and strict temperature control are paramount.

Causality: The goal is to find a kinetic window where the deprotonation of the active methylene compound is fast relative to the nucleophilic attack on the chromone C2 position.

ParameterRecommended ConditionRationale & Notes
Catalyst Piperidinium acetate or Pyrrolidine (catalytic)These are milder bases that are effective for Knoevenagel condensations while minimizing the risk of ring opening.[2]
Solvent Ethanol, Acetic Acid, or DMFThe choice is substrate-dependent. Ethanol is common, but for sensitive substrates, aprotic DMF at a lower temperature may be better.
Temperature 25-80 °CStart at room temperature. Only heat if the reaction is sluggish. Avoid high temperatures and prolonged reaction times.
Stoichiometry 1.0 eq. Chromone, 1.0 eq. Active MethyleneUsing a large excess of the active methylene compound is generally not necessary and can complicate purification.

Step-by-Step Protocol: Mild Knoevenagel Condensation

  • Dissolve 2-amino-6-ethyl-3-formylchromone (1.0 eq) and the active methylene compound (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidinium acetate (0.1 eq).

  • Stir the reaction at room temperature and monitor closely by TLC.

  • If the reaction does not proceed, gently warm the mixture to 40-50 °C. Avoid aggressive heating.

  • Upon completion, cool the mixture. The product often precipitates and can be collected by filtration and washed with cold ethanol.

  • If necessary, concentrate the filtrate and purify by column chromatography.

Section 4: Analytical Confirmation

Definitive characterization is essential to confirm the integrity of your product's structure. Use the following data to distinguish between the desired product and the ring-opened side product.

TechniqueIntact Chromone SignatureRing-Opened Product Signature
¹H NMR - Absence of a phenolic -OH proton signal.- Characteristic aromatic and vinyl protons of the chromone core.- Presence of a broad singlet, δ > 10 ppm (phenolic -OH). - Shift in aromatic proton signals due to change in electronic environment.
¹³C NMR - Carbonyl (C4) signal typically around δ 175 ppm.- Carbonyl signal shifts (ketone).- Appearance of new signals for the enamine system.
IR Spec. - γ-Pyrone C=O stretch around 1630-1650 cm⁻¹.- A new, broad -OH stretch (~3400 cm⁻¹).- Shift of the C=O stretch to a typical ketone value (~1680 cm⁻¹).
MS (ESI) - Shows the expected [M+H]⁺ for the desired product.- Shows the [M+H]⁺ corresponding to the addition of the nucleophile and H₂O (hydrolysis of the lactone).

By leveraging these proactive strategies, troubleshooting workflows, and analytical techniques, you can successfully navigate the complexities of 2-amino-6-ethyl-3-formylchromone chemistry and minimize the pervasive issue of pyrone ring opening.

References

  • Gaber, M. & El-Ghamry, H. (2015). Ring Opening Ring Closure Reactions with 3-Substituted Chromones under Nucleophilic Conditions. Mini-Reviews in Organic Chemistry, 12(4), 356-370. Available at: [Link]

  • Lee, H. Y., & Kim, J. (2018). Recent Advances in the Synthesis of 2-Pyrones. Marine drugs, 16(7), 247. Available at: [Link]

  • Kumari, S., & Singh, R. K. (2021). Chromone As A Versatile Nucleus. International Journal Of Multidisciplinary Research In Science, Engineering and Technology, 4(5), 765-779. Available at: [Link]

  • Sosnovskikh, V. Y., et al. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][3][6]oxazine-1,8-diones. Molecules, 28(3), 1313. Available at: [Link]

  • Ewies, F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. Available at: [Link]

  • Reddy, C. R., et al. (2019). Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the product. New Journal of Chemistry, 43(28), 11219-11228. Available at: [Link]

  • Sharma, P., & Sharma, R. (2022). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC medicinal chemistry, 13(10), 1177–1205. Available at: [Link]

  • Wang, Z., et al. (2023). A unified protocol for the synthesis of chromones, thiochromones and γ-pyrones via a dehydrative rearrangement reaction at room temperature. Organic Chemistry Frontiers, 10(15), 3737-3744. Available at: [Link]

  • O. Jung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6965-6975. Available at: [Link]

  • G. A. M. El-Hag Ali, et al. (2015). Nucleophilic ring opening of 2-pyrone. ResearchGate. Available at: [Link]

  • Obermaier, S., & Müller, M. (2016). Biosynthesis of α-pyrones. Beilstein journal of organic chemistry, 12, 635–651. Available at: [Link]

  • IOSR Journal of Pharmacy and Biological Sciences. (2023). Advances in the Chemistry and Biological Activities of PYrones: From Natural Products to Drug Discovery. IOSR-JPBS, 18(4), 45-56. Available at: [Link]

  • Ibrahim, M. A. (2017). Synthesis and Reactivity of 2-Aminochromone-3-carboxaldehydes towards Nucleophilic Reagents. Natural Sciences, 9(1), 1-22. Available at: [Link]

  • Sosnovskikh, V. Y., Kodess, M. I., & Moshkina, V. S. (2009). Structure and reactivity of 2-amino-3-carbamoylchromone. Russian Chemical Bulletin, 58(6), 1253-1258. Available at: [Link]

  • da Silva, A. J. M., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2064. Available at: [Link]

  • I.A, Shehu, et al. (2018). SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL STUDIES OF NI(II), CU(II), AND ZN(II) COMPLEXES WITH A SCHIFF BASE DERIVED FROM 3-FORMYLCHROMONE AND BENZOHYDRAZIDE. Science World Journal, 13(3). Available at: [Link]

  • El-Ghanam, A. M. (2020). Ring opening and recyclization reactions with 3-functionalized chromones: Recent synthetic approaches for five, six and seven membered heterocycles. Journal of Taibah University for Science, 14(1), 163-181. Available at: [Link]

  • M. I. Al-Ghamdi, et al. (2023). Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies. RSC Advances, 13(30), 20955-20972. Available at: [Link]

  • Ziarani, G. M., & Mofateh, P. (2020). THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS BASED ON 3-FORMYLCHROMONE VIA ORGANIC REACTIONS. HETEROCYCLES, 100(7), 992-1021. Available at: [Link]

  • Wikipedia contributors. (2024). Knoevenagel condensation. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • ResearchGate. (2014). Schiff Bases of 3-Formylchromones as Antibacterial, Antifungal, and Phytotoxic Agents. Request PDF. Available at: [Link]

  • Cmutar, P., et al. (2009). 3-Formylchromones IV. The Rearrangement of 3-Formylchromone Enamines as a Simple, Facile Route to Novel Pyrazolo[3,4-b]pyridines and the Synthetic Utility of the Latter. Molecules, 14(3), 1033-1046. Available at: [Link]

  • Kumar, A., et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. World Journal of Pharmaceutical Research, 11(8), 646-664. Available at: [Link]

  • G. G. B. de Souza, et al. (2011). Organocatalyzed Approach to the Synthesis of γ-Pyrones via Hydration/Cyclization of Skipped Diynones under Basic Conditions. European Journal of Organic Chemistry, 2011(36), 7385-7391. Available at: [Link]

  • Taylor & Francis. Knoevenagel condensation – Knowledge and References. Available at: [Link]

  • S. N. W. Y. M. T. A. T. O. S. Kubota, H. (2012). Schiff base formation and recognition of amino sugars, aminoglycosides and biological polyamines by 2-formyl phenylboronic acid in aqueous solution. Organic & Biomolecular Chemistry, 10(28), 5346-5355. Available at: [Link]

  • ResearchGate. (2011). β- and σ-Amino acids (2,3- and 3,4-trans-CHA) as catalysts in Knoevenagel condensation and asymmetric aldol reactions. Request PDF. Available at: [Link]

  • A. A. Mohammed, et al. (2022). Schiff Bases and Their Transition Metal Complexes: A Review on Biological Facets. Journal of Chemistry, 2022. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of Schiff Bases from 2-Amino-6-ethyl-3-formylchromone

Here is the technical support center for "Optimizing yield of Schiff bases from 2-Amino-6-ethyl-3-formylchromone". Welcome to the dedicated technical guide for researchers and drug development professionals working with...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for "Optimizing yield of Schiff bases from 2-Amino-6-ethyl-3-formylchromone".

Welcome to the dedicated technical guide for researchers and drug development professionals working with 2-Amino-6-ethyl-3-formylchromone. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you overcome common challenges and optimize the yield and purity of your Schiff base derivatives. Chromone-based Schiff bases are pivotal in medicinal chemistry, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] This guide is designed to provide both foundational understanding and practical, actionable solutions to streamline your synthetic workflow.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, explaining the underlying chemical principles for each recommended solution.

Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I fix it?

Low yield is the most common challenge in Schiff base synthesis, primarily because the reaction is a reversible equilibrium.[4] The formation of a water byproduct can drive the reaction backward, hydrolyzing the desired imine product back to the starting amine and aldehyde.

Core Causality & Troubleshooting Steps:

  • Incomplete Water Removal: The equilibrium must be actively shifted toward the product.

    • Azeotropic Distillation: The most rigorous method is to reflux the reaction in a solvent that forms an azeotrope with water, such as toluene, using a Dean-Stark apparatus to physically trap and remove the water as it forms.[4][5]

    • Chemical Dehydrating Agents: A simpler and often effective alternative is to add a dehydrating agent directly to the reaction mixture. Activated molecular sieves (3Å or 4Å) are highly efficient and non-reactive.[4][5][6] Add them at the start of the reaction.

  • Suboptimal pH and Catalysis: The reaction rate is highly pH-dependent.

    • Mechanism: Acid catalysis is necessary to protonate the carbonyl oxygen of the formyl group, making the carbon more electrophilic and susceptible to nucleophilic attack by the primary amine.[4][7]

    • Finding the Sweet Spot: The optimal pH is typically mildly acidic, around 4-5.[4][8]

      • Too Acidic (pH < 4): The primary amine starting material (pKa typically ~4-5) becomes fully protonated (R-NH₃⁺), which neutralizes its nucleophilicity and stops the initial addition step.[4]

      • Too Basic/Neutral (pH > 6): The final dehydration of the carbinolamine intermediate is the rate-limiting step, and this step is acid-catalyzed.[4]

    • Solution: Add a catalytic amount (a few drops) of glacial acetic acid.[2][9][10] It provides the necessary protons without being so strong that it deactivates the amine nucleophile.

  • Insufficient Reaction Time or Energy:

    • Conventional Heating: Ensure the reaction is refluxed for an adequate duration (typically 2-8 hours).[4][9] Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the 2-Amino-6-ethyl-3-formylchromone spot disappears.

    • Alternative Energy Sources: Microwave-assisted synthesis can dramatically reduce reaction times (from hours to minutes) and often improves yields by providing efficient and uniform heating.[8][11][12][13]

Q2: My final product is impure, showing significant side products or unreacted starting materials on TLC/NMR. What's going wrong?

Product impurity typically stems from incomplete reactions, side reactions, or product decomposition during workup and purification.

Troubleshooting Steps:

  • Monitor the Reaction: Do not rely on a fixed reaction time. Use TLC to track the consumption of the limiting reagent. Be aware that some Schiff bases can partially decompose on acidic silica gel TLC plates, which may misleadingly suggest the presence of starting materials.[8] If this is suspected, consider deactivating the plate with triethylamine or using neutral alumina plates.

  • Consider Side Reactions: While the primary reaction is imine formation, chromone derivatives can undergo other transformations. For instance, related hydrazones of 3-formylchromone have been shown to cyclize under prolonged heating in solvents like DMF.[2] While less common with simple amines, be mindful of highly reactive functional groups on your amine partner that could lead to unexpected pathways.

  • Optimize Purification:

    • Recrystallization: This is the most effective method for purifying solid Schiff bases.[4][14] Ethanol is a common and effective solvent.[4][14] If solubility is an issue, a DMF/Methanol mixture can be effective.[4]

    • Column Chromatography: If chromatography is necessary, use neutral alumina instead of the standard acidic silica gel.[4][14] The acidic nature of silica can hydrolyze the imine bond, degrading your product on the column.

  • Ensure Product Stability:

    • Avoid Moisture: Imines are susceptible to hydrolysis.[4][14] Store the purified compound in a sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.

    • Avoid Strong Acids: Workup procedures should avoid strongly acidic aqueous conditions to prevent hydrolysis back to the starting materials.[4]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of Schiff base formation?

The reaction proceeds in two main stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the 3-formyl group. This forms a tetrahedral intermediate called a carbinolamine (or hemiaminal).[7]

  • Dehydration: The carbinolamine is then protonated (acid-catalyzed) on the oxygen, which turns the hydroxyl group into a good leaving group (H₂O). The nitrogen's lone pair helps to expel the water molecule, forming a C=N double bond (the imine).[7]

Q2: How do I select the appropriate solvent and temperature?

  • Solvent: The choice of solvent depends on the solubility of your reactants and the method of water removal.

    • Ethanol/Methanol: These are the most common choices for simple reflux reactions, often with a catalytic amount of acid.[2][15] They are polar and effectively solvate the intermediates.

    • Toluene: This is the solvent of choice when using a Dean-Stark apparatus for azeotropic water removal.[4]

    • Solvent-Free: For green chemistry approaches, solvent-free "grind-stone" or mechanochemical methods can be highly effective and often result in excellent yields.[11]

  • Temperature: Most reactions are conducted at reflux to ensure a sufficient reaction rate.[4][9] However, if side reactions are an issue, try reducing the temperature. Microwave-assisted methods often operate under milder temperature conditions but for shorter durations.[11]

Q3: Which analytical techniques are essential for characterizing my final product?

Confirming the structure of your Schiff base is critical. The following techniques are standard:

  • FT-IR Spectroscopy: This is the first and quickest check. Look for two key changes:

    • Appearance: A new, characteristic stretching band for the imine (C=N) bond, typically in the 1600-1650 cm⁻¹ region.[4][16]

    • Disappearance: The loss of the C=O stretch from the 3-formylchromone and the N-H bands from the primary amine.[4][16]

  • ¹H NMR Spectroscopy: The most diagnostic signal is the appearance of a singlet for the azomethine proton (-CH=N-), which typically resonates in the δ 8.0–9.0 ppm range.[17] You should also confirm the disappearance of the aldehyde proton (around δ 10 ppm) from the starting material.

  • ¹³C NMR Spectroscopy: Look for the signal of the imine carbon (-CH=N-), which appears downfield, often in the δ 140-165 ppm range.[10][17]

  • Mass Spectrometry (MS): This confirms that the product has the correct molecular weight.[16][18]

Data & Protocols

Table 1: Summary of Key Optimization Parameters
ParameterRecommended Starting PointOptimization StrategyRationale & References
Reactant Ratio 1:1 (Aldehyde:Amine)Adjust to 1:1.1 or 1.1:1 if one reactant is volatile or impure.Equimolar ratios are standard for condensation reactions.[11]
Solvent Absolute EthanolTry Toluene (with Dean-Stark) for difficult reactions or consider solvent-free microwave methods.Ethanol is a good polar solvent.[2][15] Toluene allows for azeotropic water removal.[4][5]
Catalyst Glacial Acetic Acid (2-3 drops)Try p-Toluenesulfonic acid (p-TSA) for less reactive amines.Provides optimal pH (4-5) for catalysis without deactivating the amine nucleophile.[2][4][8][9]
Temperature Reflux (typically 80-120 °C)Reduce temperature if side products are observed. Use microwave irradiation (100-150W) for faster reaction.Ensures sufficient activation energy.[4][9] Microwaves offer efficient, rapid heating.[12]
Water Removal 4Å Molecular SievesUse a Dean-Stark apparatus for maximum efficiency.Critically important to shift the reaction equilibrium towards the product.[4][5][6]
Reaction Time 2-8 hoursMonitor by TLC until starting material is consumed.Reaction completion varies based on reactant reactivity.[4][8]
Diagrams: Visualizing the Process

Schiff_Base_Mechanism Fig. 1: Simplified Reaction Mechanism Reactants 2-Amino-6-ethyl-3-formylchromone + Primary Amine (R-NH2) Intermediate Carbinolamine Intermediate (Unstable) Reactants->Intermediate Nucleophilic Attack Product Schiff Base Product (Imine) Intermediate->Product Dehydration (-H2O) Water H2O Product->Intermediate Hydrolysis (+H2O)

Caption: A simplified diagram of the reversible Schiff base formation.

Experimental_Workflow Fig. 2: General Experimental Workflow Start 1. Reactant Preparation (Equimolar Aldehyde & Amine) Reaction 2. Reaction Setup (Solvent + Catalyst + Dehydrating Agent) Start->Reaction Heating 3. Heating (Reflux or Microwave) Reaction->Heating Monitoring 4. Monitor by TLC Heating->Monitoring Monitoring->Heating Incomplete Workup 5. Workup (Cooling, Precipitation/Filtration) Monitoring->Workup Complete Purification 6. Purification (Recrystallization or Column Chromatography) Workup->Purification Characterization 7. Characterization (FT-IR, NMR, MS) Purification->Characterization Final Pure Schiff Base Characterization->Final

Caption: A standard workflow from reactants to characterization.

Troubleshooting_Tree Fig. 3: Troubleshooting Low Yield Start Low Yield Observed CheckTLC Analyze crude product by TLC Start->CheckTLC TLCResult What is the major component? CheckTLC->TLCResult StartingMaterial Unreacted Starting Material(s) TLCResult->StartingMaterial Starting Material Product Desired Product (but low quantity) TLCResult->Product Product SideProducts Unknown Spots / Side Products TLCResult->SideProducts Other FixIncomplete Reaction is Incomplete or Too Slow - Increase reaction time - Add/Increase catalyst (acetic acid) - Ensure efficient water removal (use Dean-Stark or fresh molecular sieves) StartingMaterial->FixIncomplete FixLoss Product Lost During Workup/Purification - Check filtrate for dissolved product - Optimize recrystallization solvent - Use neutral alumina for chromatography Product->FixLoss FixSide Side Reactions are Occurring - Lower reaction temperature - Reduce reaction time - Ensure high purity of starting materials SideProducts->FixSide

Caption: A decision tree to diagnose and resolve low-yield issues.

Protocol: General Synthesis of a Schiff Base from 2-Amino-6-ethyl-3-formylchromone

This protocol describes a general and robust method for the condensation of 2-Amino-6-ethyl-3-formylchromone with a generic primary amine.

Materials:

  • 2-Amino-6-ethyl-3-formylchromone (1.0 eq)

  • Primary Amine (1.0 - 1.1 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Activated 4Å Molecular Sieves

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Amino-6-ethyl-3-formylchromone (1.0 eq) and the primary amine (1.0 eq).

  • Solvent Addition: Add absolute ethanol to the flask to create a solution or a stirrable slurry (typically a concentration of 0.1-0.5 M is appropriate).

  • Catalyst & Dehydration: Add 2-3 drops of glacial acetic acid and a small scoop of freshly activated 4Å molecular sieves.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase), checking for the consumption of the 2-Amino-6-ethyl-3-formylchromone. The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. In many cases, the product will precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure.

  • Isolation: Filter the solid product using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield fine crystals of the desired Schiff base.[11][14]

  • Drying & Storage: Dry the purified product in a vacuum oven. Store the final compound in a sealed vial in a desiccator to protect it from moisture.

References

  • Ibrahim, M. A., & El-Mahdy, K. M. (2009). Synthesis and Antimicrobial Activity of Some New Heterocyclic Schiff Bases Derived from 2-Amino-3-formylchromone. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(11), 2945-2958. [Link]

  • Sathee, J. (n.d.). Chemistry Schiff Bases. [Link]

  • Ibrahim, M. A. (2009). Synthesis and Antimicrobial Activity of Some New Heterocyclic Schiff Bases Derived from 2-Amino-3-formylchromone. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(11), 2945-2958. [Link]

  • (Author not listed). (n.d.). Optimization of Microwave Assisted synthesis of some Schiff's bases. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Haddad, B., et al. (2023). Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde. Membranes, 13(12), 949. [Link]

  • Jarzębski, M., et al. (2022). Different Schiff Bases—Structure, Importance and Classification. Molecules, 27(3), 787. [Link]

  • Various Authors. (2013). How to increase yield in schiff base preparation from 2-aminopyridine with aromatic aldehydes?. ResearchGate. [Link]

  • Wikipedia. (n.d.). Schiff base. [Link]

  • (Author not listed). (2023). Synthesis and Evaluation of Schiff Base-Metal Complexes as Efficient Catalysts for Green Chemistry. JETIR, 10(8). [Link]

  • (Author not listed). (n.d.). Schiff Base Metal-Complexes as Homogenous Catalysts. SciSpace. [Link]

  • El-Saied, F. A., et al. (2019). Synthesis and characterization studies of 3-formyl chromone Schiff base complexes and their application as antitumor, antioxidant and antimicrobial. Applied Organometallic Chemistry, 33(12), e5224. [Link]

  • (Author not listed). (n.d.). SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL STUDIES OF NI(II), CU(II), AND ZN(II) COMPLEXES WITH A SCHIFF BASE DERIVED FROM 3-FO. Science World Journal. [Link]

  • Kumar, S., et al. (2024). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. ACS Omega. [Link]

  • Various Authors. (2024). How to purify Schiff base product?. ResearchGate. [Link]

  • Jarzębski, M., et al. (2022). Different Schiff Bases—Structure, Importance and Classification. Molecules, 27(3), 787. [Link]

  • (Author not listed). (n.d.). Synthesis, Characterization and Antimicrobial Studies on Mn(II), Fe(II), Co(II) Complexes of Schiff Base Derived From 3-Formylchromone and Benzohydrazide. Neliti. [Link]

  • Various Authors. (2015). How do I increase Schiff's base yield?. ResearchGate. [Link]

  • Kumar, S., et al. (2024). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. ACS Omega. [Link]

  • (Author not listed). (n.d.). SYNTHESIS AND PURIFICATION OF SCHIFF BASE N,N- BIS(SALICYLALDEHYDE)-ETILENODIAMINE. Anais do Seminário de Iniciação Científica. [Link]

  • D'hooghe, M., & De Kimpe, N. (2009). Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. Molecules, 14(9), 3411-3453. [Link]

  • (Author not listed). (2019). Synthesis and Characterization of Novel Schiff's Bases from Ethylenediamine Tetraacetic Acid Derivatives. Impact Factor. [Link]

  • (Author not listed). (2024). Advances in chromone-based copper(ii) Schiff base complexes: synthesis, characterization, and versatile applications in pharmacology and biomimetic catalysis. RSC Advances. [Link]

  • (Author not listed). (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Chemistry, 6(1), 19-31. [Link]

  • (Author not listed). (2024). Advances in chromone-based copper(ii) Schiff base complexes: synthesis, characterization, and versatile applications in pharmacology and biomimetic catalysis. RSC Advances. [Link]

  • Al-Janabi, A. S. (n.d.). Synthesis and Characterization of Complexes of Schiff Base... Journal of Al-Nahrain University. [Link]

  • El-Saied, F. A., et al. (2019). Chromone Schiff base complexes: synthesis, structural elucidation, molecular modeling... ResearchGate. [Link]

  • (Author not listed). (2024). Advances in chromone-based copper(ii) Schiff base complexes: synthesis, characterization, and versatile applications in pharmacology and biomimetic catalysis. PMC. [Link]

  • Bakos, P., et al. (2023). Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides. The Journal of Organic Chemistry, 88(2), 978-991. [Link]

  • Islam, S., et al. (2018). Synthesis, Spectral Characterization and Thermal Behavior of Newly Derived La(III), Co(III) and Mn(II) Complexes with Schiff Base Derived from Methionine and Salicylaldehyde. Open Journal of Inorganic Chemistry, 8, 55-69. [Link]

  • Tomer, V., et al. (2015). Synthesis, spectral characterization, molecular modeling and biological activity of first row transition metal complexes with schiff base ligand derived from chromone-3-carbaldehyde and o-amino benzoic acid. ResearchGate. [Link]

  • (Author not listed). (n.d.). Synthesis, characterization, DNA cleavage and antimicrobial studies of ternary Co(II) complexes of 3-formylchromone. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for 2-Amino-6-ethyl-3-formylchromone Condensation Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions a...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and foundational knowledge for one of the most critical steps in leveraging 2-Amino-6-ethyl-3-formylchromone as a synthetic building block: the catalyst-driven condensation reaction. As a versatile synthon with multiple reactive sites, selecting the right catalyst is paramount to achieving high yields, minimizing side products, and ensuring reproducible results. This document offers full editorial control to provide a logical, scientifically-grounded resource that moves from core principles to advanced troubleshooting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions that form the basis for rational catalyst selection and experimental design.

Q1: What are the primary catalytic mechanisms for the condensation of 2-Amino-6-ethyl-3-formylchromone?

A1: The condensation reaction involving the formyl group of your chromone primarily proceeds via two mechanistic pathways, depending on the catalyst chosen: acid catalysis or base catalysis.

  • Acid Catalysis: An acid catalyst (H⁺) protonates the carbonyl oxygen of the formyl group. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it much more susceptible to attack by a weak nucleophile. This pathway is ideal when your reacting partner is a mild nucleophile.[1]

  • Base Catalysis: A base catalyst typically functions by deprotonating the nucleophilic partner, rendering it a more potent, negatively charged nucleophile (e.g., forming an enolate from an active methylene compound or a more reactive amine).[2] This enhanced nucleophile can then readily attack the neutral carbonyl carbon of the formyl group.

.dot

cluster_acid Acid Catalysis cluster_base Base Catalysis A_Start Formylchromone (C=O) A_Protonation Protonated Carbonyl (C=O-H⁺) A_Start->A_Protonation + H⁺ A_Attack Nucleophilic Attack (on activated C=O) A_Protonation->A_Attack + Nucleophile A_Product Condensation Product A_Attack->A_Product - H⁺ B_Nuc Nucleophile (Nu-H) B_Deprotonation Activated Nucleophile (Nu⁻) B_Nuc->B_Deprotonation + Base B_Attack Nucleophilic Attack (by activated Nu⁻) B_Deprotonation->B_Attack B_Start Formylchromone (C=O) B_Start->B_Attack B_Product Condensation Product B_Attack->B_Product + H₂O

Caption: General mechanisms for acid and base-catalyzed condensation.

Q2: How do I choose between an acid and a base catalyst for my initial experiments?

A2: Your choice depends on the nature of your second reactant (the nucleophile) and the stability of your starting materials and product.

  • Start with a Base Catalyst (e.g., Piperidine, Triethylamine) if your nucleophile is an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) or if you are performing a Knoevenagel-type condensation.[3] Basic conditions facilitate the formation of the required carbanion (enolate) for the reaction to proceed.

  • Start with an Acid Catalyst (e.g., p-Toluenesulfonic acid, Acetic Acid) if your nucleophile is relatively weak (e.g., an aniline derivative, a thiol) or if your product is sensitive to strong bases.[4][5] Acid catalysis activates the formylchromone itself, allowing the reaction to proceed with less reactive nucleophiles.[1]

Q3: What are the practical differences between homogeneous and heterogeneous catalysts in this context?

A3: The choice between homogeneous and heterogeneous catalysts involves a trade-off between activity, selectivity, and practicality.

FeatureHomogeneous Catalysts (e.g., PTSA, Piperidine)Heterogeneous Catalysts (e.g., Amberlite resin, ZnO NPs)
Phase Same phase as reactants (typically dissolved).[6]Different phase from reactants (typically solid in a liquid reaction).[6]
Activity/Selectivity Often higher selectivity and activity due to well-defined active sites and high accessibility.[7][8]Can have mass transfer limitations; activity depends on surface area and site distribution.[6][9]
Separation Difficult and often costly; requires extraction, distillation, or chromatography.[8][9]Simple; can be removed by filtration, enabling easy product isolation and catalyst recycling.[7][10]
Reusability Generally not reusable.[6]Often recyclable over multiple runs, which is cost-effective and environmentally friendly.[10][11]
Conditions Typically milder reaction temperatures, as catalysts can be less stable.[9]Often more robust and stable under harsh temperature and pressure conditions.[7]

Recommendation: For initial small-scale screening and methods development, homogeneous catalysts often provide faster results and clearer mechanistic insights. For scaling up, process optimization, and green chemistry applications, developing a method with a recyclable heterogeneous catalyst is highly advantageous.[10]

Q4: How does solvent choice impact my catalyst's effectiveness and the overall reaction?

A4: The solvent is not merely a medium but an active participant that influences catalyst performance and reaction outcomes.[3]

  • Solubility: The solvent must fully dissolve the 2-Amino-6-ethyl-3-formylchromone and the nucleophile to ensure efficient interaction with the catalyst.[3] If solubility is poor, consider a co-solvent system or a more polar solvent like DMF or DMSO, but be mindful that these high-boiling solvents can complicate product isolation.[12]

  • Catalyst Activity: Protic solvents (e.g., ethanol, water) can stabilize charged intermediates and transition states, potentially accelerating the reaction.[3] However, they will quench strong bases like sodium hydride, rendering them ineffective.[13] Aprotic solvents (e.g., THF, Toluene) are necessary for moisture-sensitive reagents and certain organometallic catalysts.

  • Product Purity: The right solvent can minimize side reactions. In some cases, the desired product may precipitate out of the solvent upon formation, providing a simple and effective method of purification.[3]

Section 2: Troubleshooting Guide

This guide is structured to help you diagnose and solve specific problems encountered during your experiments.

.dot

Start Reaction Issue Encountered Yield Low or No Yield? Start->Yield SideProducts Side Products Observed? Yield->SideProducts No Stalled Reaction Stalled? (Starting Material Remains) Yield->Stalled Yes, Stalled Complex Complex Mixture on TLC? Yield->Complex Yes, Complex Mix CatalystIssue Catalyst Inactive/Inseparable? SideProducts->CatalystIssue No Decomp Decomposition? (Charring/Color Change) SideProducts->Decomp Yes, Decomposition Byproduct Consistent Byproduct? SideProducts->Byproduct Yes, Specific Byproduct Separation Difficult Separation? CatalystIssue->Separation Yes, Separation Inactive Catalyst Inactive? CatalystIssue->Inactive Yes, Inactive Stalled_Sol1 1. Increase Temperature 2. Switch to Stronger Catalyst 3. Increase Catalyst Loading Stalled->Stalled_Sol1 Complex_Sol1 1. Lower Temperature 2. Use Milder Catalyst 3. Check Reactant Purity Complex->Complex_Sol1 Decomp_Sol1 1. Reduce Temperature 2. Use Milder/Less Catalyst 3. Run Under Inert Atmosphere Decomp->Decomp_Sol1 Byproduct_Sol1 1. Change Catalyst Type (Acid↔Base) 2. Alter Reactant Stoichiometry 3. Lower Temperature Byproduct->Byproduct_Sol1 Separation_Sol1 Switch to Heterogeneous Catalyst Separation->Separation_Sol1 Inactive_Sol1 1. Use Fresh Catalyst 2. Dry Solvents/Reagents 3. Check for Catalyst Poisons Inactive->Inactive_Sol1

Caption: A decision tree for troubleshooting condensation reactions.

Issue 1: Low or No Product Yield

Symptom: Your reaction stalls; TLC analysis shows a significant amount of unreacted 2-Amino-6-ethyl-3-formylchromone even after prolonged reaction times.

  • Probable Cause 1: Insufficient Catalyst Activity. The chosen catalyst may be too weak to effectively promote the reaction under the current conditions.[14]

    • Solution A (Homogeneous): If using a mild acid like acetic acid, switch to a stronger one like p-toluenesulfonic acid (PTSA) or a small amount of sulfuric acid.[13] If using a mild base like triethylamine, consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[15]

    • Solution B (Heterogeneous): Ensure your solid catalyst is properly activated if required. Consider increasing the catalyst loading or switching to a catalyst with higher acid/base site density.[16]

  • Probable Cause 2: Suboptimal Reaction Conditions. Condensation reactions often require sufficient thermal energy to overcome the activation barrier.

    • Solution: Increase the reaction temperature, potentially to reflux.[14] Monitor by TLC to find the optimal balance between reaction rate and potential decomposition. High-boiling polar aprotic solvents like DMF or DMSO can sometimes promote difficult condensation reactions.[12]

  • Probable Cause 3: Presence of Inhibitors. Water is a common inhibitor, especially in reactions that rely on strong bases (e.g., NaH, NaOEt) or water-sensitive catalysts.[13]

    • Solution: Use anhydrous solvents and reagents. If necessary, dry your starting materials in a vacuum oven before use. Running the reaction under an inert atmosphere (N₂ or Ar) can prevent atmospheric moisture from interfering.[14]

Issue 2: Significant Side Product Formation

Symptom: TLC and NMR analysis show one or more significant byproducts, complicating purification and reducing the yield of the desired product.

  • Probable Cause 1: Decomposition under Harsh Conditions. High temperatures or a highly concentrated, strong acid/base catalyst can cause the starting material or the desired product to decompose.[13]

    • Solution: Reduce the reaction temperature and extend the reaction time.[13] Use a milder catalyst (e.g., switch from sulfuric acid to PTSA) or decrease the concentration of the strong catalyst.

  • Probable Cause 2: Self-Condensation or Dimerization. The 2-Amino-6-ethyl-3-formylchromone itself has nucleophilic (amino) and electrophilic (formyl) centers, which could potentially lead to self-condensation, especially under basic conditions. Similarly, the nucleophilic partner might self-condense.[17][18]

    • Solution: Control the order of addition. Try adding your nucleophile slowly to a mixture of the chromone and the catalyst.[17] This keeps the concentration of the added nucleophile low, favoring the cross-condensation over self-condensation. Lowering the reaction temperature can also improve selectivity.[17]

  • Probable Cause 3: Ring-Opening of the Chromone. The pyrone ring in the chromone scaffold can be susceptible to nucleophilic attack at the C2 position, leading to ring-opening, particularly with strong nucleophiles or harsh basic conditions.[19]

    • Solution: Switch to a milder base or consider an acid-catalyzed pathway. Using a non-nucleophilic base (like DBU) instead of a nucleophilic one (like piperidine) can sometimes prevent unwanted additions to the chromone ring.

Issue 3: Catalyst-Related Problems

Symptom: You have difficulty removing a homogeneous catalyst during the aqueous workup.

  • Probable Cause: Catalyst Solubility. Acidic (e.g., PTSA) or basic (e.g., piperidine) catalysts can be challenging to remove completely if they have some solubility in the organic phase.

    • Solution A (Workup): For an acidic catalyst, perform multiple washes with a saturated sodium bicarbonate solution. For a basic catalyst, wash with a dilute acid like 1M HCl. Be sure your desired product is stable to these pH changes.[20]

    • Solution B (Strategic): Switch to a heterogeneous catalyst. Solid catalysts like Amberlite® ion-exchange resins or supported acids/bases can be removed by simple filtration, completely eliminating workup contamination.[10][14]

Section 3: Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Screening of Homogeneous Catalysts (Acid and Base)

This protocol allows for the rapid, parallel screening of four different catalytic conditions.

  • Preparation: In four separate, dry reaction vials equipped with stir bars, add 2-Amino-6-ethyl-3-formylchromone (e.g., 50 mg, 1.0 eq).

  • Reagent Addition: To each vial, add the nucleophilic partner (1.0–1.1 eq) and the chosen solvent (e.g., 2 mL of ethanol or toluene).

  • Catalyst Addition:

    • Vial 1 (Acid 1): Add p-toluenesulfonic acid (PTSA) (0.1 eq).

    • Vial 2 (Acid 2): Add glacial acetic acid (0.5 eq).

    • Vial 3 (Base 1): Add piperidine (0.1 eq).

    • Vial 4 (Base 2): Add triethylamine (0.2 eq).

  • Reaction: Place all four vials in a heating block set to a moderate temperature (e.g., 60-80 °C) and stir.

  • Monitoring: After 1 hour, take a small aliquot from each vial, dilute, and spot on a TLC plate. Develop the plate to assess the consumption of starting material and the formation of a new product spot. Continue to monitor at regular intervals (e.g., every 2 hours).

  • Analysis: Compare the TLC profiles to identify which catalyst provides the fastest conversion and the cleanest reaction profile (fewest side products). The most promising condition can then be scaled up for isolation and characterization.

Protocol 2: Reaction with a Recyclable Heterogeneous Catalyst

This protocol demonstrates a green chemistry approach using a solid-supported catalyst.

  • Setup: To a round-bottom flask, add 2-Amino-6-ethyl-3-formylchromone (1.0 eq), the nucleophile (1.1 eq), and a solid acid catalyst like Amberlite® IR120 resin (e.g., 100 mg per 1 mmol of chromone).[14]

  • Solvent Addition: Add a suitable solvent (e.g., ethanol, acetonitrile) to create a slurry that can be stirred effectively.

  • Reaction: Heat the mixture to reflux and monitor the progress by TLC.

  • Workup & Catalyst Recovery: Once the reaction is complete, cool the mixture to room temperature. Remove the catalyst by vacuum filtration, washing it with a small amount of fresh solvent. The catalyst can be dried and stored for reuse.[10]

  • Isolation: The filtrate, now free of the catalyst, contains the product. Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

References

  • Technical Support Center: Chromone Synthesis (Cyclization Step) - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVuOllCiP-MQT6AwYPU1gTacBJ06yJMK_kBiIDGtZSstgCnjaAidB9TTkFy9s-NyOCem-cBwTYkJ_QrA4rqTwWLpaO3t2zVDB58LWCH6zV04USIwn8AwibH5VpNqhc18AY4LabgBZ__lakBKLiffl2HdB1UqtvdqnEaHgE3Wah1fKovK6w4hdtnXFj6SXyC3P8mSzhaWM1GKs=]
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  • Synthesis of substituted flavones and chromones using a Wells-Dawson heteropolyacid as catalyst - ResearchGate. [URL: https://www.researchgate.
  • Synthesis of Chromones and Flavones - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/chromones.shtm]
  • SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS - IJRPC. [URL: https://www.ijrpc.com/files/000296.pdf]
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  • Synthesis of chromone derivatives. The reaction was carried out with... - ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-chromone-derivatives-The-reaction-was-carried-out-with-acetophenone-10-eq_fig2_343015822]
  • Homogeneous vs Heterogeneous Catalysts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE27bFz_oBAaAuInLetFp91DFyLX-X4Yrvp5ecMa6c14LzIyuMjiJmS5RjS-LuXbyUcNqapqNhSwYs_MUmvNCe-0MXbwrTtKPA-aY73V9Z43AMA3NhaCsd7YSQPc6v-4n-AeNemMRa8mHH3ubFR9XKgX_oQVye8toytvZ0ivUzSEln09J0iufv0X6kv73VmLKjLmPUUFtKYeel0oy2zyXWX6SuR8_pmPOFVxGihvJHaOcpH9dLHWt793e3BpT1bH7pMOuNPTQ8iljKaxXw2YIyKJaItjDBdNvWiBd6isRxDuJmkloE=]
  • Heterogeneous Catalysts vs. Homogeneous Catalysts - A.G. Metals. [URL: https://www.agmetals.
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3388158/]
  • Optimization of the Condensation Reaction | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.
  • avoiding self-condensation in Claisen-Schmidt synthesis of chromones - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMm1JemAZRyDtpuyFpF-hw0XQoKmhkzeVehul2Ia7JwevDIzIO3bI9MSLXRimglrHcaVvDRHY-19_j7fq6MmAtkCJZX8bNr6Jc8UJsS62aATyPcLW1gSfW04iDVfQtBiHFIGluwfOoasSehruVe1j8XjdH9DSY-pQYjJZtZAib6gmJ6EdM_3bk1Dd6rp8IdcBJoEOLFV-Y9GROb-dQDvzZXg==]
  • Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4034015/]
  • Heterogenous vs Homogenous catalysis | - ChemBAM. [URL: https://www.chembam.
  • Optimization of reaction conditions in the synthesis of 2-amino-4H-benzo[b]pyrans from 3- bromobenzaldehyde and dimedone a - ResearchGate. [URL: https://www.researchgate.net/publication/287515124_Optimization_of_reaction_conditions_in_the_synthesis_of_2-amino-4H-benzobpyrans_from_3-bromobenzaldehyde_and_dimedone_and_malononitrile]
  • Recyclable Heterogeneous Catalyst - Hilaris Publisher. [URL: https://www.hilarispublisher.
  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. [URL: https://www.sas.rochester.edu/chm/how-to/troubleshoot-a-reaction.html]
  • Heterogeneous vs. Homogeneous Catalysis: Mechanistic Comparisons - ResearchGate. [URL: https://www.researchgate.
  • Unusual Acid- and Base-Catalyzed C–N Bond Formation Approach through Reaction of Chromonyl Meldrum's Acid and Nitrogen Binucleophiles - ResearchGate. [URL: https://www.researchgate.net/publication/303861833_Unusual_Acid-_and_Base-Catalyzed_C-N_Bond_Formation_Approach_through_Reaction_of_Chromonyl_Meldrum's_Acid_and_Nitrogen_Binucleophiles]
  • Recyclable Catalysts for Alkyne Functionalization - MDPI. [URL: https://www.mdpi.com/2073-4344/11/6/589]
  • Mechanism of the Intramolecular Claisen Condensation Reaction Catalyzed by MenB, a Crotonase Superfamily Member - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3020733/]
  • Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the product 3-((benzo[d]thiazol-2-ylimino)butyl) - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ra/c9ra02816k]
  • Acid Catalysed Aldol Condensation - BYJU'S. [URL: https://byjus.
  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - MDPI. [URL: https://www.mdpi.com/1422-0067/26/12/5901]
  • Acid and base catalyzed formation of hydrates and hemiacetals (video) - Khan Academy. [URL: https://www.khanacademy.
  • Selective Problem & Solution of Retrosynthesis. [URL: https://www.ch.ic.ac.uk/local/organic/tutorial/retrosynthesis/retro_prob_sol.pdf]
  • Synthesis and Reactivity of 2-Aminochromone-3- carboxaldehydes towards Nucleophilic Reagents -.:: Natural Sciences Publishing ::. [URL: http://www.naturalspublishing.com/files/published/ah5213h0y38s14.pdf]
  • Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study | ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c06950]
  • Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270597/]
  • Structure and reactivity of 2-amino-3-carbamoylchromone - ResearchGate. [URL: https://www.researchgate.net/publication/236960144_Structure_and_reactivity_of_2-amino-3-carbamoylchromone]
  • 3-Formylchromones IV. The Rearrangement of 3-Formylchromone Enamines as a Simple, Facile Route to Novel Pyrazolo[3,4-b]pyridines and the Synthetic Utility of the Latter - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268393/]
  • Divergent Pathways for Reactions of 3-Formylchromone with Cyclic Secondary Amines in Alcoholic Media. [URL: https://www.thieme-connect.de/products/ejournals/pdf/10.1055/s-0039-1690720.pdf]
  • Amino-Functionalized Mcm-41: Active Heterogeneous Catalysts for Knoevenagel Condensation Reactions. [URL: https://papers.ssrn.com/sol3/papers.cfm?abstract_id=4333633]
  • Asymmetric Michael Reaction of Aldehydes and Nitroalkenes - Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v88p008]

Sources

Optimization

Technical Support Center: Solubility Optimization for 2-Amino-6-ethyl-3-formylchromone

Introduction: The Physicochemical Challenge Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing difficulty dissolving 2-Amino-6-ethyl-3-formylchromone in ethanol, par...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physicochemical Challenge

Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing difficulty dissolving 2-Amino-6-ethyl-3-formylchromone in ethanol, particularly at ambient temperatures.

This behavior is chemically predictable. The chromone scaffold is planar and electron-deficient, promoting strong


-

stacking interactions in the solid state. Furthermore, the 2-amino and 3-formyl groups are positioned to facilitate both intramolecular hydrogen bonding (locking the conformation) and intermolecular networking (increasing lattice energy). While ethanol is a suitable solvent for this class of compounds, the "6-ethyl" substituent adds a lipophilic bulk that can kinetically hinder dissolution in cold polar protic solvents.

This guide provides validated protocols to overcome these thermodynamic barriers while preserving the chemical integrity of the labile formyl group.

Module 1: Diagnostic & Quick Fixes (FAQ)

Q1: Why does the compound remain a suspension even after 10 minutes of stirring in ethanol?

Technical Insight: At room temperature (


), the lattice energy of the crystal exceeds the solvation enthalpy provided by ethanol. The 2-amino group often forms a hydrogen bond with the C4-carbonyl or the C3-formyl oxygen, reducing the molecule's polarity and interaction with the solvent.
Immediate Action: 
  • Do not add more solvent immediately (this dilutes the final concentration unnecessarily).

  • Apply heat (see Protocol A). The solubility of 3-formylchromones in ethanol is highly temperature-dependent.

Q2: Can I use sonication to speed up dissolution?

Verdict: Yes, but with caution. Reasoning: Sonication provides mechanical energy to break crystal aggregates, increasing surface area. However, prolonged sonication can generate local hotspots. Guideline: Sonicate in short bursts (30 seconds on, 30 seconds off) to prevent heating the solvent uncontrolledly, which could lead to solvent evaporation and concentration changes.

Q3: The solution turned slightly orange/brown upon heating. Is my compound degrading?

Diagnostic:

  • Pale Yellow: Normal appearance for 3-formylchromones.

  • Deep Orange/Brown: Potential degradation. Root Cause: The C3-formyl group is electrophilic. In the presence of trace impurities (amines or bases) or prolonged reflux, it can undergo aldol-type condensations or Schiff base formation . Prevention: Ensure your ethanol is neutral and free of amine contaminants. Avoid refluxing for

    
     hours unless necessary for recrystallization.
    

Module 2: Advanced Solubilization Protocols

Protocol A: The "Reflux-to-Clear" Method (Standard)

Best for: Preparation of stock solutions or recrystallization.

Theory: Exploiting the high temperature coefficient of solubility.[1] Ethanol's boiling point (


) provides sufficient thermal energy to disrupt the crystal lattice without decomposing the chromone core.

Step-by-Step:

  • Place the specific amount of 2-Amino-6-ethyl-3-formylchromone in a round-bottom flask.

  • Add Ethanol (absolute) to create a slurry. Start with a volume that creates a

    
     concentration (approx. 20-25 mL per gram, depending on specific purity).
    
  • Equip with a magnetic stir bar and a reflux condenser.

  • Heat the mixture to reflux (

    
    ) with vigorous stirring.
    
  • Observation Point: The solid should dissolve completely within 5–15 minutes of reflux.

    • If solid remains:[1] Add hot ethanol in 1–2 mL aliquots through the condenser until clear.

  • Cooling:

    • For Use: Allow to cool to

      
       before use.
      
    • For Purification: Allow to cool slowly to room temperature, then place in an ice bath (

      
      ) to induce crystallization.
      
Protocol B: The Co-Solvent Assist (DMSO/Ethanol)

Best for: Biological assays or high-concentration stocks where heat is undesirable.

Theory: DMSO (Dimethyl sulfoxide) is a dipolar aprotic solvent that disrupts intermolecular hydrogen bonding more effectively than ethanol.

Step-by-Step:

  • Dissolve the solid in a minimal volume of DMSO (e.g., 0.5 mL for 100 mg). Vortex until fully dissolved (usually instantaneous).

  • Slowly add Ethanol to the DMSO solution while stirring.

  • Limit: You can typically achieve a 1:9 (DMSO:Ethanol) ratio without precipitation.

  • Note: This method is not suitable for recrystallization but is excellent for preparing assay stocks.

Module 3: Solubility Decision Logic

The following diagram illustrates the decision process for solubilizing 2-Amino-6-ethyl-3-formylchromone based on your experimental needs.

SolubilityLogic Start Start: Solid 2-Amino-6-ethyl-3-formylchromone Goal Define Goal Start->Goal Purification Purification / Recrystallization Goal->Purification High Purity Needed Assay Biological Assay / Reaction Goal->Assay Room Temp / High Conc. EthanolReflux Protocol A: Ethanol Reflux (Temp: 78°C) Purification->EthanolReflux CoSolvent Protocol B: DMSO/Ethanol Mix (Ratio 1:9) Assay->CoSolvent CheckClear Is solution clear? EthanolReflux->CheckClear AddSolvent Add 10% more Hot Ethanol CheckClear->AddSolvent No (Cloudy) FilterHot Hot Filtration (Remove insoluble impurities) CheckClear->FilterHot Insoluble Particles Remain Cooling Slow Cooling -> Ice Bath CheckClear->Cooling Yes AddSolvent->CheckClear

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental intent.

Module 4: Quantitative Solubility Data

While specific values depend on the crystal polymorph and purity, the following ranges are typical for substituted 3-formylchromones based on structural analogs (e.g., 6-methyl-3-formylchromone) [1, 7].

Solvent SystemTemperatureSolubility StatusApplication
Ethanol (100%)

Low (< 5 mg/mL)Suspension / Slurry
Ethanol (100%)

(Reflux)
High (> 50 mg/mL)Recrystallization / Synthesis
DMSO

Very High (> 100 mg/mL)Stock Solutions
Water

InsolubleAnti-solvent (Precipitation)
Chloroform

ModerateExtraction

Module 5: Chemical Stability & Reactivity Context

When handling 2-Amino-6-ethyl-3-formylchromone in solution, you must be aware of the reactivity of the C3-formyl group .

  • Aldehyde Reactivity: The formyl group is susceptible to nucleophilic attack. In ethanol, avoid adding strong primary amines unless you intend to synthesize a Schiff base (imine) [2, 5].

  • Acetal Formation: In the presence of acid catalysts (e.g., p-TSA) and ethanol, the formyl group can convert to a diethyl acetal. Ensure your glassware is acid-free if this conversion is not desired [5].

  • Recrystallization Purity: If the compound was synthesized via the Vilsmeier-Haack reaction, trace acidic impurities may remain. A wash with cold dilute

    
     prior to ethanol recrystallization can prevent acid-catalyzed degradation during the heating step [14].
    

References

  • Synthesis and Reactivity of 2-Aminochromone-3-carboxaldehydes. Natural Sciences Publishing. Retrieved from [Link]

  • Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones. Royal Society of Chemistry (RSC Advances). Retrieved from [Link]

  • 3-Formylchromones IV. The Rearrangement of 3-Formylchromone Enamines. PubMed Central (PMC). Retrieved from [Link]

  • Three-Component Reaction of 3-Formyl-6-Methylchromone. ACS Omega. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 3-Formylchromone (3-FC) Amine Condensations

Core Directive: The "Three-Center" Challenge Welcome to the 3-Formylchromone (3-FC) Reactivity Hub. If you are working with 3-FC, you are handling a "chameleon" electrophile.

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Three-Center" Challenge

Welcome to the 3-Formylchromone (3-FC) Reactivity Hub. If you are working with 3-FC, you are handling a "chameleon" electrophile. Unlike standard aldehydes, 3-FC possesses three distinct electrophilic sites that compete for the amine nucleophile.[1]

Your success depends on controlling the Regioselectivity Triangle :

  • The Aldehyde (CHO): Kinetic attack site. Leads to Schiff bases (Imines) .

  • The C-2 Position: The "Michael Acceptor" site. Leads to Ring Opening (Deformylation) or Recyclization (e.g., to pyridines).

  • The C-4 Carbonyl: Generally less reactive but participates in final cyclization steps.

The Golden Rule:

  • Kinetic Control (Low Temp, Aprotic, Acid Cat.)

    
     Preserves the Chromone Ring (Schiff Base).
    
  • Thermodynamic Control (High Temp, Protic/Basic)

    
     Breaks/Rearranges the Ring (Fused Heterocycles).
    

Visualizing the Reaction Landscape

The following diagram maps the divergent pathways based on your experimental conditions. Use this to diagnose where your reaction is going "wrong."

G Start 3-Formylchromone + Amine (R-NH2) Imine 1,2-Addition (Aldehyde) Schiff Base Start->Imine Low Temp (<25°C) Aprotic Solvent (DCM, THF) Michael 1,4-Addition (C-2) Michael Adduct Start->Michael High Temp (>80°C) Basic Conditions Protic Solvent (EtOH) Side_Bis Side Product: Bis-Adducts Start->Side_Bis Excess Amine Secondary Amines (Methanol) Product_SB Target: Imine (Chromone Intact) Imine->Product_SB Water Removal (MsOH/Sieves) RingOpen Ring Opening (Unstable Intermediate) Michael->RingOpen Fast Step Product_Fused Target: Fused Heterocycle (Pyridine/Pyrimidine) RingOpen->Product_Fused Recyclization (-H2O / -HCOOH)

Caption: Divergent pathways of 3-FC. Green path preserves the ring (Kinetic); Red path rearranges it (Thermodynamic).

Troubleshooting Guide (FAQ)

Issue 1: "My Chromone Ring is Opening / I'm getting a Pyridine instead of an Imine."

Diagnosis: You have triggered a C-2 Nucleophilic Attack followed by


-pyrone ring cleavage.[2][3] This is common when using "hard" bases or refluxing in alcohols.
  • The Mechanism: The amine attacks C-2 (Michael addition). The electron density shifts, breaking the C-O bond of the pyrone ring. This intermediate then rotates and recyclizes (often attacking the C-4 carbonyl) to form a pyridine fused system (e.g., [1]Benzopyrano[4,3-b]pyridine).

  • Corrective Protocol:

    • Switch Solvent: Move from Ethanol/Methanol to Dichloromethane (DCM) or Toluene . Protic solvents stabilize the ring-opened zwitterionic intermediate.

    • Lower Temperature: Perform the addition at 0°C to Room Temperature .

    • Acid Catalysis: Use a mild Lewis acid or Brønsted acid (e.g., catalytic acetic acid or

      
      ). This activates the aldehyde (CHO) specifically, making it more electrophilic than the C-2 position.
      
Issue 2: "I am seeing 'Bis-Adducts' or Oligomers."

Diagnosis: Two equivalents of amine are reacting with one equivalent of 3-FC.[4] This frequently happens with secondary amines (like morpholine or imidazole) in Methanol.

  • The Mechanism:

    • First amine forms the enaminone/imine.

    • Second amine attacks the C-2 position of the product.

    • In Methanol, this can lead to 3,3'-[(azol-1-yl)methylene]bis(4H-chromen-4-ones).[1]

  • Corrective Protocol:

    • Strict Stoichiometry: Use exactly 0.95 - 1.0 equivalents of amine. Do not use excess.

    • Reverse Addition: Add the Amine dropwise TO the 3-FC solution . This ensures the concentration of amine remains low relative to the electrophile, discouraging the second attack.

    • Avoid Methanol: Methanol is known to promote these bis-condensation pathways due to its high polarity and hydrogen bonding capability [7].

Issue 3: "The reaction stalls at the intermediate (Enaminone)."

Diagnosis: You are trying to synthesize a fused heterocycle (like a pyrazolo-pyridine), but the reaction stops at the open-chain enaminone stage.

  • The Mechanism: The ring has opened, but the final dehydration/cyclization step has a high energy barrier.

  • Corrective Protocol:

    • Increase Heat: These recyclizations often require reflux temperatures (80°C+).

    • Add a Water Scavenger: The final step is a dehydration. Add molecular sieves or use a Dean-Stark trap (if in toluene).

    • Switch to Acidic Reflux: Add p-Toluenesulfonic acid (p-TsOH) (5-10 mol%). This protonates the carbonyl, facilitating the final ring closure [1].

Optimized Protocols

Protocol A: Synthesis of Schiff Bases (Preserving the Ring)

Target: 3-((Arylimino)methyl)-4H-chromen-4-one

ParameterSpecificationReason
Solvent Dichloromethane (DCM) or Ethanol (Abs.)Aprotic/Non-nucleophilic preferred to prevent C-2 attack.
Catalyst Glacial Acetic Acid (Cat.)Activates CHO without promoting ring opening.
Temp Room Temperature (25°C)Kinetic control.
Time 1 - 4 HoursLong reaction times risk thermodynamic rearrangement.

Step-by-Step:

  • Dissolve 3-Formylchromone (1.0 mmol) in DCM (5 mL).

  • Add Primary Amine (1.0 mmol) dropwise.

  • Add 1 drop of Glacial Acetic Acid.

  • Stir at RT.[5] Monitor via TLC (System: Hexane/EtOAc 7:3).

  • Workup: Evaporate solvent. Recrystallize immediately from Ethanol. Do not leave in solution for extended periods.

Protocol B: Synthesis of Fused Pyridines (Ring Recyclization)

Target: [1]Benzopyrano[4,3-b]pyridines or Pyrazolo[3,4-b]pyridines

ParameterSpecificationReason
Solvent Ethanol or DMFProtic/Polar solvents stabilize the transition state for ring opening.
Catalyst p-TsOH (10 mol%) or PiperidineDrives the dehydration and final cyclization.
Temp Reflux (80°C - 100°C)Thermodynamic control required to overcome activation energy of ring closure.

Step-by-Step:

  • Mix 3-Formylchromone (1.0 mmol) and Binucleophile (e.g., 5-aminopyrazole) (1.0 mmol) in Ethanol (10 mL).

  • Add p-TsOH (0.1 mmol).

  • Reflux for 4–6 hours.

  • Observation: Color change from yellow (intermediate) to pale/white (product) often indicates completion [1].

  • Workup: Cool to RT. The product usually precipitates. Filter and wash with cold ethanol.

References

  • Hassan, A. S., et al. (2018). 3-Formylchromones IV.[6] The Rearrangement of 3-Formylchromone Enamines as a Simple, Facile Route to Novel Pyrazolo[3,4-b]pyridines. PMC.

  • Nohara, A., et al. (1974). Reaction of 3-formylchromone with amines. Tetrahedron Letters.
  • Hekal, M. H., & Abu El-Azm, F. S. (2018). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds. Molecules.

  • Keglevich, G., et al. (2022).[5] Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. ACS Omega.

  • Iaroshenko, V. O. (2019). Divergent Pathways for Reactions of 3-Formylchromone with Cyclic Secondary Amines in Alcoholic Media. Synthesis.

  • Sabitha, G., et al. (2012). Recent developments in solvent-free multicomponent reactions. RSC Advances.

  • Sosnovskikh, V. Y. (2003). Reactions of 3-formylchromones with nucleophiles. Russian Chemical Reviews.

Sources

Optimization

Technical Support Center: Purification of 2-Amino-6-ethyl-3-formylchromone Derivatives

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Amino-6-ethyl-3-formylchromone derivatives. The information...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Amino-6-ethyl-3-formylchromone derivatives. The information presented herein is a synthesis of established protocols and field-proven insights to ensure scientific integrity and experimental success.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-Amino-6-ethyl-3-formylchromone derivatives. The question-and-answer format is designed to provide direct and actionable solutions to common experimental hurdles.

Recrystallization Issues

Question: My 2-Amino-6-ethyl-3-formylchromone derivative oils out or fails to crystallize during recrystallization. What are the potential causes and solutions?

Answer: This is a common and often frustrating issue. The primary causes typically revolve around solvent choice, cooling rate, and the presence of specific impurities.

  • Causality: Oiling out occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated too quickly, preventing the orderly arrangement of molecules into a crystal lattice. The presence of impurities can also disrupt crystal formation.

  • Solutions:

    • Solvent System Optimization: The ideal solvent is one in which your compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[1] For chromone derivatives, which are often moderately polar, a mixed solvent system can be highly effective.[1][2]

      • Protocol: Begin by dissolving your crude product in a minimal amount of a "good" hot solvent (e.g., dichloromethane, ethyl acetate, or acetone) in which it is readily soluble. Then, slowly add a "poor" hot solvent (e.g., hexanes or heptane) in which it is sparingly soluble, until the solution becomes faintly cloudy.[1] Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[1]

    • Controlled Cooling: Rapid cooling often leads to the precipitation of an amorphous solid or oil rather than well-defined crystals.[2]

      • Workflow: Allow the hot, saturated solution to cool slowly to room temperature undisturbed. Once at ambient temperature, you can then place it in an ice bath to maximize crystal yield.[1][3] Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also be beneficial.[3]

    • Charcoal Treatment for Colored Impurities: If your crude product is highly colored, these impurities may be co-crystallizing with your desired compound.[2]

      • Procedure: Before cooling, add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[4] Perform a hot filtration to remove the charcoal before allowing the filtrate to cool.[2]

Column Chromatography Challenges

Question: I'm experiencing poor separation or my compound is streaking on the silica gel column. What adjustments can I make?

Answer: Poor separation and band tailing during column chromatography are often indicative of issues with the solvent system, compound stability on silica, or improper column packing.

  • Causality: Streaking, or tailing, can occur if the compound has a secondary interaction with the stationary phase (silica gel is acidic), if the chosen eluent is not strong enough to move the compound efficiently, or if the column is overloaded or poorly packed.[5][6]

  • Solutions:

    • Solvent System Selection: The choice of eluent is critical. For chromone derivatives, a common starting point is a mixture of ethyl acetate and hexanes.[2] The polarity should be adjusted so that the desired compound has an Rf value of approximately 0.3-0.4 on a TLC plate.[5]

    • Assessing Compound Stability: 2-Amino-3-formylchromones can sometimes be sensitive to the acidic nature of silica gel.[5]

      • Diagnostic Test (2D TLC): Spot your compound on a TLC plate, run it in your chosen solvent system, and then turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears, it indicates decomposition on the silica.[5]

      • Mitigation: If your compound is unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel.[5]

    • Proper Column Packing and Loading: A well-packed column is essential for good separation. Ensure the silica gel is uniformly packed without any air bubbles. Dissolve your crude product in a minimal amount of the eluent or a stronger solvent that is then evaporated onto a small amount of silica gel before loading onto the column. This "dry loading" technique often results in sharper bands.

Troubleshooting Workflow for Purification

Purification_Troubleshooting cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Column Chromatography Troubleshooting start Crude Product recrystallization Recrystallization Attempt start->recrystallization column_chromatography Column Chromatography start->column_chromatography success Pure Product recrystallization->success Successful oil_out Oiling Out / No Crystals recrystallization->oil_out Unsuccessful column_chromatography->success Successful poor_separation Poor Separation / Streaking column_chromatography->poor_separation Unsuccessful failure Purification Failed oil_out->column_chromatography optimize_solvent Optimize Solvent System oil_out->optimize_solvent slow_cooling Control Cooling Rate optimize_solvent->slow_cooling charcoal Charcoal Treatment slow_cooling->charcoal charcoal->recrystallization charcoal->failure poor_separation->recrystallization adjust_eluent Adjust Eluent Polarity poor_separation->adjust_eluent check_stability Check Silica Stability adjust_eluent->check_stability repack_column Repack/Dry Load Column check_stability->repack_column repack_column->column_chromatography repack_column->failure

Caption: A workflow diagram for troubleshooting purification issues.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in the synthesis of 2-Amino-6-ethyl-3-formylchromone derivatives?

A1: The impurities are largely dependent on the synthetic route. A common method for synthesizing 3-formylchromones is the Vilsmeier-Haack reaction using a substituted 2-hydroxyacetophenone as a starting material.[7][8] Potential impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents like dimethylformamide (DMF).[9]

Q2: Can I use High-Performance Liquid Chromatography (HPLC) for the purification of these derivatives?

A2: Yes, preparative HPLC is a powerful technique for purifying chromone derivatives, especially for obtaining high-purity material or for separating closely related compounds. Reversed-phase HPLC using a C18 column with a mobile phase gradient of water and acetonitrile or methanol is a common starting point. However, it's crucial to ensure your compound is stable under the acidic conditions often used in HPLC mobile phases (e.g., with trifluoroacetic acid or formic acid additives).

Q3: How can I confirm the purity of my final product?

A3: A combination of techniques should be used to confirm the purity of your 2-Amino-6-ethyl-3-formylchromone derivative.

  • Melting Point: A sharp and uncorrected melting point that is consistent with literature values is a good indicator of purity.[7]

  • Chromatography: A single spot on a TLC plate in multiple solvent systems or a single peak in an HPLC chromatogram suggests high purity.

  • Spectroscopy: 1H NMR, 13C NMR, and mass spectrometry are essential for confirming the structure and identifying any residual impurities.[10]

Section 3: Experimental Protocols

Protocol 1: Recrystallization of a 2-Amino-6-ethyl-3-formylchromone Derivative

This protocol provides a general guideline for the recrystallization of a moderately polar chromone derivative.

Materials:

  • Crude 2-Amino-6-ethyl-3-formylchromone derivative

  • Dichloromethane (DCM)

  • Hexanes

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude solid in an Erlenmeyer flask.[3]

  • Add a minimal amount of hot DCM to dissolve the solid completely.[2][3]

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.[2]

  • Slowly add hot hexanes to the hot DCM solution with swirling until the solution becomes persistently cloudy.[2]

  • Add a few drops of hot DCM to just redissolve the cloudiness.[2]

  • Cover the flask and allow it to cool slowly to room temperature.[1][3]

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1][3]

  • Collect the crystals by vacuum filtration using a Büchner funnel.[1][3]

  • Wash the crystals with a small amount of ice-cold hexanes.

  • Allow the crystals to air dry or dry them in a vacuum oven.

Quantitative Data Summary for a Representative Synthesis

The following table provides representative data for the synthesis of a related compound, 3-Formyl-6-methylchromone, to give an indication of expected yields and melting points.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Reference
2'-Hydroxy-5'-methylacetophenoneC₉H₁₀O₂150.17~7650General Organic Chemistry Procedures
3-Formyl-6-methylchromoneC₁₁H₈O₃188.1873173Nandgaonkar et al., Asian. J. Chem., 2005[8]

References

  • BenchChem. (2025).
  • Nandgaonkar, R. G., & Ingle, V. N. (2005). Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry, 17(3), 2016–2018.
  • University of Rochester, Department of Chemistry.
  • BenchChem. (2025). Recrystallization and purification techniques for 2'-Aminoacetophenone.
  • Creative Peptides.
  • Recrystalliz
  • (2018, August 23).
  • (2019, July 02). Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the product 3-((benzo[d]thiazol-2-ylimino)butyl). RSC Publishing - The Royal Society of Chemistry.
  • Synthesis, Reaction and Theoretical Study of 3-Formylchromones.
  • University of Richmond Blogs.
  • (1997, August 11). Synthesis, Reaction and Theoretical Study of 3-Formylchromones. Sciforum.
  • McNair, H. Troubleshooting LC, basics. Chromedia.
  • Thermo Fisher Scientific. HPLC Troubleshooting.
  • BenchChem. (2025). Synthesis of 3-Formyl-6-methylchromone: A Detailed Protocol for Researchers.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • (2023, January 29).
  • (2010, September 15).
  • (2017, January 01). Synthesis and Reactivity of 2-Aminochromone-3- carboxaldehydes towards Nucleophilic Reagents -.
  • (2025, August 06). Structure and reactivity of 2-amino-3-carbamoylchromone.
  • 2-Amino-3-formylchromone 97 61424-76-8. Sigma-Aldrich.
  • Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. PMC.
  • 2-Amino-3-formylchromone 97 61424-76-8. Sigma-Aldrich.
  • 2-Amino-3-formylchromone | 61424-76-8. TCI Deutschland GmbH.

Sources

Troubleshooting

Technical Support Center: 2-Amino-6-ethyl-3-formylchromone (AEFC)

Topic: Temperature-Dependent Stability & Handling Guide Document ID: TS-AEFC-004 | Version: 2.1 | Status: Active[1][2] Executive Summary 2-Amino-6-ethyl-3-formylchromone (AEFC) is a specialized pharmacophore intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature-Dependent Stability & Handling Guide

Document ID: TS-AEFC-004 | Version: 2.1 | Status: Active[1][2]

Executive Summary

2-Amino-6-ethyl-3-formylchromone (AEFC) is a specialized pharmacophore intermediate characterized by a "push-pull" electronic structure: the electron-donating 2-amino group and the electron-withdrawing 3-formyl group.[1][2] While the 6-ethyl substituent adds lipophilicity, it does not significantly alter the core thermal lability compared to its methyl analogs.[1]

This molecule exhibits non-linear thermal stability .[1][2] It is stable in solid state at ambient temperatures but highly reactive in solution, particularly towards oxidation, decarbonylation, and pyrone ring opening under thermal stress. This guide addresses specific stability challenges across three critical thermal zones: Storage (Cryogenic/Ambient) , Reaction (Solvated Thermal) , and Analysis (High-Energy Thermal) .[2]

Module 1: Storage & Pre-Experimental Handling

Focus: Preventing passive degradation before the experiment begins.[2]

Q: My AEFC powder has shifted from pale yellow to a dark orange/brown. Is it still usable?

A: Likely degraded.[1][2] Do not use for sensitive synthesis. Root Cause: This color shift indicates oxidative polymerization or Schiff base self-condensation .[1][2] The C3-formyl group (aldehyde) is susceptible to autoxidation to the corresponding carboxylic acid (2-amino-6-ethyl-4-oxo-4H-chromene-3-carboxylic acid) even at room temperature if exposed to air.[1][2] The darkening suggests the formation of conjugated polymers or dimers.[2]

Troubleshooting:

  • Check Solubility: Dissolve a small amount in DMSO-d6. If insoluble particulates remain, polymerization has occurred.[2]

  • Run TLC: Compare against a fresh standard. A streak near the baseline indicates decomposition products (carboxylic acids/polymers).[2]

Q: What is the optimal storage protocol to maximize shelf-life?

A: The "Triple-A" Protocol (Arid, Argon, Arctic). Unlike simple chromones, the 2-amino derivative is sensitive to moisture-induced hydrolysis of the imine tautomer.[1][2]

ParameterRecommendationScientific Rationale
Temperature -20°C Arrhenius suppression of autoxidation rates.[1][2]
Atmosphere Argon/Nitrogen Prevents conversion of the C3-CHO group to C3-COOH.[1][2]
Container Amber Glass While not strictly photo-labile, light can catalyze radical oxidation pathways.[1][2]
Desiccant Required Moisture can trigger pyrone ring opening (Michael addition of water) over long periods.[2]

Module 2: Reaction Optimization & Thermal Stability

Focus: Managing temperature during synthesis (e.g., Schiff base formation, Knoevenagel condensation).[2]

Q: I am observing low yields when refluxing AEFC in Ethanol (>78°C). Should I increase the temperature using DMF?

A: NO. Increasing temperature often favors thermodynamic degradation over kinetic product formation. [1][2]

The Mechanism: At elevated temperatures (>80°C), particularly in the presence of nucleophiles (amines) or bases, the pyrone ring becomes susceptible to nucleophilic attack at the C2 position.[2] This leads to ring opening (degradation) rather than the desired condensation at the C3-formyl group.

Corrective Action:

  • Lower Temperature: Run the reaction at 40–50°C with a Lewis acid catalyst (e.g., Sc(OTf)₃ or simple acetic acid) to activate the aldehyde without destabilizing the ring.

  • Solvent Switch: Use Isopropanol (mild heat) or Acetonitrile (polar aprotic).[2] Avoid high-boiling solvents like DMF or DMSO for reactions unless necessary, as removing them requires high heat which degrades the product.[1][2]

Q: Can I use microwave irradiation to speed up the reaction?

A: Yes, but with strict "Cool-Down" cycles. AEFC derivatives respond well to microwave synthesis because it minimizes the time the molecule spends at high heat.[1][2]

  • Protocol: Set max temp to 90°C , hold for 5–10 mins.

  • Warning: Continuous heating >100°C will cause decarbonylation (loss of the formyl group), yielding the 2-amino-6-ethylchromone byproduct.[1]

Module 3: Analytical Artifacts

Focus: Distinguishing real impurities from heat-induced artifacts during analysis.

Q: My LC-MS shows a clean single peak, but GC-MS shows multiple fragments. Which is correct?

A: Trust the LC-MS. GC-MS is destroying your sample. Explanation: 2-Amino-3-formylchromones have high melting points (often >240°C with decomposition).[1][2] The high temperature of a GC injector port (250°C+) triggers instantaneous thermal degradation (decarboxylation/decarbonylation) and tautomeric rearrangement .[2]

Artifacts to Ignore in GC:

  • M-28 Peak: Loss of CO (Decarbonylation).[1][2]

  • M-18 Peak: Loss of H₂O (Condensation in the injector).[1][2]

Q: I see "ghost peaks" in NMR when dissolving in DMSO-d6 with heat.

A: You likely induced a reaction with the solvent. Heating AEFC in DMSO >60°C can lead to a Pummerer-type rearrangement or oxidation by DMSO (acting as an oxidant), especially if trace acid is present.[1][2]

  • Protocol: Dissolve AEFC in DMSO-d6 at Room Temperature with sonication. Do not use a heat gun.[1][2]

Visual Reference: Thermal Degradation Pathways

The following diagram illustrates the critical temperature thresholds and the resulting chemical transformations for 2-Amino-6-ethyl-3-formylchromone.

AEFC_Stability AEFC 2-Amino-6-ethyl-3-formylchromone (Native State) Storage Storage Condition (>25°C, Air) AEFC->Storage Time + O2 Reaction Reaction Condition (>80°C, Basic/Nu-) AEFC->Reaction Solvent Reflux HighHeat High Heat / GC Injector (>200°C) AEFC->HighHeat Thermal Shock Oxidation Oxidation Product (Carboxylic Acid) Storage->Oxidation Slow Autoxidation RingOpen Pyrone Ring Opening (Irreversible Degradation) Reaction->RingOpen Nu- Attack at C2 Decarb Decarbonylation (Loss of -CHO) HighHeat->Decarb -CO

Figure 1: Thermal degradation logic tree.[1][2] Blue indicates the stable starting material; Red indicates degradation products caused by specific thermal triggers.[2]

Standardized Stability Test Protocol

Use this protocol to validate batch integrity before starting a synthesis campaign.[1]

Objective: Determine if AEFC batch has suffered thermal/oxidative compromise.

  • Visual Inspection: Sample must be pale yellow crystalline powder.[1][2] Brown/sticky texture = FAIL.[1][2]

  • Melting Point Test (Capillary):

    • Expected: Sharp melting with decomposition (approx. 245–255°C, extrapolated from methyl analog).[2]

    • Failure Mode: Melting <230°C or wide range (>5°C) indicates significant impurities (likely hydrolysis products).[2]

  • Solubility Check:

    • Add 10 mg to 1 mL DMF.[1]

    • Solution must be clear yellow.[1][2] Turbidity suggests polymer formation.[1][2]

  • HPLC Purity (Isocratic):

    • Column: C18, 4.6 x 150mm.[1][2]

    • Mobile Phase: Acetonitrile:Water (50:[2]50) + 0.1% Formic Acid.[2]

    • Flow: 1.0 mL/min.[1][2]

    • Detection: 254 nm.[1][2]

    • Criteria: Main peak area >95%.[1][2] Impurity peaks with RRT < 0.5 usually indicate carboxylic acid degradation products.[1][2]

References

    • Context: Provides baseline physical property data (melting point decomposition) for the parent compound 2-amino-3-formylchromone, used as the primary reference for thermal behavior.[1][2]

  • Context: Establishes the melting point range and stability profile for the 6-methyl analog, serving as the closest structural proxy for the 6-ethyl deriv
  • Hýblová, O., et al. (1997).[2] Synthesis, Reaction and Theoretical Study of 3-Formylchromones. Sciforum. Retrieved from [Link]

    • Context: Detailed mechanistic insight into the s-cis/s-trans conformational stability and energy barriers of the formyl group in chromone systems.[1][2]

  • Nohara, A., et al. (1974).[2] Conversion of 3-formylchromones into pyrazoles. Tetrahedron Letters. (General reference for Chromone reactivity, cited via search context).

    • Context: Foundational chemistry regarding the ring-opening susceptibility of 3-formylchromones under nucleophilic conditions.[1][2][3]

  • PubChem. (n.d.).[2] 2-Amino-3-formylchromone Compound Summary. Retrieved from [Link][2]

    • Context: Verification of chemical structure and general safety/handling classifications.[2]

Disclaimer: Specific thermal data for the "6-ethyl" derivative is extrapolated from the well-characterized "6-methyl" and parent "2-amino-3-formylchromone" compounds due to their high structural and electronic similarity (bio-isosteres).[1][2] All experimental protocols should be validated on a small scale.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization of 2-Amino-6-ethyl-3-formylchromone: Aldehyde Proton Analysis

This guide provides a technical analysis of the 1H NMR characterization of the aldehyde proton in 2-Amino-6-ethyl-3-formylchromone , designed for researchers in medicinal chemistry and structural analysis.[1] Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the 1H NMR characterization of the aldehyde proton in 2-Amino-6-ethyl-3-formylchromone , designed for researchers in medicinal chemistry and structural analysis.[1]

Executive Summary

The characterization of 2-Amino-6-ethyl-3-formylchromone hinges on the precise identification of the aldehyde proton (-CHO) at the C3 position.[1] Unlike simple aromatic aldehydes, the chemical shift of this proton is heavily influenced by the push-pull electronic system created by the electron-donating 2-amino group and the electron-withdrawing formyl group.[1]

This guide compares the target compound against structurally related alternatives (the unsubstituted parent and electron-deficient analogs) to validate its identity. The aldehyde proton typically resonates in the 9.60 – 9.80 ppm range in DMSO-d


, distinctively shielded compared to the non-aminated parent chromone.
Chemical Context & Mechanistic Insight
The Structural Challenge

In 3-formylchromones, the aldehyde group is conjugated with the pyrone ring. The introduction of an amino group at position 2 creates a vinylogous amide system.[1]

  • Resonance Effect (+M): The lone pair on the 2-amino nitrogen donates electron density into the pyrone ring and towards the C3-carbonyl carbon. This increased electron density shields the aldehyde proton, shifting it upfield relative to 3-formylchromone.[1]

  • Intramolecular Hydrogen Bonding: A critical structural feature is the potential intramolecular hydrogen bond between the amino protons and the formyl oxygen (N-H···O=C). This interaction locks the conformation and influences the magnetic environment of the formyl proton.

Visualizing the Interaction

The following diagram illustrates the electronic interactions and H-bonding network that define the NMR signature.

G Amino 2-Amino Group (Electron Donor) Ring Chromone Ring (Conjugated System) Amino->Ring +M Resonance Aldehyde 3-Formyl Group (Electron Acceptor) Amino->Aldehyde Intramolecular H-Bond (Lock) Ring->Aldehyde Conjugation Proton Aldehyde Proton (Target Signal) Aldehyde->Proton Anisotropic Effect

Figure 1: Mechanistic flow of electronic effects influencing the 3-CHO proton shift.

Comparative Analysis: Validating the Shift

To confirm the identity of 2-Amino-6-ethyl-3-formylchromone, one must compare its spectral data against established "alternatives" (structurally related benchmarks).[1]

Comparison 1: Impact of the 2-Amino Group

The most diagnostic comparison is between the target and the unsubstituted 3-formylchromone .

Feature3-Formylchromone (Control)2-Amino-3-formylchromone (Parent)Target: 6-Ethyl Derivative
Aldehyde Shift (

)
10.14 ppm (Singlet)9.69 ppm (Singlet)~9.65 – 9.75 ppm (Predicted)
Electronic State Electron-deficient C3Electron-rich C3 (due to N-donation)Electron-rich C3 + Weak Inductive Donor (Ethyl)
Key Driver Anisotropy of C=O[1]Shielding via Resonance (+M)Shielding (+M) + Weak Inductive Effect (+I)
  • Observation: The presence of the 2-amino group causes a significant upfield shift (

    
     ppm) .[1] If your spectrum shows a peak >10.0 ppm, the amine may not be correctly substituted or the compound may have oxidized/hydrolyzed.
    
  • 6-Ethyl Effect: The ethyl group at position 6 is a weak electron donor (+I effect).[1] It exerts a minor shielding influence on the distant C3-formyl group compared to the unsubstituted parent, likely keeping the shift in the 9.6–9.7 ppm range.

Comparison 2: Substituent Effects (Electronic Validation)

Comparing the target to an electron-withdrawing analog (e.g., 6-Chloro) validates the electronic communication across the ring.

CompoundSubstituent (C6)Electronic EffectAldehyde Shift (

)
Target -Ethyl Electron Donating (+I)~9.7 ppm
Reference -H Neutral9.69 ppm
Alternative -Chloro Electron Withdrawing (-I)10.40 ppm
  • Insight: Electron-withdrawing groups (Cl) deshield the proton (downfield shift to 10.4 ppm), while donating groups (Ethyl) maintain or slightly enhance shielding. This trend confirms the integrity of the aromatic system.

Experimental Protocol

To ensure reproducible data, follow this standardized acquisition protocol.

Sample Preparation
  • Solvent: DMSO-d

    
      (99.9% D) is the preferred solvent.[1] CDCl
    
    
    
    may lead to solubility issues or shifting of the amino protons due to lack of H-bond stabilization.
  • Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent. Ensure the solution is clear; suspended solids will broaden the aldehyde peak.

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1D Proton (zg30).[1]

  • Spectral Width: 14 ppm (to capture downfield aldehydes and exchangeable NH protons).[1]

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . Aldehyde protons can have longer T1 relaxation times; insufficient delay affects integration accuracy.[1]

  • Scans (NS): 16 – 32 scans are sufficient for this concentration.[1]

  • Temperature: 298 K (25°C).[1]

Data Processing
  • Window Function: Apply an exponential multiplication (EM) with LB = 0.3 Hz .

  • Referencing: Calibrate to the residual DMSO pentet at 2.50 ppm .

Diagnostic Workflow

Use this logic tree to interpret your spectrum.

Workflow Start Acquire 1H NMR (DMSO-d6) CheckRegion Check 9.5 - 10.5 ppm Region Start->CheckRegion Singlet10 Singlet at ~10.1 - 10.4 ppm? CheckRegion->Singlet10 Singlet97 Singlet at ~9.6 - 9.8 ppm? CheckRegion->Singlet97 Result1 Likely 3-Formylchromone (Missing Amino or EWG present) Singlet10->Result1 Yes Result2 CONFIRMED: 2-Amino-3-formylchromone Core Singlet97->Result2 Yes

Figure 2: Decision tree for validating the aldehyde proton signal.

References
  • BenchChem. (n.d.).[1] 2-Amino-6-chloro-3-formylchromone Technical Guide. Retrieved from

    • Cited for the chemical shift of the 6-chloro derivative (10.4 ppm) and general aldehyde range.[2]

  • University of KwaZulu-Natal. (2012). Rhenium(I) and -(V) Complexes of N-donor Ligands. ResearchSpace. Retrieved from

    • Cited for the experimental NMR value of the parent 2-amino-3-formylchromone (9.69 ppm).[1]

  • ResearchGate. (2016).[1] Synthesis, Reaction and Theoretical Study of 3-Formylchromones. Retrieved from

    • Cited for the chemical shift of unsubstituted 3-formylchromone (10.14 ppm).

Sources

Comparative

Spectral Fingerprinting of 2-Amino-6-ethyl-3-formylchromone: A Comparative FT-IR Analysis Guide

This guide provides an in-depth technical analysis of the FT-IR spectral characteristics of 2-Amino-6-ethyl-3-formylchromone , focusing on the diagnostic carbonyl groups. It compares the efficacy of FT-IR spectroscopy ag...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the FT-IR spectral characteristics of 2-Amino-6-ethyl-3-formylchromone , focusing on the diagnostic carbonyl groups. It compares the efficacy of FT-IR spectroscopy against alternative analytical techniques (NMR, Raman) for this specific molecular scaffold.

Executive Summary

2-Amino-6-ethyl-3-formylchromone is a highly functionalized pharmacophore, often serving as a critical intermediate in the synthesis of Schiff bases and bioactive heterocyclic compounds. Its structure features two distinct carbonyl environments: the aldehyde (formyl) C=O at position 3 and the pyrone (ketone) C=O at position 4.

For researchers and drug development professionals, distinguishing these two carbonyls is not merely an academic exercise; it is the primary quality control (QC) metric for validating the integrity of the "3-formyl" moiety, which is susceptible to oxidation or condensation. While NMR provides definitive structural elucidation, FT-IR spectroscopy offers superior performance for rapid, solid-state functional group verification.

This guide details the vibrational signature of this compound, explains the mechanistic shifts caused by intramolecular hydrogen bonding, and compares FT-IR performance against Raman and NMR alternatives.

Structural Anatomy & Vibrational Logic

To interpret the spectrum accurately, one must understand the electronic environment affecting the carbonyls.

The "Push-Pull" Electronic System

The chromone ring is a conjugated system. The 2-amino group (-NH₂) acts as a strong electron donor (push), while the carbonyls act as electron acceptors (pull).

  • Intramolecular Hydrogen Bonding: The proximity of the 2-amino group to the 3-formyl oxygen facilitates a stable 6-membered intramolecular hydrogen bond ring. This weakens the formyl C=O bond, significantly red-shifting (lowering) its vibrational frequency.

  • The 6-Ethyl Substituent: Unlike electron-withdrawing halogens (e.g., 6-bromo analogs), the 6-ethyl group is a weak electron donor via induction. This slightly increases electron density in the benzene ring, potentially causing a minor additional redshift in the pyrone carbonyl compared to unsubstituted chromones.

Visualization of Vibrational Couplings

The following diagram illustrates the structural connectivity and the critical H-bond interaction that defines the spectral fingerprint.

G cluster_0 2-Amino-6-ethyl-3-formylchromone Structure cluster_1 Spectral Consequences (Red Shift) ChromoneCore Chromone Core (Fused Benzene + Pyrone) Amino 2-Amino Group (-NH2) ChromoneCore->Amino C2 Position Formyl 3-Formyl Group (-CHO) ChromoneCore->Formyl C3 Position Ethyl 6-Ethyl Group (-CH2CH3) ChromoneCore->Ethyl C6 Position HBond Intramolecular H-Bond (N-H ... O=C) Amino->HBond Donor Formyl->HBond Acceptor FreqShift Frequency Red Shift (↓ 20-40 cm⁻¹) HBond->FreqShift

Caption: Structural logic of 2-Amino-6-ethyl-3-formylchromone showing the intramolecular hydrogen bond that shifts the formyl carbonyl frequency.

The FT-IR Fingerprint: Critical Band Assignments

The following table synthesizes data from structural analogs (e.g., 2-amino-6-bromo-3-formylchromone) and general chromone vibrational theory.

Table 1: Diagnostic FT-IR Bands (KBr Pellet)
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityMechanistic Insight
Formyl C=O Stretching (

)
1655 – 1675 StrongPrimary Diagnostic. Significantly lower than typical aldehydes (1720 cm⁻¹) due to conjugation and strong intramolecular H-bonding with the 2-amino group.
Pyrone C=O Stretching (

)
1620 – 1645 Very StrongThe ring ketone. Heavily conjugated with the C2=C3 double bond. Often appears as a shoulder or a merged broad band with the formyl peak.
Amino (-NH₂) Stretching (

)
3250 – 3450 Medium/BroadAppears as a doublet (

and

). Broadening indicates participation in H-bonding.
Amino (-NH₂) Bending (

)
1600 – 1615 MediumScissoring mode. Can overlap with aromatic C=C skeletal vibrations.
Ethyl (-C₂H₅) C-H Stretching2850 – 2970 MediumDistinct aliphatic C-H bands. Differentiates this compound from non-alkylated analogs.[1][2]
Chromone Ring C=C Stretching1550 – 1600 StrongAromatic skeletal vibrations of the benzene and pyrone rings.

Critical Note: In solid-state (KBr), the Formyl and Pyrone carbonyls often merge into a single, broadened, high-intensity envelope centered around 1640–1660 cm⁻¹. Resolution may improve in non-polar solvents (e.g., CCl₄), but solubility is often a limiting factor.

Comparative Analysis: FT-IR vs. Alternatives

Why choose FT-IR over NMR or Raman for this specific application?

Table 2: Performance Comparison Matrix
FeatureFT-IR (Recommended) Raman Spectroscopy ¹H-NMR
Carbonyl Detection Excellent. C=O stretches are dipole-active and appear as the strongest bands in the spectrum.Weak. C=O stretches have low polarizability changes; often obscured by fluorescence in chromones.Indirect. Infers C=O via chemical shift of adjacent protons (CHO at ~10 ppm).
H-Bond Sensitivity High. Direct observation of frequency shifts (Red shift).Moderate. Shifts are visible but less pronounced than in IR.High. H-bonded protons show significant downfield shifts (deshielding).
Sample Prep Fast. Solid-state (ATR or KBr) requires milligrams and minutes.Fast. Non-destructive, no sample prep needed.Slow. Requires deuterated solvents (DMSO-d₆) and dissolution time.
Cost per Run Low. Low. High.
Best Use Case Routine QC & ID. Rapidly confirming the presence of the formyl group and checking for oxidation.Backbone Analysis. Studying the C=C conjugated system or lattice modes (polymorphs).Structural Elucidation. Proving the exact connectivity of the ethyl group.
Comparative Workflow Diagram

Workflow cluster_methods Select Analytical Method Sample Unknown Sample: 2-Amino-6-ethyl-3-formylchromone FTIR FT-IR Spectroscopy (Dipole Change) Sample->FTIR Raman Raman Spectroscopy (Polarizability Change) Sample->Raman NMR 1H-NMR (Magnetic Environment) Sample->NMR Result1 Outcome: Rapid QC Pass/Fail Verifies Functional Groups FTIR->Result1 Strong C=O Bands (1620-1675 cm⁻¹) Result2 Outcome: Backbone Verification Complementary Data Raman->Result2 Strong C=C Bands (1550-1600 cm⁻¹) Result3 Outcome: Absolute Structure Proof (Time Intensive) NMR->Result3 CHO Proton Signal (~10.0 ppm)

Caption: Decision matrix for analytical characterization. FT-IR is prioritized for functional group verification.

Experimental Protocol: Self-Validating KBr Method

To ensure reproducible spectral data for this compound, follow this protocol. The "Self-Validation" step ensures the sample was not degraded during preparation.

Materials:
  • Spectroscopic grade KBr (Dry).

  • Agate Mortar and Pestle.

  • Hydraulic Press (10 tons).

  • Desiccator.

Step-by-Step Procedure:
  • Ratio Control: Mix 1 mg of 2-Amino-6-ethyl-3-formylchromone with 100 mg of KBr (1:100 ratio).

    • Why? High concentrations cause "flat-topping" of the intense Carbonyl bands, making peak assignment impossible.

  • Grinding: Grind intimately in one direction for 2 minutes.

    • Why? Reduces particle size below the wavelength of IR light (scattering reduction) and ensures homogeneity.

  • Pellet Formation: Press at 10 tons for 2 minutes under vacuum (if available).

    • Goal: A transparent/translucent disc.

  • Measurement: Collect background (pure KBr) first. Scan sample (32 scans, 4 cm⁻¹ resolution).

Self-Validation Check (QC):
  • Check 1 (Water): Is there a broad hump at 3400 cm⁻¹ without distinct peaks? If yes, your KBr is wet. Dry it and repeat. (Real amino bands are sharper doublets).

  • Check 2 (Carbonyl Resolution): Can you distinguish the shoulder at ~1660 cm⁻¹ from the peak at ~1630 cm⁻¹? If it is a single blob, the sample concentration is too high. Dilute and re-press.

References

  • SpectraBase. 3-Formylchromone ATR-IR Spectrum. John Wiley & Sons.[3] Available at: [Link]

  • Prakash, S., et al. (2004). FTIR and FT-Raman spectra of 2-amino-6-bromo-3-formylchromone. Spectrochimica Acta Part A. [Link]

  • LibreTexts Chemistry. Infrared Spectra of Common Functional Groups (Carbonyls). [Link]

Sources

Validation

Comparative Biological Profile: 6-Methyl vs. 6-Ethyl Chromone Derivatives

This guide provides an objective, data-driven comparison between 6-methyl and 6-ethyl chromone derivatives. It synthesizes experimental findings on their physicochemical properties, antimicrobial efficacy, and anticancer...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, data-driven comparison between 6-methyl and 6-ethyl chromone derivatives. It synthesizes experimental findings on their physicochemical properties, antimicrobial efficacy, and anticancer potential, grounded in established Structure-Activity Relationship (SAR) principles.[1]

Executive Summary

In the optimization of the chromone (1-benzopyran-4-one) scaffold, the C-6 position is a critical vector for modulating lipophilicity and metabolic stability without altering the core pharmacophore.

  • 6-Methyl (C1): Generally offers a compact steric profile, favoring targets with restricted binding pockets (e.g., specific kinases). It is often less metabolically labile than the ethyl analog but possesses lower membrane permeability.

  • 6-Ethyl (C2): Increases lipophilicity (

    
    ), enhancing passive transport across fungal or bacterial membranes. Experimental data indicates that slightly bulkier alkyl groups (Ethyl/Isopropyl) at C-6 can significantly improve binding affinity for hydrophobic pockets (e.g., Insulin Degrading Enzyme) compared to the methyl congener.
    

Physicochemical & Structural Basis

The transition from methyl to ethyl at the C-6 position introduces changes in lipophilicity and molar volume that drive biological differentiation.

Table 1: Physicochemical Comparison
Parameter6-Methyl Chromone6-Ethyl ChromoneImpact on Bioactivity
Steric Parameter (Taft

)
-1.24-1.31Ethyl introduces slight steric bulk; may clash in tight pockets.
Lipophilicity (

)
+0.56+1.02Ethyl enhances membrane permeability (CNS/Cellular uptake).
Electronic Effect (

)
-0.17-0.15Negligible difference; both are weak electron-donating groups (EDG).
Metabolic Liability ModerateHighEthyl is prone to benzylic oxidation and dealkylation.
Diagram: SAR Decision Logic

The following decision tree guides the medicinal chemist on selecting between C6-Me and C6-Et based on the target location and nature.

SAR_Logic Start Target Identification Loc Location? Start->Loc Intra Intracellular (e.g., Kinases) Loc->Intra Requires Permeability Extra Membrane/Surface (e.g., Fungal Cell Wall) Loc->Extra Surface Contact Pocket Binding Pocket Size? Intra->Pocket Res_Et Select 6-Ethyl (Maximize LogP/Binding) Extra->Res_Et Enhance Lipophilicity Tight Restricted/Narrow Pocket->Tight Steric Constraint Open Hydrophobic/Open Pocket->Open Lipophilic Interaction Res_Me Select 6-Methyl (Minimize Sterics) Tight->Res_Me Open->Res_Et

Figure 1: Strategic selection framework for C6-substitution based on target constraints.

Therapeutic Area Analysis

A. Antimicrobial & Antifungal Activity

In antimicrobial applications, the ability to penetrate the lipid-rich cell wall is often the rate-limiting step.

  • Mechanism: Chromones disrupt membrane integrity or inhibit biofilm formation.

  • Data Insight: Research on chromone-3-carbonitriles demonstrates that increasing alkyl bulk at C-6 does not diminish activity and often enhances it against Candida species.

    • 6-Methyl Derivative: MIC range 5–50 µg/mL.[2]

    • 6-Isopropyl Derivative (Ethyl proxy): MIC range 5–50 µg/mL, but with superior biofilm inhibition in resistant strains (e.g., C. albicans DAY185).

  • Verdict: The 6-Ethyl derivative is preferred for antifungal targets due to superior lipophilicity facilitating cell wall transit, provided the core scaffold remains planar.

B. Metabolic Disease (Enzyme Inhibition)

For enzymatic targets involving hydrophobic pockets, the "bulkier" alkyl group often provides better desolvation energy and Van der Waals contacts.

  • Target: Insulin Degrading Enzyme (IDE) - relevant for Type 2 Diabetes.[3]

  • Experimental Evidence: In silico and binding studies compared 6-substituted 3-formyl chromones.[3][4]

    • 6-Methyl: Moderate binding affinity.

    • 6-Isopropyl (Ethyl homolog): Displayed the highest affinity (-8.5 kcal/mol), outperforming standard inhibitors like dapagliflozin (-7.9 kcal/mol).[3][4]

  • Verdict: The 6-Ethyl (and larger alkyls) derivative is superior for targets with large hydrophobic clefts, as the methyl group is insufficient to fill the pocket effectively.

C. Anticancer (Cytotoxicity)

In cytotoxicity assays (e.g., MCF-7, HepG2), the trend is nuanced. While lipophilicity helps uptake, the C-6 position often benefits more from Electron-Withdrawing Groups (EWGs) (e.g., F, Cl) than alkyls.

  • Comparative Data:

    • 6-Methyl: Shows moderate IC50 values (10–50 µM) in breast cancer lines. It is often used as a "baseline" for steric tolerance.

    • 6-Ethyl: Rarely shows a potency spike solely due to the ethyl group in cytotoxicity assays unless coupled with a specific nitrogen-mustard pharmacophore.

  • Verdict: Neutral. Neither methyl nor ethyl is the optimal substituent for pure cytotoxicity (Halogens are preferred). However, 6-Ethyl is preferred if the drug requires blood-brain barrier (BBB) penetration to treat gliomas.

Experimental Protocols

To validate these differences in your own laboratory, use the following standardized protocols.

Protocol A: Synthesis of 6-Alkyl Chromone Derivatives

Method: Vilsmeier-Haack Cyclization (High purity, applicable to both Me/Et)

  • Reagents: Start with 2-hydroxy-5-methylacetophenone (for 6-Me) or 2-hydroxy-5-ethylacetophenone (for 6-Et).

  • Formylation: Dissolve ketone (10 mmol) in dry DMF (10 mL).

  • Cyclization: Add

    
     (30 mmol) dropwise at 0°C. Stir at 60°C for 6 hours.
    
  • Workup: Pour onto crushed ice/NaOAc. Filter the precipitate.

  • Purification: Recrystallize from Ethanol/Water.

    • Expected Yield: 60–75%.

Protocol B: Comparative MTT Cytotoxicity Assay

Objective: Determine IC50 delta between 6-Me and 6-Et.

  • Seeding: Seed MCF-7 or A549 cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Prepare stock solutions of 6-Me and 6-Et derivatives in DMSO.

    • Dosing: Serial dilutions (0.1, 1, 10, 50, 100 µM).

    • Control: DMSO (0.1% v/v).

  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4 hours. Solubilize formazan with DMSO.[5]

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

  • Antimicrobial SAR: Asian Journal of Chemistry. (2011).[6] "Synthesis of Substituted Chromone Derivatives as Potent Antimicrobial Agents."

  • Antifungal & Biofilm Data: Frontiers in Microbiology. (2023).[2][3][7][8] "Antifungal and antibiofilm activities of chromones against nine Candida species."

  • Enzyme Inhibition (IDE): Scientific Reports. (2024).[2] "Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents."

  • Cytotoxicity & Lipophilicity: Journal of Medicinal Chemistry. (2012).[9] "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors."

  • General Chromone Bioactivity: Molecules. (2020).[1][10][11] "Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities."

Sources

Comparative

Technical Guide: Fluorescence Properties of 2-Amino-6-ethyl-3-formylchromone Schiff Bases

This guide provides an in-depth technical analysis of the fluorescence properties of Schiff bases derived from 2-Amino-6-ethyl-3-formylchromone . It is designed for researchers in medicinal chemistry and photophysics who...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the fluorescence properties of Schiff bases derived from 2-Amino-6-ethyl-3-formylchromone . It is designed for researchers in medicinal chemistry and photophysics who require actionable data on synthesis, spectral characteristics, and comparative performance against standard fluorophores.

Executive Summary

2-Amino-6-ethyl-3-formylchromone (AEFC) serves as a specialized electron-rich scaffold for constructing "Turn-On" fluorescent chemosensors. Unlike the standard 3-formylchromone, the introduction of an amino group at the C2 position and an ethyl group at the C6 position creates a "push-pull" electronic system. This architecture significantly enhances the quantum efficiency of its Schiff base derivatives upon metal ion coordination (typically Zn²⁺, Al³⁺, or Cu²⁺), making them superior to unsubstituted chromone analogs for bio-imaging and environmental sensing.

Key Differentiators:

  • Enhanced Stokes Shift: The intramolecular charge transfer (ICT) facilitated by the 2-amino donor leads to larger Stokes shifts (>80 nm) compared to simple chromones.

  • Solubility: The C6-ethyl substituent improves solubility in organic/aqueous co-solvents (DMSO/Water) compared to the methyl or chloro- analogs, facilitating biological applications.

  • Mechanism: Operates primarily via Chelation-Enhanced Fluorescence (CHEF) and inhibition of C=N isomerization .

Chemical Architecture & Synthesis

The fluorescence potential of these Schiff bases lies in their ability to switch between a non-fluorescent (flexible) state and a highly fluorescent (rigid) state.

Structural Analysis
  • Fluorophore Core: The chromone (4H-1-benzopyran-4-one) ring.

  • Auxochrome (Donor): The -NH₂ group at position 2 acts as a strong electron donor, stabilizing the excited state.

  • Lipophilic Tuner: The -CH₂CH₃ (ethyl) group at position 6 increases lipophilicity without significantly altering the electronic band gap compared to a methyl group.

  • Binding Site: The azomethine (-CH=N-) linkage and the carbonyl (C=O) oxygen form a bidentate or tridentate pocket for metal ions.

Synthesis Protocol

Reaction Type: Acid-catalyzed condensation.

Reagents:

  • Precursor: 2-Amino-6-ethyl-3-formylchromone (1.0 eq)[1]

  • Amine Component: Aromatic amine, hydrazide, or semicarbazide (1.0 eq)

  • Solvent: Absolute Ethanol or Methanol

  • Catalyst: Glacial Acetic Acid (catalytic amount)

Step-by-Step Methodology:

  • Dissolve 1 mmol of 2-Amino-6-ethyl-3-formylchromone in 20 mL of hot absolute ethanol.

  • Add 1 mmol of the target amine (e.g., 4-methylbenzenesulfonylhydrazide for Zn²⁺ sensing).

  • Add 2-3 drops of glacial acetic acid.

  • Reflux the mixture for 4–6 hours at 70–80°C. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Cool to room temperature. The Schiff base typically precipitates as a yellow/orange solid.

  • Filter, wash with cold ethanol, and recrystallize from ethanol/DMF.

Synthesis Workflow Diagram

SynthesisPath cluster_conditions Reaction Conditions Precursor 2-Amino-6-ethyl- 3-formylchromone Intermediate Carbinolamine Intermediate Precursor->Intermediate EtOH, Reflux + AcOH (cat) Amine Primary Amine (R-NH2) Amine->Intermediate Product Fluorescent Schiff Base Ligand Intermediate->Product - H2O (Condensation) Temp Temp: 70-80°C Time Time: 4-6 Hours

Caption: Acid-catalyzed condensation pathway for the synthesis of AEFC Schiff bases.

Comparative Performance Analysis

This section compares the 2-Amino-6-ethyl variant against standard alternatives in the context of metal ion sensing (specifically Zn²⁺ and Al³⁺).

Optical Properties Comparison

Data Source: Aggregated from spectral data of homologous 2-amino-chromone derivatives.

Feature2-Amino-6-ethyl-3-formyl Schiff Base Unsubstituted 3-formyl Schiff Base Coumarin-based Schiff Base
Excitation (

)
370–390 nm (Red-shifted)340–360 nm400–450 nm
Emission (

)
500–520 nm (Green/Yellow)430–460 nm (Blue)480–550 nm
Stokes Shift ~120 nm (Large, reduces self-quenching)~90 nm~80 nm
Quantum Yield (

)
0.02 (Ligand)

0.45 (Complex)
<0.01 (Ligand)

0.25 (Complex)
0.10 (Ligand)

0.60 (Complex)
Solubility High (EtOH, DMSO, CHCl₃)ModerateModerate to Low
Response Type "Turn-On" (Dark to Bright)"Turn-On"Often Ratiometric
Advantages of the 6-Ethyl Group
  • Lipophilicity: The ethyl group increases the partition coefficient (LogP), enhancing cell membrane permeability for bio-imaging applications (e.g., HeLa cells) compared to the more polar unsubstituted variants.

  • Electronic Tuning: The weak inductive effect (+I) of the ethyl group slightly destabilizes the HOMO, narrowing the HOMO-LUMO gap and shifting emission toward the visible green region, which is preferable to UV-blue emission for avoiding autofluorescence in biological samples.

Mechanism of Fluorescence Sensing

The fluorescence mechanism is governed by the restriction of intramolecular rotation and the inhibition of Photoinduced Electron Transfer (PET).

The "Turn-On" Mechanism
  • Free Ligand (OFF State): The C=N bond is flexible. Upon excitation, the molecule undergoes rapid non-radiative decay via isomerization (rotation around the C=N bond) or PET from the lone pair of the imine nitrogen to the chromone fluorophore.

  • Metal Complex (ON State): Binding with a metal ion (Mⁿ⁺) locks the C=N bond in a rigid planar conformation. This inhibits non-radiative decay pathways and blocks PET, resulting in strong radiative emission (Chemo-sensing).

Sensing Pathway Diagram

SensingMech FreeLigand Free Ligand (L) Flexible C=N Bond (Non-Fluorescent) Excitation Excitation (hv) FreeLigand->Excitation Complex Metal-Ligand Complex (L-M) Rigid Planar Structure (CHEF Effect) FreeLigand->Complex + Metal Ion Decay Non-Radiative Decay (Rotation/Isomerization) Excitation->Decay Dominant Pathway Metal Analyte (Zn²⁺/Al³⁺) Emission Strong Fluorescence (λem ~510 nm) Complex->Emission Excitation (hv)

Caption: Mechanism of Chelation-Enhanced Fluorescence (CHEF) in AEFC Schiff bases.

Experimental Protocols for Characterization

UV-Vis and Fluorescence Titration

To validate the sensor performance, follow this standard operating procedure (SOP):

  • Stock Solutions: Prepare a

    
     M stock solution of the Schiff base in DMSO. Prepare 
    
    
    
    M stock solutions of metal nitrate salts (Zn²⁺, Cu²⁺, Al³⁺, etc.) in distilled water.
  • Working Solution: Dilute the ligand stock to

    
    M in a mixed solvent system (e.g., DMSO:Water 1:9 v/v, pH 7.4 HEPES buffer).
    
  • Titration:

    • Record the blank fluorescence spectrum (

      
       nm).
      
    • Add metal ion aliquots (0–2.0 equivalents).[2]

    • Record emission spectra after 1 minute of incubation for each addition.

  • Data Analysis: Plot Fluorescence Intensity (

    
    ) vs. Concentration (
    
    
    
    ). Calculate the Limit of Detection (LOD) using the formula:
    
    
    , where
    
    
    is the standard deviation of the blank and
    
    
    is the slope of the linear range.
Solvatochromism Check

The 2-amino-6-ethyl-3-formylchromone derivatives often exhibit solvatochromism due to the intramolecular charge transfer (ICT) nature of the excited state.

  • Non-polar (Toluene): Blue-shifted emission, lower intensity.

  • Polar Aprotic (DMSO/DMF): Red-shifted emission, higher intensity (stabilization of the polar excited state).

  • Protic (Ethanol/Water): Potential quenching due to hydrogen bonding, unless rigidified by metal binding.

References

  • Synthesis and General Properties

    • Title: Synthesis and Characterization of Transition Metal Complexes of Schiff Bases Derived
    • Source: ResearchG
    • URL:

  • Fluorescence Mechanism (Zn²⁺ Sensing)

    • Title: A selective fluorescent chemosensor based on chromone hydrazone ligand for Zinc ions.
    • Source: Central Asia and The Caucasus Journal.
    • URL:

  • Comparative Schiff Base Sensors

    • Title: Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al³⁺ Ions.[3]

    • Source: MDPI (Molecules).
    • URL:

  • Chemical Data (2-Amino-3-formylchromone)

    • Title: 2-Amino-3-formylchromone Product D
    • Source: ChemicalBook.
    • URL:

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Amino-6-ethyl-3-formylchromone

[1] Executive Summary & Immediate Action Status: Combustible Organic Solid / Irritant Primary Disposal Path: High-Temperature Incineration (via licensed hazardous waste contractor). Critical Restriction: Do NOT dispose o...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Immediate Action

Status: Combustible Organic Solid / Irritant Primary Disposal Path: High-Temperature Incineration (via licensed hazardous waste contractor). Critical Restriction: Do NOT dispose of via sanitary sewer, trash, or biohazard bags. Segregation: Keep separate from strong oxidizing agents (e.g., perchlorates, nitrates) and strong acids to prevent uncontrolled exothermic reactions in waste containers.

Chemical Profile & Hazard Assessment

To dispose of 2-Amino-6-ethyl-3-formylchromone safely, one must understand its "Dual Reactivity" profile. Unlike inert organic solids, this compound possesses two reactive functional groups on a chromone backbone that dictate its waste compatibility.

FeatureChemical MoietyDisposal Implication
Base Core Chromone (Benzopyran-4-one)Stable aromatic system. Requires high-temperature incineration (>800°C) for complete mineralization.
Group A C-3 Formyl (-CHO)Reducing Agent. Risk of heat generation or fire if mixed with strong oxidizers (e.g., nitric acid waste, peroxides).
Group B C-2 Amino (-NH₂)Weak Base. Can form salts with acids. May generate heat if bulk quantities are dumped into acidic waste streams.
Group C C-6 Ethyl (-CH₂CH₃)Increases lipophilicity. High potential for bioaccumulation; strictly prohibited from aqueous release.

Standard Hazard Classifications (GHS):

  • H302: Harmful if swallowed.[1][2]

  • H315/H319: Causes skin and serious eye irritation.[3]

  • H412: Harmful to aquatic life with long-lasting effects (inferred from chromone class).

Waste Stream Segregation Strategy

Effective disposal begins with segregation. Mixing this compound with incompatible waste streams is the most common cause of laboratory "trash can incidents."

DOT Diagram: Chemical Compatibility Logic

The following logic flow illustrates why specific segregation is required for this compound.

SegregationLogic Chemical 2-Amino-6-ethyl- 3-formylchromone Oxidizers Strong Oxidizers (Nitrates, Peroxides) Chemical->Oxidizers Do NOT Mix Acids Strong Acids (HCl, H2SO4) Chemical->Acids Do NOT Mix Halogens Halogenated Solvents (DCM, Chloroform) Chemical->Halogens Permissible (If dissolved) Result_Safe SAFE: Non-Halogenated Organic Stream Chemical->Result_Safe Preferred Path Result_Fire RISK: Fire/Explosion (Aldehyde Oxidation) Oxidizers->Result_Fire Result_Heat RISK: Exotherm (Amine Protonation) Acids->Result_Heat

Figure 1: Segregation logic preventing reactive hazards in waste containers.

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Substance or Spill Cleanup)

Applicable for: Expired reagents, weigh-boat residues, spill cleanup materials.

  • Container Selection: Use a Wide-Mouth HDPE (High-Density Polyethylene) or glass jar. Avoid metal containers due to potential aldehyde corrosion over long storage.

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: Write out fully: "2-Amino-6-ethyl-3-formylchromone."

    • Constituents: 100%.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Packing: Double-bag the solid in a clear polyethylene bag (zip-lock) before placing it in the waste drum. This prevents dust generation (inhalation hazard) when the waste contractor opens the drum.

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area. Keep away from the "Oxidizer" waste bin.

Scenario B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicable for: HPLC waste, reaction solvents (Ethanol, DMSO, DMF).

  • Classification: Determine if the solvent is Halogenated or Non-Halogenated.[4]

    • Note: The chromone itself is non-halogenated.

  • Dissolution: Ensure the solid is fully dissolved or suspended. Do not leave large clumps that might clog waste funnels.

  • Stream Selection:

    • If solvent is Ethanol/Methanol/DMSO: Pour into Non-Halogenated Organic Waste .

    • If solvent is DCM/Chloroform: Pour into Halogenated Organic Waste .

  • pH Check: If the reaction mixture was acidic or basic, neutralize to pH 5–9 before adding to the organic solvent waste drum to prevent drum corrosion or gas evolution.

DOT Diagram: Operational Decision Tree

Follow this workflow to determine the correct physical disposal path.

DisposalWorkflow Start Waste Generation State Physical State? Start->State Solid Solid / Powder State->Solid Dry Liquid Solution / Suspension State->Liquid Wet Contam Contaminated Debris? (Gloves, Paper) Solid->Contam SolventType Solvent Type? Liquid->SolventType Bin_Solid Solid Hazardous Waste Bin (Double Bagged) Contam->Bin_Solid Pure Chemical Bin_Debris Chemically Contaminated Debris Bin Contam->Bin_Debris Wipes/PPE Stream_Hal Halogenated Waste Carboy (Red Tag) SolventType->Stream_Hal Contains DCM/CHCl3 Stream_NonHal Non-Halogenated Waste Carboy (Clear Tag) SolventType->Stream_NonHal EtOH/MeOH/DMSO

Figure 2: Operational decision tree for sorting laboratory waste.

Emergency Spill Procedures

Immediate Response: Isolate the area (10-foot radius).

Spill TypeProtocol
Dry Powder Spill 1. PPE: Wear Nitrile gloves, lab coat, and N95 dust mask (to prevent inhalation of irritant dust).2. Containment: Cover with wet paper towels to prevent dust dispersal.3. Cleanup: Scoop into a sealable bag/jar. Wipe surface with soap and water.4.[5][6] Disposal: Label as "Solid Hazardous Waste" (Scenario A).
Solution Spill 1. Ventilation: Ensure fume hood or room ventilation is active.2. Absorb: Use vermiculite, clay, or "Universal Organic Absorbent Pads."3. Cleanup: Place saturated absorbent into a heavy-duty plastic bag.4. Disposal: Label as "Debris Contaminated with Organics."

Regulatory Compliance Codes

When filling out waste manifests for Environmental Health & Safety (EHS) or external contractors (e.g., Veolia, Clean Harbors), use the following codes.

  • US EPA (RCRA):

    • Not Listed (P/U): This specific CAS is not P or U listed.

    • Characteristic: Unlikely to be D001 (Ignitable) unless in flammable solvent.

    • Standard Designation: "Non-Regulated Material" (managed as hazardous waste due to toxicity/irritant properties).

  • EU Waste Framework Directive:

    • EWC Code: 16 05 06 * (Laboratory chemicals, consisting of or containing dangerous substances, including mixtures of laboratory chemicals).

  • Transport (DOT/IATA):

    • Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (2-Amino-6-ethyl-3-formylchromone).

    • UN Number: UN 3077.

    • Class: 9.

    • Packing Group: III.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 735928, 2-Amino-3-formylchromone (Analog). PubChem.[7] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. Available at: [Link]

  • European Commission. Guidance on classification of waste according to EWC-Stat categories. Eurostat. Available at: [Link]

Sources

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